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  • Product: 2-Hydroxy-N-methyl-N-phenylacetamide
  • CAS: 42404-09-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-N-methyl-N-phenylacetamide

This guide provides a comprehensive overview of the chemical properties of 2-Hydroxy-N-methyl-N-phenylacetamide, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties of 2-Hydroxy-N-methyl-N-phenylacetamide, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its synthesis, characterization, and handling.

Molecular Identity and Physicochemical Properties

2-Hydroxy-N-methyl-N-phenylacetamide, identified by the CAS number 42404-09-1, possesses a unique structure that influences its chemical behavior. It is an amide derivative with both a hydroxyl group and an N-methyl-N-phenyl moiety, suggesting potential for hydrogen bonding and aromatic interactions.

Table 1: Chemical Identifiers and Computed Properties

Identifier/PropertyValueSource
IUPAC Name 2-hydroxy-N-methyl-N-phenylacetamide
CAS Number 42404-09-1[1]
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Canonical SMILES CN(C1=CC=CC=C1)C(=O)CO
InChI Key PNEABRNAYDDYJK-UHFFFAOYSA-N[1]
Computed XLogP3 0.5
Computed Hydrogen Bond Donor Count 1
Computed Hydrogen Bond Acceptor Count 2
Computed Rotatable Bond Count 2

Synthesis and Purification

A related synthesis for N-phenylacetamide-2-oxoindole conjugates involves the reaction of an appropriate 2-chloro-N-phenylacetamide with isatin in the presence of potassium carbonate in DMF.[2] This suggests that the N-phenylacetamide moiety is stable to these reaction conditions.

Conceptual Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product N_methylaniline N-Methylaniline Acylation Acylation in a suitable solvent (e.g., DCM, THF) with a base (e.g., triethylamine, pyridine) N_methylaniline->Acylation Hydroxyacetyl_chloride 2-Chloroacetyl chloride (or protected equivalent) Hydroxyacetyl_chloride->Acylation Intermediate_product 2-Chloro-N-methyl-N-phenylacetamide Acylation->Intermediate_product Hydrolysis_step Nucleophilic substitution with a hydroxide source (e.g., NaOH, H₂O) Intermediate_product->Hydrolysis_step Final_Product 2-Hydroxy-N-methyl-N-phenylacetamide Hydrolysis_step->Final_Product

Caption: Conceptual workflow for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide.

Purification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis and purification of 2-Hydroxy-N-methyl-N-phenylacetamide.[1] This method is scalable and can be adapted for the isolation of the compound from reaction mixtures.

Table 2: HPLC Purification Parameters

ParameterConditionRationale
Column Newcrom R1A reverse-phase column with low silanol activity suitable for the separation of polar and non-polar compounds.
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric AcidA standard mobile phase for reverse-phase chromatography, providing good peak shape and resolution.
MS Compatibility Phosphoric acid can be replaced with formic acidFormic acid is a volatile buffer compatible with mass spectrometry detectors.[1]
UPLC Applications Smaller 3 µm particle columns are availableSmaller particles allow for faster separations and higher efficiency, suitable for high-throughput analysis.[1]

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Hydroxy-N-methyl-N-phenylacetamide. While experimental spectra for this specific compound are not widely published, data for its isomer, 2-hydroxy-N-methyl-2-phenylacetamide (CAS 2019-72-9), and other related compounds are available and can provide an indication of the expected spectral features.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methylene protons adjacent to the hydroxyl and carbonyl groups, and the aromatic protons of the phenyl ring. The chemical shifts and coupling patterns of these signals would be diagnostic for the compound's structure.

  • ¹³C NMR: The carbon NMR spectrum for the isomer 2-hydroxy-N-methyl-2-phenylacetamide is available.[3] For our target compound, we would expect to see distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of the related compound 2-hydroxy-N-methyl-2-phenylacetamide has been reported.[3] For 2-Hydroxy-N-methyl-N-phenylacetamide, the IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C=O stretch of the amide group (around 1630-1680 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

The mass spectrum of the isomer 2-hydroxy-N-methyl-2-phenylacetamide is available.[3] For 2-Hydroxy-N-methyl-N-phenylacetamide, the mass spectrum would show the molecular ion peak (M⁺) at m/z 165, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxyl group, the acetyl group, and cleavage of the amide bond, providing further structural information.

Chemical Reactivity and Stability

Specific experimental data on the reactivity and stability of 2-Hydroxy-N-methyl-N-phenylacetamide is limited. However, its chemical behavior can be predicted based on its functional groups.

  • Hydroxyl Group: The primary alcohol is susceptible to oxidation to an aldehyde and further to a carboxylic acid. It can also undergo esterification or etherification reactions.

  • Amide Group: The tertiary amide is generally stable to hydrolysis under neutral conditions but can be hydrolyzed under strong acidic or basic conditions.

  • Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, with the N-acetyl-N-methyl group acting as an ortho-, para- director, although its activating/deactivating strength would be influenced by the rest of the molecule.

It is advisable to store the compound in a cool, dry place, away from strong oxidizing agents to prevent degradation.

Safety and Handling

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation of any dust or vapors.

  • Spill Response: In case of a spill, avoid generating dust. Collect the spilled material with an inert absorbent and dispose of it according to local regulations.

G cluster_hazard Potential Hazards (Inferred from Isomer Data) cluster_ppe Recommended Personal Protective Equipment cluster_handling Handling Procedures Skin_Irritation Skin Irritation (H315) Gloves Chemical-Resistant Gloves Skin_Irritation->Gloves Eye_Irritation Serious Eye Irritation (H319) Safety_Glasses Safety Glasses/Goggles Eye_Irritation->Safety_Glasses Respiratory_Irritation Respiratory Irritation (H335) Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) Respiratory_Irritation->Ventilation Avoid_Contact Avoid Contact with Skin and Eyes Safety_Glasses->Avoid_Contact Gloves->Avoid_Contact Lab_Coat Lab Coat Avoid_Inhalation Avoid Inhaling Dust/Vapors Ventilation->Avoid_Inhalation

Caption: Safety and handling workflow for 2-Hydroxy-N-methyl-N-phenylacetamide.

Potential Applications

The specific applications of 2-Hydroxy-N-methyl-N-phenylacetamide are not well-documented in publicly available literature. However, its structural motifs suggest potential utility as:

  • A building block in organic synthesis: The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially useful intermediate in the synthesis of more complex molecules.

  • A scaffold in medicinal chemistry: The N-phenylacetamide core is present in a number of biologically active compounds. The addition of a hydroxyl group could modulate the pharmacological properties of such molecules.

Further research is needed to fully explore the potential applications of this compound.

Conclusion

This technical guide has synthesized the available information on the chemical properties of 2-Hydroxy-N-methyl-N-phenylacetamide. While there are gaps in the experimental data for this specific molecule, a reasonable understanding of its identity, potential synthesis, characterization, and handling can be established by examining data from closely related compounds and applying fundamental chemical principles. It is anticipated that as research involving this molecule progresses, more definitive experimental data will become available, further enriching our understanding of its chemical behavior.

References

  • PubChem. (n.d.). 2-hydroxy-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • A. El-Faham, et al. (2020). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Bioorganic Chemistry, 94, 103417. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-N-methyl-N-phenylacetamide and Its Isomer

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 2-hydroxy-N-methyl-N-phenylacetamide, a compound of interest to researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 2-hydroxy-N-methyl-N-phenylacetamide, a compound of interest to researchers, scientists, and professionals in drug development. Due to ambiguity in its nomenclature, this guide will address the two primary isomeric forms: 2-hydroxy-N-methyl-N-phenylacetamide (Isomer 1) and 2-hydroxy-N-methyl-2-phenylacetamide (Isomer 2) . A thorough understanding of their distinct structural features is paramount for predictable application in research and development.

Introduction: The Importance of Isomeric Distinction

In the field of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. The title compound, 2-hydroxy-N-methyl-N-phenylacetamide, can refer to two distinct molecular architectures, each with its unique set of characteristics. This guide will elucidate the structural nuances of both isomers, providing a foundational understanding for their application. The potential for N-phenylacetamide derivatives to exhibit a range of biological activities, including as carbonic anhydrase inhibitors with antiproliferative activity, antibacterial agents, and antidepressants, underscores the importance of a detailed structural characterization of these specific isomers.[1][2][3]

Isomer 1: 2-hydroxy-N-methyl-N-phenylacetamide

This isomer features a hydroxyl group on the acetyl moiety, directly attached to the carbonyl carbon.

Molecular Identity
IdentifierValueSource
IUPAC Name 2-hydroxy-N-methyl-N-phenylacetamide[4]
CAS Number 42404-09-1[4][5][6]
Molecular Formula C₉H₁₁NO₂[4][5][6]
Molecular Weight 165.19 g/mol [4]
SMILES CN(C1=CC=CC=C1)C(=O)CO[4]
InChI Key PNEABRNAYDDYJK-UHFFFAOYSA-N[4][5]
Structural and Spectroscopic Analysis

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons (a singlet), the methylene protons of the hydroxyacetyl group (a singlet), and the aromatic protons of the phenyl ring (multiplets). The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon, the carbons of the phenyl ring, the N-methyl carbon, and the methylene carbon bearing the hydroxyl group.

  • IR Spectroscopy: Key infrared absorption bands would include a broad O-H stretch from the hydroxyl group, a strong C=O stretch from the amide carbonyl, and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of the hydroxyl and acetyl groups.

Synthesis Pathway

A plausible synthetic route to 2-hydroxy-N-methyl-N-phenylacetamide involves the N-acylation of N-methylaniline with a protected hydroxyacetic acid derivative, followed by deprotection. A common precursor for such syntheses is a haloacetyl chloride, such as chloroacetyl chloride, which reacts with an amine to form a 2-chloro-N-substituted-acetamide intermediate.[3] Subsequent nucleophilic substitution of the chlorine with a hydroxide or a protected hydroxyl group would yield the final product.

Synthesis_Isomer_1 N_methylaniline N-Methylaniline Intermediate 2-chloro-N-methyl-N-phenylacetamide N_methylaniline->Intermediate Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Product 2-hydroxy-N-methyl-N-phenylacetamide Intermediate->Product Nucleophilic Substitution Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Hydrolysis->Product

Caption: Proposed synthesis of 2-hydroxy-N-methyl-N-phenylacetamide.

Isomer 2: 2-hydroxy-N-methyl-2-phenylacetamide

This isomer, also known as N-methyl mandelic amide, is a derivative of mandelic acid, with both a hydroxyl and a phenyl group attached to the α-carbon of the acetamide.

Molecular Identity
IdentifierValueSource
IUPAC Name 2-hydroxy-N-methyl-2-phenylacetamide[1][7]
CAS Number 2019-72-9[1][7]
Molecular Formula C₉H₁₁NO₂[1][7]
Molecular Weight 165.19 g/mol [1]
SMILES CNC(=O)C(C1=CC=CC=C1)O[1][7]
InChI Key MXAUJGXTIIVWRS-UHFFFAOYSA-N[1][7]
Structural and Spectroscopic Analysis

For this isomer, spectral data is available in public databases, allowing for a more detailed structural elucidation.[1]

¹H and ¹³C NMR Spectroscopy

While the full, interpreted spectra are not publicly detailed, the expected chemical shifts can be predicted based on the structure and data from similar compounds. A related compound, N-methyl-2-phenylacetamide, shows characteristic peaks for the N-methyl group, the methylene bridge, and the phenyl ring in its ¹H and ¹³C NMR spectra.[2] For 2-hydroxy-N-methyl-2-phenylacetamide, the presence of the hydroxyl group on the benzylic carbon would lead to a downfield shift of the alpha-proton signal in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 2-hydroxy-N-methyl-2-phenylacetamide would exhibit key absorption bands confirming its functional groups. A broad peak is expected for the O-H stretching vibration of the hydroxyl group. A strong absorption corresponding to the C=O stretching of the amide group will also be prominent.

Mass Spectrometry (MS)

The mass spectrum of this isomer is available and shows a top peak at m/z 107.[1] This prominent fragment ion likely corresponds to the [C₆H₅CH(OH)]⁺ cation, formed by cleavage of the bond between the carbonyl carbon and the α-carbon. This fragmentation pattern is a key diagnostic feature for this isomer.

Synthesis Pathway

The synthesis of 2-hydroxy-N-methyl-2-phenylacetamide can be achieved through the amidation of mandelic acid or its derivatives. A common laboratory and industrial method involves the reaction of an ester of mandelic acid with methylamine.

Synthesis_Isomer_2 Mandelic_acid_ester Mandelic Acid Ester (e.g., Methyl Mandelate) Product 2-hydroxy-N-methyl-2-phenylacetamide Mandelic_acid_ester->Product Methylamine Methylamine Methylamine->Product Amidation

Caption: A common synthetic route to 2-hydroxy-N-methyl-2-phenylacetamide.

Comparative Analysis and Applications

The structural differences between the two isomers have significant implications for their chemical reactivity and potential applications. The benzylic hydroxyl group in Isomer 2 is more susceptible to oxidation and substitution reactions compared to the primary hydroxyl group in Isomer 1. Furthermore, the stereocenter at the α-carbon in Isomer 2 means that it can exist as a pair of enantiomers, a critical consideration in drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.

Given the interest in N-phenylacetamide derivatives for their biological activities, both isomers represent valuable scaffolds for further chemical modification and investigation. Their potential as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals is an active area of research.

Safety and Handling

Both isomers should be handled with appropriate safety precautions in a laboratory setting. According to available GHS information, 2-hydroxy-N-methyl-2-phenylacetamide is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of the molecular structures of 2-hydroxy-N-methyl-N-phenylacetamide and its isomer, 2-hydroxy-N-methyl-2-phenylacetamide. By clarifying the nomenclature and presenting the available structural, spectroscopic, and synthetic information, this document serves as a valuable resource for researchers and developers in the chemical and pharmaceutical industries. The distinct properties arising from their isomeric differences highlight the critical importance of precise molecular characterization in scientific and industrial applications.

References

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • 2-hydroxy-N-methyl-2-phenylacetamide | C9H11NO2 | CID 572063. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 2-Hydroxy-N-methyl-N-phenylacetamide. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • N-Methyl-2-phenylacetamide | C9H11NO | CID 81274. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 2-hydroxy-N-methyl-N-phenylacetamide | C9H11NO2 | CID 5743477. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 2-Hydroxy-N-methyl-N-phenylacetamide. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxy-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the physical properties of 2-Hydroxy-N-methyl-N-phenylacetamide (CA...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physical properties of 2-Hydroxy-N-methyl-N-phenylacetamide (CAS No. 42404-09-1). In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical characteristics is paramount. These properties govern a molecule's behavior from synthesis and formulation to its ultimate bioavailability and therapeutic efficacy. This document is structured to offer not just a list of properties, but a deeper insight into the experimental methodologies used to determine them, thereby providing a robust framework for your own research and development endeavors.

While extensive experimental data for this specific compound is not widely available in published literature, this guide synthesizes high-quality computed data with established, field-proven analytical protocols. This approach ensures a scientifically grounded resource, empowering researchers to either utilize the predicted values with a clear understanding of their origin or to generate their own experimental data with confidence.

Chemical Identity and Structure

2-Hydroxy-N-methyl-N-phenylacetamide is an organic compound with the molecular formula C₉H₁₁NO₂. Its structure features a central acetamide group with a hydroxyl substituent on the acetyl moiety, and both a methyl and a phenyl group attached to the amide nitrogen.

  • IUPAC Name: 2-hydroxy-N-methyl-N-phenylacetamide[1]

  • CAS Number: 42404-09-1

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Canonical SMILES: CN(C1=CC=CC=C1)C(=O)CO[1]

  • InChI: InChI=1S/C9H11NO2/c1-10(9(12)7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3[1]

The presence of a hydroxyl group, an amide linkage, and an aromatic ring imparts a unique combination of polarity, hydrogen bonding capability, and potential for π-π stacking interactions, all of which influence its physical properties.

Tabulated Physical Properties

The following table summarizes the key physical properties of 2-Hydroxy-N-methyl-N-phenylacetamide. It is important to note that where experimental data is unavailable, values have been derived from computational models.

Physical PropertyValueSource
Molecular Weight 165.19 g/mol Computed by PubChem[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa (Acid Dissociation Constant) Data not available-
LogP (Octanol-Water Partition Coefficient) 0.5Computed by XLogP3[1]
Hydrogen Bond Donor Count 1Computed by PubChem[1]
Hydrogen Bond Acceptor Count 2Computed by PubChem[1]
Rotatable Bond Count 2Computed by PubChem [see: 9]
Exact Mass 165.078978594 DaComputed by PubChem[1]
Polar Surface Area 40.5 ŲComputed by PubChem[1]

Experimental Determination of Physical Properties: Protocols and Insights

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 2-Hydroxy-N-methyl-N-phenylacetamide. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

This method is widely adopted for its simplicity and accuracy.

Methodology:

  • Sample Preparation:

    • Ensure the 2-Hydroxy-N-methyl-N-phenylacetamide sample is completely dry and in a fine powder form.

    • Gently tap the open end of a capillary tube onto the powdered sample to introduce a small amount of material.

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[2]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the Mel-Temp apparatus.

    • Place a calibrated thermometer in the designated port.

  • Measurement:

    • Turn on the apparatus and set an initial rapid heating rate to approach the expected melting point quickly.

    • Once the temperature is within 20°C of the anticipated melting point, reduce the heating rate to approximately 1-2°C per minute.[2] A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting point is reported as the range T₁ - T₂.

Causality and Trustworthiness: The slow heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Repeating the measurement at least twice to ensure reproducibility validates the obtained data.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement in Mel-Temp cluster_result Result Prep1 Dry and powder the sample Prep2 Load into capillary tube (2-3 mm) Prep1->Prep2 Measure1 Insert capillary and thermometer Prep2->Measure1 Measure2 Rapid heating to ~20°C below MP Measure1->Measure2 Measure3 Slow heating (1-2°C/min) Measure2->Measure3 Measure4 Record T₁ (first liquid) and T₂ (all liquid) Measure3->Measure4 Result Melting Point Range (T₁ - T₂) Measure4->Result

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

Due to the likely high boiling point and potential for decomposition of 2-Hydroxy-N-methyl-N-phenylacetamide, a standard distillation at atmospheric pressure may not be suitable. A more appropriate method would be a micro-boiling point determination or distillation under reduced pressure.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities.

Methodology:

  • Sample Preparation:

    • Place a few drops of the liquid sample into a small test tube.

    • Introduce a sealed capillary tube (sealed end down) into the test tube.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire.

    • Suspend the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).

  • Measurement:

    • Heat the side arm of the Thiele tube gently with a Bunsen burner. The convection currents will ensure uniform heating of the oil bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Causality and Trustworthiness: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The point at which the liquid re-enters the capillary signifies that the vapor pressure inside the capillary has just dropped below the atmospheric pressure.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for developing purification, formulation, and analytical methods.

Protocol: Equilibrium Solubility Determination

This method determines the saturation concentration of the compound in a specific solvent at a given temperature.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid 2-Hydroxy-N-methyl-N-phenylacetamide to a known volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

    • Dilute the filtered solution with a suitable solvent.

    • Quantify the concentration of the compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: Reaching equilibrium is critical for accurate solubility determination. The use of a validated HPLC method for quantification ensures the accuracy and specificity of the measurement.

Solubility_Determination cluster_equilibration Equilibration cluster_analysis Sample Analysis cluster_result Result Equil1 Add excess solid to known volume of solvent Equil2 Agitate at constant temperature for 24-48h Equil1->Equil2 Analysis1 Filter supernatant Equil2->Analysis1 Analysis2 Dilute sample Analysis1->Analysis2 Analysis3 Quantify by HPLC Analysis2->Analysis3 Result Solubility (e.g., mg/mL) Analysis3->Result

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

The pKa value is essential for predicting the ionization state of a compound at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets.

Protocol: Potentiometric Titration

This is a classic and reliable method for determining pKa values.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 2-Hydroxy-N-methyl-N-phenylacetamide in a suitable solvent system (e.g., water or a water-cosolvent mixture).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode in the sample solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point of the titration curve. More accurately, the pKa can be determined from the first or second derivative of the titration curve.[3]

Causality and Trustworthiness: The potentiometric method directly measures the change in proton concentration during titration. The use of a calibrated pH meter and standardized titrant ensures the accuracy of the results.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene protons adjacent to the hydroxyl and carbonyl groups, and the N-methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the amide group. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the N-methyl carbon. The chemical shift of the carbonyl carbon is typically in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

    • A strong absorption band around 1630-1680 cm⁻¹ due to the C=O stretching vibration of the tertiary amide (Amide I band).[4][5]

    • C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

    • C-N stretching vibrations and N-H bending (if any secondary amide impurity is present) would contribute to the Amide II and III bands, though these are often complex in tertiary amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Fragmentation:

    • The molecular ion peak (M⁺) should be observed, corresponding to the molecular weight of the compound (165.19 g/mol ).

    • Common fragmentation pathways for N-phenylacetamides may involve cleavage of the C-C bond alpha to the carbonyl group and cleavage of the amide bond.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of 2-Hydroxy-N-methyl-N-phenylacetamide and the experimental methodologies for their determination. While a lack of published experimental data necessitates the use of computed values, the detailed protocols and scientific reasoning presented herein offer a solid foundation for researchers to either work with these predictions or to generate their own robust experimental data. A thorough understanding and application of these principles are crucial for the successful advancement of any research or development project involving this compound.

References

  • SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • Yıldırım, S., et al. (n.d.). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Hindawi. Retrieved from [Link]

  • Jusufi, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technium. Retrieved from [Link]

  • Abdel-rahman, H. M., et al. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ChemBK. (n.d.). N-Phenylacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-methyl-N-phenylacetamide. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Retrieved from [Link]

  • National Institutes of Health. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Hydroxy-N-methyl-N-phenylacetamide

This guide provides a comprehensive technical overview of 2-Hydroxy-N-methyl-N-phenylacetamide, a compound of interest for researchers and professionals in drug development and organic synthesis. This document delves int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-N-methyl-N-phenylacetamide, a compound of interest for researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, a proposed synthetic pathway with detailed experimental protocols, methods for its characterization, and a discussion of its potential applications based on the bioactivity of related compounds.

Compound Identification and Chemical Properties

2-Hydroxy-N-methyl-N-phenylacetamide is a tertiary amide derivative of glycolic acid. Its correct IUPAC name is 2-hydroxy-N-methyl-N-phenylacetamide .[1]

Chemical Structure and Properties

The molecular structure of 2-Hydroxy-N-methyl-N-phenylacetamide consists of an N-methylaniline moiety connected to a hydroxyacetyl group via an amide linkage.

Table 1: Chemical Identifiers and Computed Properties

IdentifierValueSource
IUPAC Name 2-hydroxy-N-methyl-N-phenylacetamide[1]
CAS Number 42404-09-1[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1]
InChI Key PNEABRNAYDDYJK-UHFFFAOYSA-N[2]
Canonical SMILES CN(C(=O)CO)C1=CC=CC=C1[1]
Computed LogP 0.5[1]

Proposed Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

A direct, published synthesis for 2-Hydroxy-N-methyl-N-phenylacetamide is not readily found in the chemical literature. However, a robust and logical two-step synthetic route can be proposed based on well-established organic reactions, specifically the N-acylation of secondary amines and subsequent nucleophilic substitution.

The proposed synthesis involves:

  • N-Acylation: Reaction of N-methylaniline with 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-methyl-N-phenylacetamide.

  • Hydrolysis: Conversion of the chloro-intermediate to the final hydroxy compound.

This approach is favored due to the high reactivity of acid chlorides for N-acylation, a common method for amide bond formation.[4] The subsequent hydrolysis of the alkyl chloride is a standard transformation.

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Hydrolysis NMA N-Methylaniline Intermediate 2-Chloro-N-methyl-N-phenylacetamide NMA->Intermediate N-Acylation CAC 2-Chloroacetyl chloride CAC->Intermediate Product 2-Hydroxy-N-methyl-N-phenylacetamide Intermediate->Product Hydrolysis Base1 Base (e.g., Pyridine or Et3N) in an inert solvent (e.g., DCM) Base2 Aqueous Base (e.g., NaOH) followed by acidic workup

Caption: Proposed two-step synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

This protocol is adapted from standard N-acylation procedures for anilines.[4]

  • To a solution of N-methylaniline (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 2-chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-N-phenylacetamide.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

This step involves the hydrolysis of the alkyl chloride.[5]

  • Dissolve the purified 2-chloro-N-methyl-N-phenylacetamide (1.0 eq) in a suitable solvent mixture, such as aqueous acetone or aqueous THF.

  • Add an aqueous solution of a base, such as sodium hydroxide (1.2 eq) or potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-Hydroxy-N-methyl-N-phenylacetamide.

  • Purify the final product by recrystallization or column chromatography.

Analytical Characterization

A comprehensive characterization of the synthesized 2-Hydroxy-N-methyl-N-phenylacetamide is crucial to confirm its identity and purity. The following techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity analysis. A suitable method would involve a C18 column with a mobile phase consisting of acetonitrile and water, potentially with a small amount of formic acid for mass spectrometry compatibility.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the methylene protons adjacent to the hydroxyl group, and a multiplet pattern in the aromatic region for the phenyl group protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for:

  • A broad O-H stretch from the hydroxyl group (around 3400-3200 cm⁻¹).

  • A strong C=O stretch from the amide carbonyl group (around 1650 cm⁻¹).

  • C-H stretches from the aromatic and aliphatic groups.

  • C-N stretching vibrations.

For comparison, the IR spectrum of the related compound N-hydroxymethyl-2-phenylacetamide is available in the NIST WebBook.[6]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 165 or 166, respectively.

Potential Applications and Biological Relevance

While specific applications for 2-Hydroxy-N-methyl-N-phenylacetamide are not extensively documented, the broader class of 2-hydroxyacetanilides has garnered interest for its potential biological activities.

  • Antimicrobial and Anti-inflammatory Properties: Related salicylanilides and 2-hydroxybenzanilides have been investigated for their antimicrobial properties.[7] Additionally, N-(2-hydroxyphenyl) acetamide has demonstrated anti-inflammatory and anti-arthritic properties.[8] These findings suggest that 2-Hydroxy-N-methyl-N-phenylacetamide could be a candidate for similar biological screening.

  • Synthetic Intermediate: The presence of both a hydroxyl group and a tertiary amide functionality makes this molecule a potentially versatile intermediate in organic synthesis. The hydroxyl group can be further functionalized through esterification or etherification, while the amide bond is generally stable.

Safety and Handling

Based on the GHS classification of the related compound 2-hydroxy-N-phenylacetamide, 2-Hydroxy-N-methyl-N-phenylacetamide should be handled with care.[9] It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Hydroxy-N-methyl-N-phenylacetamide is a compound with potential for further investigation, particularly in the areas of medicinal chemistry and as a synthetic building block. This guide provides a comprehensive starting point for its synthesis and characterization, based on established chemical principles and data from closely related analogues. The proposed synthetic route is logical and employs common laboratory techniques, making it accessible for researchers in the field. Further studies are warranted to explore the full range of its chemical and biological properties.

References

  • PubChem. 2-Hydroxy-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-hydroxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 2-Hydroxy-N-methyl-N-phenylacetamide. [Link]

  • PubChem. 2-hydroxy-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • Smissman, E. E., & Li, J. P. (1972). Microbial Conversion of Acetanilide to 2′-Hydroxyacetanilide and 4′-Hydroxyacetanilide. Applied Microbiology, 24(6), 1431–1436. [Link]

  • Schwarzer, D., & Bubeck, D. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 56543. [Link]

  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Alonso, D. A., Baeza, A., & Nájera, C. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1364–1374. [Link]

  • ResearchGate. Theoretical IR Spectra of 2-Hydroxy-N-(4-Methyl) Phenylacetamide and p-Toluidiniumglycolate. [Link]

  • ResearchGate. Biological activity of 2-hydroxythiobenzanilides and related compounds. [Link]

  • Google Patents. The Synthetic Method of m-Hydroxy-N,N-Diethylaniline.
  • ResearchGate. Selectivities to N-Methylaniline and N,N-Dimethylaniline (mol%) at... [Link]

  • ResearchGate. Theoretical 1 H NMR (ppm) Values for2-Hydroxy-N-(4-Methyl) Phenylacetamide. [Link]

  • NIST. N-Hydroxymethyl-2-phenylacetamide. NIST Chemistry WebBook. [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • MDPI. Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. [Link]

  • Cheméo. Chemical Properties of N-Hydroxymethyl-2-phenylacetamide (CAS 6291-06-1). [Link]

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]

  • Frontiers. Biological activity of extracts and hydrolysates from early- and adult-stage edible grasshopper Sphenarium purpurascens. [Link]

  • ResearchGate. Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • Wikipedia. Paracetamol. [Link]

  • Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Supporting Information. General Procedure for the Amides Synthesis. [Link]

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Foundational

An In-depth Technical Guide to 2-Hydroxy-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Hydroxy-N-methyl-N-phenylacetamide, a molecule of int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-N-methyl-N-phenylacetamide, a molecule of interest in various chemical and biological research fields. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Introduction

2-Hydroxy-N-methyl-N-phenylacetamide, also known as N-methyl-N-phenylglycolamide, is a chemical compound with the molecular formula C₉H₁₁NO₂.[1][2] It belongs to the class of N-substituted acetamides, characterized by a phenyl and a methyl group attached to the amide nitrogen, and a hydroxyl group on the acetyl moiety. This structure imparts specific chemical properties that are of interest for various applications, including its potential use as an amide herbicide.[3] Understanding the fundamental characteristics of this molecule is crucial for its effective application and for the development of new derivatives with tailored functionalities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its solubility, stability, and interactions with biological systems.

Structural and Molecular Data

The structural and molecular properties of 2-Hydroxy-N-methyl-N-phenylacetamide are summarized in the table below.

PropertyValueSource
CAS Number 42404-09-1[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
IUPAC Name 2-hydroxy-N-methyl-N-phenylacetamide[2]
Synonyms N-methyl-N-phenylglycolamide, N-methyl-2-hydroxyacetanilide, Acetamide, 2-hydroxy-N-methyl-N-phenyl-[1][2]
SMILES CN(C(=O)CO)C1=CC=CC=C1[2]
InChI Key PNEABRNAYDDYJK-UHFFFAOYSA-N[1]

graph "2_Hydroxy_N_methyl_N_phenylacetamide_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; O1 [label="O", pos="-2.2,-0.2!", fontcolor="#EA4335"]; C2 [label="C", pos="-1.2,-2.0!", fontcolor="#202124"]; O2 [label="O", pos="-2.2,-2.5!", fontcolor="#EA4335"]; H1 [label="H", pos="-2.2,-3.2!", fontcolor="#202124"]; C3 [label="C", pos="1.0,-0.8!", fontcolor="#202124"]; H2 [label="H", pos="0.8,-1.5!", fontcolor="#202124"]; H3 [label="H", pos="1.8,-1.0!", fontcolor="#202124"]; H4 [label="H", pos="1.2,-0.1!", fontcolor="#202124"]; C4 [label="C", pos="0.5,1.4!", fontcolor="#202124"]; C5 [label="C", pos="1.5,2.2!", fontcolor="#202124"]; H5 [label="H", pos="1.8,2.9!", fontcolor="#202124"]; C6 [label="C", pos="2.5,1.5!", fontcolor="#202124"]; H6 [label="H", pos="3.5,1.8!", fontcolor="#202124"]; C7 [label="C", pos="2.5,0.1!", fontcolor="#202124"]; H7 [label="H", pos="3.5,-0.2!", fontcolor="#202124"]; C8 [label="C", pos="1.5,-0.6!", fontcolor="#202124"]; H8 [label="H", pos="1.8,-1.3!", fontcolor="#202124"]; C9 [label="C", pos="0.5,0.1!", fontcolor="#202124"];

// Bonds N1 -- C1; C1 -- O1 [style=double]; C1 -- C2; C2 -- O2; O2 -- H1; N1 -- C3; C3 -- H2; C3 -- H3; C3 -- H4; N1 -- C9; C4 -- C5; C5 -- H5; C5 -- C6; C6 -- H6; C6 -- C7; C7 -- H7; C7 -- C8; C8 -- H8; C8 -- C9; C9 -- C4; }

Figure 1. Chemical structure of 2-Hydroxy-N-methyl-N-phenylacetamide.

Synthesis and Manufacturing

While specific, detailed protocols for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide are not abundantly available in peer-reviewed literature, logical synthetic routes can be proposed based on established amide bond formation reactions and the synthesis of analogous compounds.

Proposed Synthetic Pathways

A plausible and efficient method for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide involves the N-acylation of N-methylaniline. Two primary strategies can be envisioned:

Pathway A: Acylation with an Activated Glycolic Acid Derivative

This approach involves the reaction of N-methylaniline with a reactive derivative of glycolic acid, such as 2-acetoxyacetyl chloride. The subsequent hydrolysis of the acetate protecting group yields the final product. This method is advantageous as it utilizes readily available starting materials.

G cluster_0 Pathway A: Acylation and Deprotection start N-Methylaniline intermediate 2-Acetoxy-N-methyl-N-phenylacetamide start->intermediate Acylation reagent1 2-Acetoxyacetyl chloride reagent1->intermediate product 2-Hydroxy-N-methyl-N-phenylacetamide intermediate->product Deprotection reagent2 Hydrolysis (e.g., HCl/H₂O) reagent2->product

Figure 2. Proposed synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide via an acylation-deprotection strategy.

Pathway B: Direct Acylation with Glycolic Acid

Direct amide formation from a carboxylic acid and an amine is a more atom-economical approach. This would involve the reaction of N-methylaniline with glycolic acid in the presence of a suitable coupling agent to facilitate the formation of the amide bond.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar N-acyl compounds and should be optimized for specific laboratory conditions.

Step 1: N-Acylation of N-methylaniline with 2-Acetoxyacetyl Chloride

  • To a stirred solution of N-methylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add 2-acetoxyacetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-acetoxy-N-methyl-N-phenylacetamide.

Step 2: Hydrolysis of the Acetate Protecting Group

  • Dissolve the crude intermediate in a suitable solvent mixture, such as methanol and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Hydroxy-N-methyl-N-phenylacetamide.

Analytical Methodologies

The characterization and quantification of 2-Hydroxy-N-methyl-N-phenylacetamide are crucial for quality control and research purposes. A variety of analytical techniques can be employed.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method with a C18 column can be utilized.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1]

  • Detection: UV detection at a suitable wavelength or mass spectrometry (LC-MS) for enhanced sensitivity and specificity.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]

Spectroscopic Characterization

While specific, publicly available spectra for 2-Hydroxy-N-methyl-N-phenylacetamide are limited, the expected spectroscopic features can be predicted based on its structure. Commercial suppliers may provide compound-specific spectral data upon request.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl protons, the methylene protons adjacent to the hydroxyl and carbonyl groups, and the aromatic protons of the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ). Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands for the hydroxyl (O-H) group, the amide carbonyl (C=O) group, and the C-N stretching vibrations, as well as bands corresponding to the aromatic ring.

Biological Activity and Potential Applications

Herbicidal Activity

2-Hydroxy-N-methyl-N-phenylacetamide has been cataloged as an amide herbicide.[3] The amide functional group is present in a wide range of herbicides, and their mode of action often involves the disruption of various physiological processes in plants. Further research is needed to elucidate the specific mechanism of action and the spectrum of herbicidal activity of this particular compound.

Potential as a Bioactive Scaffold

The N-phenylacetamide scaffold is a common feature in many biologically active molecules. Derivatives of N-phenylacetamide have been investigated for a range of therapeutic applications, although specific studies on 2-Hydroxy-N-methyl-N-phenylacetamide are not widely reported. The presence of the hydroxyl group offers a potential site for further chemical modification to generate new derivatives with potentially enhanced or novel biological activities.

Safety and Handling

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

2-Hydroxy-N-methyl-N-phenylacetamide is a compound with a well-defined chemical structure and physicochemical properties. While detailed information on its synthesis and biological activity is not extensively documented in publicly accessible literature, logical synthetic routes can be proposed, and its classification as an amide herbicide points towards a key area of application. Further research into its herbicidal mechanism, potential as a scaffold for new bioactive molecules, and a more detailed toxicological profile would be of significant value to the scientific community. The analytical methods outlined in this guide provide a solid foundation for future studies on this intriguing molecule.

References

  • 2-hydroxy-N-methyl-N-phenylacetamide | C9H11NO2 | CID 5743477 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-hydroxy-N-methyl-2-phenylacetamide | C9H11NO2 | CID 572063 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Hydroxy-N-methyl-N-phenylacetamide - SIELC Technologies. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Theoretical 1 H NMR (ppm) Values for2-Hydroxy-N-(4-Methyl) Phenylacetamide. (n.d.). Retrieved January 22, 2026, from [Link]

  • N-Methyl-2-phenylacetamide | C9H11NO | CID 81274 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Method for producing phenylacetamide compound - CN103641731A - Google Patents. (n.d.).
  • Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. (2017). Journal of Visualized Experiments, (129). [Link]

  • herbicide | Chemical Product Catalog - Chemsrc. (2019, June 12). Retrieved January 22, 2026, from [Link]

  • N-glycolylhydroxamic acids: an improved synthetic method and the in situ generation and intramolecular rearrangement of N-acetoxy-N-glycolyl-2-aminofluorene. (1986). Carcinogenesis, 7(8), 1337–1342. [Link]

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Exploratory

Unveiling the Therapeutic Potential of 2-Hydroxy-N-methyl-N-phenylacetamide: A Technical Guide to a Hypothesized Anti-Inflammatory Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 2-Hydroxy-N-methyl-N-phenylacetamide is a subject of ongoing research. As of the latest literature review, a definitive, c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Hydroxy-N-methyl-N-phenylacetamide is a subject of ongoing research. As of the latest literature review, a definitive, clinically validated mechanism of action has not been established. This guide synthesizes available data on structurally related molecules to propose a scientifically-grounded, hypothesized mechanism of action and provides the experimental framework required for its validation.

Introduction: The N-Phenylacetamide Scaffold in Drug Discovery

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, including as potential antidepressants, antimicrobials, and anticancer agents.[1][2][3] Of particular interest is the emerging evidence of anti-inflammatory properties within this class of molecules. A notable analogue, N-(2-hydroxy phenyl) acetamide, has demonstrated significant anti-inflammatory and anti-arthritic activity in preclinical models, operating through the suppression of key inflammatory mediators.[4][5]

This technical guide focuses on a specific, under-investigated derivative: 2-Hydroxy-N-methyl-N-phenylacetamide . While direct pharmacological data for this compound is scarce, its structural features—notably the N-phenylacetamide core and a terminal hydroxyl group—suggest a plausible and compelling hypothesis: that it functions as a modulator of the inflammatory cascade. This document will therefore outline a hypothesized mechanism of action centered on anti-inflammatory pathways and provide a comprehensive, actionable framework for its experimental validation.

A Hypothesized Mechanism of Action: Multi-Faceted Modulation of the Inflammatory Cascade

We propose that 2-Hydroxy-N-methyl-N-phenylacetamide exerts anti-inflammatory effects through a multi-pronged mechanism involving the inhibition of pro-inflammatory cytokine production, suppression of enzymatic drivers of inflammation, and attenuation of oxidative stress. This hypothesis is predicated on the activities of closely related N-acyl anilines and phenylacetamide derivatives.

The core of this proposed mechanism is the compound's ability to interfere with key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a master regulator of the inflammatory response. Inhibition of this pathway would lead to a downstream reduction in the expression and release of critical pro-inflammatory cytokines and enzymes.

Diagram: Hypothesized Anti-Inflammatory Signaling Pathway

Hypothesized_Anti_Inflammatory_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NFkB_Pathway Activates ROS_Production Reactive Oxygen Species (ROS) Production Inflammatory_Stimulus->ROS_Production Induces COX2_Enzyme COX-2 Enzyme Activity Inflammatory_Stimulus->COX2_Enzyme Induces Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Pathway->Gene_Transcription Promotes Compound 2-Hydroxy-N-methyl- N-phenylacetamide Compound->NFkB_Pathway Inhibits Compound->ROS_Production Reduces Compound->COX2_Enzyme Inhibits TNF_alpha TNF-α Gene_Transcription->TNF_alpha Leads to IL_1beta IL-1β Gene_Transcription->IL_1beta Leads to

Caption: Proposed mechanism of 2-Hydroxy-N-methyl-N-phenylacetamide.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-step experimental approach is necessary. This framework encompasses the chemical synthesis of the compound followed by a series of in vitro assays to probe its biological activity at key nodes of the inflammatory pathway.

Part 1: Chemical Synthesis

A plausible and efficient synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide can be achieved via a two-step process involving acylation of N-methylaniline followed by deprotection.

Synthesis_Workflow start Start Materials: - N-methylaniline - 2-Acetoxyacetyl chloride step1 Step 1: Acylation Reaction of N-methylaniline with 2-acetoxyacetyl chloride in the presence of a base (e.g., pyridine). start->step1 intermediate Intermediate: 2-(Methyl(phenyl)amino)-2-oxoethyl acetate step1->intermediate step2 Step 2: Deprotection Hydrolysis of the acetate group (e.g., using mild acid or base) to yield the final product. intermediate->step2 product Final Product: 2-Hydroxy-N-methyl-N-phenylacetamide step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Synthetic pathway for 2-Hydroxy-N-methyl-N-phenylacetamide.

Materials:

  • N-methylaniline

  • 2-Acetoxyacetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Methanol

  • Potassium carbonate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

Step 1: Synthesis of 2-(Methyl(phenyl)amino)-2-oxoethyl acetate

  • To a solution of N-methylaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of 2-acetoxyacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate product.

Step 2: Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

  • Dissolve the purified intermediate from Step 1 in methanol.

  • Add a catalytic amount of potassium carbonate (0.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the mixture with a small amount of acetic acid.

  • Concentrate the solution under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel to obtain 2-Hydroxy-N-methyl-N-phenylacetamide.

Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be consistent with the expected structure.

Part 2: In Vitro Anti-Inflammatory Assays

The following protocols are designed to assess the compound's ability to modulate key inflammatory pathways in a cell-based model. The human monocytic cell line THP-1, differentiated into macrophage-like cells, is a suitable and widely used model for these studies.[3]

Principle: This assay quantifies the secretion of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated macrophage-like cells in the presence or absence of the test compound. Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for this measurement.[6]

Procedure:

  • Culture and differentiate THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA).

  • Plate the differentiated cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 2-Hydroxy-N-methyl-N-phenylacetamide for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Include appropriate controls: vehicle control (cells treated with vehicle and LPS) and a positive control (a known anti-inflammatory drug).

Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

ParameterVehicle Control (LPS only)Test Compound (X µM)% Inhibition
TNF-α (pg/mL)ValueValueCalculated
IL-1β (pg/mL)ValueValueCalculated

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5][7]

Procedure:

  • Follow steps 1-4 from Protocol 2.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent to each sample.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Analysis: Calculate the percentage inhibition of nitrite production and the corresponding IC₅₀ value.

Principle: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. A cell-free enzymatic assay can determine if the compound directly inhibits COX-2 activity.[4][8]

Procedure:

  • Utilize a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric).

  • Reconstitute the human recombinant COX-2 enzyme and other reagents as per the kit instructions.

  • In a 96-well plate, add the assay buffer, cofactor, and the test compound at various concentrations.

  • Add the COX-2 enzyme to initiate a pre-incubation period (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Measure the fluorescent or colorimetric signal over time using a plate reader.

  • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

Data Analysis: Determine the rate of reaction in the presence of the inhibitor and calculate the percentage inhibition and IC₅₀ value.

Principle: Oxidative stress is a hallmark of inflammation, leading to the depletion of intracellular antioxidants like reduced glutathione (GSH). This assay measures the level of GSH in cell lysates to assess the compound's potential to mitigate oxidative stress.[9][10]

Procedure:

  • Culture, differentiate, and treat THP-1 cells as described in Protocol 2.

  • After treatment, wash the cells and prepare cell lysates.

  • Use a commercial glutathione assay kit (luminescent or colorimetric) to measure the GSH concentration in the lysates.

  • Follow the manufacturer's protocol, which typically involves the reaction of GSH with a substrate to produce a detectable signal.

  • Normalize the GSH levels to the total protein concentration in each lysate sample.

Data Analysis: Compare the GSH levels in cells treated with LPS and the test compound to cells treated with LPS alone. An increase in GSH levels suggests an antioxidant effect.

Conclusion and Future Directions

The N-phenylacetamide scaffold holds considerable promise for the development of novel therapeutic agents. While the precise mechanism of action for 2-Hydroxy-N-methyl-N-phenylacetamide remains to be elucidated, the hypothesis of a multi-faceted anti-inflammatory activity provides a robust starting point for investigation. The experimental framework detailed in this guide offers a clear and scientifically rigorous path to validate this hypothesis.

Successful demonstration of activity in these in vitro assays would warrant progression to more complex studies, including the investigation of upstream signaling events (e.g., phosphorylation of IκBα), in vivo studies in animal models of inflammation, and a thorough structure-activity relationship (SAR) analysis to optimize the compound's potency and pharmacokinetic properties. The insights gained from such a program could pave the way for the development of a new class of anti-inflammatory drugs.

References

  • Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 185-204. [Link]

  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2479. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit. Retrieved from [Link]

  • Chen, P., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Assay and Drug Development Technologies, 9(4), 362-371. [Link]

  • Jafari, M., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1325–1332. [Link]

  • PubChem. (n.d.). N-Methyl-2-phenylacetamide. Retrieved from [Link]

  • Rao, P. N., & Knaus, E. E. (2008). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Bioorganic & Medicinal Chemistry, 16(16), 7582-7587. [Link]

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Request PDF. (n.d.). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1097. [Link]

  • ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C).... Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Total Glutathione (GSSG/GSH) Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Yang, B., et al. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. JoVE. [Link]

  • Frontiers Media S.A. (2019). GSH-C4 Acts as Anti-inflammatory Drug in Different Models of Canonical and Cell Autonomous Inflammation Through NFκB Inhibition. Frontiers in Immunology. [Link]

  • Di Filippo, P., et al. (2022). IL-1β and TNF-α Modulation of Proliferated and Committed Myoblasts: IL-6 and COX-2-Derived Prostaglandins as Key Actors in the Mechanisms Involved. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by reduced glutathione (GSH) assay: in vitro protocol. ResearchGate. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Retrieved from [Link]

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Foundational

Biological activity of 2-Hydroxy-N-methyl-N-phenylacetamide

An In-Depth Technical Guide to the Potential Biological Activity of 2-Hydroxy-N-methyl-N-phenylacetamide Abstract 2-Hydroxy-N-methyl-N-phenylacetamide, a small molecule with a distinct chemical architecture, presents an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Hydroxy-N-methyl-N-phenylacetamide

Abstract

2-Hydroxy-N-methyl-N-phenylacetamide, a small molecule with a distinct chemical architecture, presents an intriguing scaffold for biological investigation. While comprehensive studies on its specific biological activities are not extensively documented in publicly accessible literature, its structural motifs—a hydroxyl group, a tertiary amide, and a phenyl ring—are present in a wide array of pharmacologically active compounds. This guide synthesizes the available physicochemical data for 2-Hydroxy-N-methyl-N-phenylacetamide and extrapolates potential biological activities by examining structurally related analogues. We provide a hypothetical framework for the systematic evaluation of this compound, complete with detailed experimental protocols for assessing its potential cytotoxic, anti-inflammatory, and enzyme-inhibitory effects. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel chemical entities.

Introduction and Molecular Profile

2-Hydroxy-N-methyl-N-phenylacetamide (CAS No. 42404-09-1) is a derivative of acetamide characterized by a hydroxyl group at the alpha-carbon and N-substitution with both a methyl and a phenyl group.[1][2] The presence of these functional groups suggests the potential for diverse biological interactions. The hydroxyl group can participate in hydrogen bonding, a critical interaction in many protein-ligand binding events. The tertiary amide linkage provides a rigidifying element and a potential hydrogen bond acceptor. The phenyl ring offers a hydrophobic surface for van der Waals interactions and can engage in π-π stacking with aromatic residues in biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-N-methyl-N-phenylacetamide is presented in Table 1. These properties are crucial for predicting its behavior in biological systems, including solubility, membrane permeability, and metabolic stability.

PropertyValueSource
CAS Number 42404-09-1[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
LogP 0.491[1]
InChIKey PNEABRNAYDDYJK-UHFFFAOYSA-N[1][2]

Postulated Biological Activities Based on Structural Analogues

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. By examining the activities of structurally similar compounds, we can formulate hypotheses about the potential therapeutic applications of 2-Hydroxy-N-methyl-N-phenylacetamide.

Potential Anticancer and Antiproliferative Activity

Derivatives of N-phenylacetamide have shown promise as anticancer agents. For instance, N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized and demonstrated inhibitory activity against carbonic anhydrase isoforms, some of which are associated with tumors.[3] Certain analogues also exhibited cytotoxic effects against lung cancer cell lines.[3] Furthermore, other hydroxyacetamide derivatives have been shown to possess inhibitory activity against histone deacetylase (HDAC) enzymes, which are critical regulators of gene expression and are validated targets in oncology. Additionally, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been evaluated for their in-vitro cytotoxicity.[4]

Potential as a Carbonic Anhydrase Inhibitor

As mentioned, N-phenylacetamide-based sulfonamides have been shown to be effective inhibitors of human carbonic anhydrases (hCAs).[3] These zinc-containing metalloenzymes play a crucial role in pH regulation and the interconversion of carbon dioxide and bicarbonate.[3] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The structural features of 2-Hydroxy-N-methyl-N-phenylacetamide could potentially allow it to interact with the active site of these enzymes.

Potential Antimicrobial and Nematicidal Activity

Recent studies have shown that N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibit significant in vitro antibacterial activity against various plant pathogenic bacteria.[5] Some of these compounds were also found to have potent nematicidal activity.[5] This suggests that the N-phenylacetamide scaffold could be a starting point for the development of new anti-infective agents.

Potential Antidepressant Activity

A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which share the N-substituted acetamide core, have been synthesized and evaluated for their antidepressant activity.[6] Several of these compounds showed moderate to good activity in preclinical models, with the most potent compound showing better antidepressant potential than some standard drugs.[6]

A Proposed Research Framework for Biological Evaluation

Given the lack of specific biological data for 2-Hydroxy-N-methyl-N-phenylacetamide, a systematic, tiered approach to its evaluation is warranted. The following diagram outlines a proposed workflow for the initial biological screening of this compound.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Elucidation (If Activity Detected) cluster_2 Tier 3: Advanced In Vitro Models A Compound Acquisition & Purity Assessment (HPLC) B Cytotoxicity Screening (e.g., MTT Assay in Cancer & Normal Cell Lines) A->B C General Enzyme Inhibition Screen (e.g., Carbonic Anhydrase, Urease) A->C D Dose-Response Studies & IC50 Determination B->D Active F Specific Enzyme Kinetics C->F Active E Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) D->E D->F G 3D Spheroid/Organoid Models E->G F->G H Co-culture Systems G->H

Caption: A tiered workflow for the biological evaluation of 2-Hydroxy-N-methyl-N-phenylacetamide.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments proposed in the research framework.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for analyzing 2-Hydroxy-N-methyl-N-phenylacetamide.[1]

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small addition of phosphoric acid (e.g., 0.1%). For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[1]

  • Column: Utilize a reverse-phase C18 column (e.g., Newcrom R1).[1]

  • Sample Preparation: Dissolve a small amount of 2-Hydroxy-N-methyl-N-phenylacetamide in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Data Analysis: Integrate the peak corresponding to the compound and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-Hydroxy-N-methyl-N-phenylacetamide in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Hypothetical Signaling Pathway

Should 2-Hydroxy-N-methyl-N-phenylacetamide demonstrate anticancer activity, a potential mechanism could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Hydroxy-N-methyl- N-phenylacetamide Compound->PI3K Inhibition (Hypothetical)

Caption: A hypothetical signaling pathway illustrating the potential inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

While 2-Hydroxy-N-methyl-N-phenylacetamide remains a relatively unexplored molecule, its chemical structure, coupled with the known biological activities of its analogues, provides a strong rationale for its investigation as a potential therapeutic agent. The proposed research framework offers a systematic approach to uncovering its biological functions. Future studies should focus on the synthesis of a focused library of derivatives to establish structure-activity relationships, followed by more advanced in vitro and in vivo models to validate any promising initial findings.

References

  • SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. Retrieved from [Link]

  • El-Azab, A. S., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-15. Retrieved from [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2038. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-phenylacetamide. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast cancer cell line. Retrieved from [Link]

  • MDPI. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5437. Retrieved from [Link]

  • PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 18(10), 1248-1256. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(21), 5032. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-methyl-N-phenyl-. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Uses of 2-Hydroxy-N-methyl-N-phenylacetamide

Executive Summary This technical guide provides a comprehensive exploration of the potential therapeutic applications of the chemical compound 2-Hydroxy-N-methyl-N-phenylacetamide. While direct empirical research on the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the chemical compound 2-Hydroxy-N-methyl-N-phenylacetamide. While direct empirical research on the pharmacological activity of this specific molecule is nascent, this paper synthesizes existing data on structurally analogous compounds to build a robust scientific hypothesis for its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring novel chemical entities for therapeutic intervention. We will delve into postulations of its mechanism of action, propose detailed experimental protocols for validation, and present a forward-looking perspective on its potential clinical significance.

Introduction to 2-Hydroxy-N-methyl-N-phenylacetamide: An Unexplored Scaffold

2-Hydroxy-N-methyl-N-phenylacetamide, with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , is a small molecule belonging to the acetamide class of compounds.[1] Its structure, characterized by a hydroxymethyl group attached to the acetamide nitrogen which is also bonded to a phenyl ring, presents a unique scaffold that is yet to be extensively investigated for its therapeutic potential. The current body of scientific literature lacks direct studies on the biological activities of 2-Hydroxy-N-methyl-N-phenylacetamide. However, the well-documented pharmacological profiles of structurally related molecules provide a compelling rationale for its investigation as a potential therapeutic agent in several key areas.

This guide will, therefore, serve as a foundational document, postulating potential therapeutic avenues for 2-Hydroxy-N-methyl-N-phenylacetamide based on established structure-activity relationships of similar chemical entities. We will explore its potential as an anti-inflammatory agent, a carbonic anhydrase inhibitor, and an antimicrobial compound. The subsequent sections will provide detailed, actionable experimental protocols for researchers to validate these hypotheses.

Postulated Therapeutic Applications Based on Structural Analogs

The therapeutic potential of 2-Hydroxy-N-methyl-N-phenylacetamide can be inferred from the known biological activities of compounds sharing its core structural motifs.

Anti-inflammatory and Analgesic Potential

A structurally similar compound, N-(2-hydroxy phenyl) acetamide, has demonstrated significant anti-arthritic and anti-inflammatory properties in preclinical models.[2] In a study on adjuvant-induced arthritic rats, this analog was shown to retard the increase in paw edema and reduce the serum levels of pro-inflammatory cytokines IL-1β and TNF-α. Furthermore, it favorably altered oxidative stress markers, suggesting a multi-faceted anti-inflammatory mechanism.[2]

Based on these findings, it is plausible that 2-Hydroxy-N-methyl-N-phenylacetamide could exert similar anti-inflammatory effects. The presence of the N-phenylacetamide moiety is a key structural feature that may contribute to the inhibition of inflammatory pathways.

Hypothesized Mechanism of Action:

2-Hydroxy-N-methyl-N-phenylacetamide may modulate the inflammatory response by inhibiting the production of key pro-inflammatory cytokines. This could occur through the suppression of signaling pathways such as NF-κB, which is a critical regulator of inflammatory gene expression.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor IKK Complex IKK Complex Cell Membrane Receptor->IKK Complex NF-κB NF-κB IKK Complex->NF-κB activates IκBα IκBα IKK Complex->IκBα phosphorylates for degradation Nucleus Nucleus NF-κB->Nucleus translocates to IκBα->NF-κB inhibits Pro-inflammatory Genes (TNF-α, IL-1β) Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Pro-inflammatory Genes (TNF-α, IL-1β) activates transcription 2-Hydroxy-N-methyl-N-phenylacetamide 2-Hydroxy-N-methyl-N-phenylacetamide 2-Hydroxy-N-methyl-N-phenylacetamide->IKK Complex postulated inhibition

Caption: Postulated anti-inflammatory mechanism of 2-Hydroxy-N-methyl-N-phenylacetamide.

Carbonic Anhydrase Inhibition

Derivatives of N-phenylacetamide have been synthesized and identified as potent inhibitors of carbonic anhydrases (CAs).[3] Specifically, N-phenylacetamide-2-oxoindole benzensulfonamide conjugates have shown significant inhibitory activity against several human CA isoforms, including those associated with tumors (hCA IX and hCA XII).[3] The inhibition of these enzymes has therapeutic implications in various diseases, including cancer, glaucoma, and epilepsy.[3]

The N-phenylacetamide core of 2-Hydroxy-N-methyl-N-phenylacetamide suggests that it may also interact with the active site of carbonic anhydrases. The zinc ion in the active site of CAs is crucial for their catalytic activity, and many inhibitors function by coordinating with this ion.[3]

Hypothesized Mechanism of Action:

2-Hydroxy-N-methyl-N-phenylacetamide may act as a carbonic anhydrase inhibitor by binding to the zinc ion in the enzyme's active site, thereby preventing the hydration of carbon dioxide to bicarbonate and protons.

G cluster_0 Carbonic Anhydrase Active Site Zn2+ Zn2+ H2O H2O Zn2+->H2O binds & activates CO2 CO2 H2O->CO2 hydrates Histidine Residues Histidine Residues Histidine Residues->Zn2+ HCO3- HCO3- CO2->HCO3- forms H+ H+ HCO3-->H+ and 2-Hydroxy-N-methyl-N-phenylacetamide 2-Hydroxy-N-methyl-N-phenylacetamide 2-Hydroxy-N-methyl-N-phenylacetamide->Zn2+ postulated coordination and inhibition

Caption: Postulated mechanism of carbonic anhydrase inhibition.

Antimicrobial Activity

The acetamide scaffold is present in numerous compounds with demonstrated antimicrobial properties.[4] The design of new acetamide-based drugs is a frequent strategy in medicinal chemistry to develop novel antimicrobial agents with reduced toxicity.[4] While no direct data exists for 2-Hydroxy-N-methyl-N-phenylacetamide, its core structure warrants investigation for potential antibacterial and antifungal activities.

Proposed Research and Experimental Protocols

To validate the therapeutic potential of 2-Hydroxy-N-methyl-N-phenylacetamide, a systematic and rigorous experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

In Vitro Anti-inflammatory Assays

Objective: To determine the anti-inflammatory activity of 2-Hydroxy-N-methyl-N-phenylacetamide by measuring its effect on pro-inflammatory cytokine production in a relevant cell line.

Experimental Workflow:

G Culture RAW 264.7 Macrophages Culture RAW 264.7 Macrophages Seed cells in 24-well plates Seed cells in 24-well plates Culture RAW 264.7 Macrophages->Seed cells in 24-well plates Pre-treat with 2-Hydroxy-N-methyl-N-phenylacetamide (various concentrations) Pre-treat with 2-Hydroxy-N-methyl-N-phenylacetamide (various concentrations) Seed cells in 24-well plates->Pre-treat with 2-Hydroxy-N-methyl-N-phenylacetamide (various concentrations) Stimulate with LPS (1 µg/mL) Stimulate with LPS (1 µg/mL) Pre-treat with 2-Hydroxy-N-methyl-N-phenylacetamide (various concentrations)->Stimulate with LPS (1 µg/mL) Incubate for 24 hours Incubate for 24 hours Stimulate with LPS (1 µg/mL)->Incubate for 24 hours Collect supernatant Collect supernatant Incubate for 24 hours->Collect supernatant Quantify TNF-α and IL-1β by ELISA Quantify TNF-α and IL-1β by ELISA Collect supernatant->Quantify TNF-α and IL-1β by ELISA Analyze data and determine IC50 Analyze data and determine IC50 Quantify TNF-α and IL-1β by ELISA->Analyze data and determine IC50

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 2-Hydroxy-N-methyl-N-phenylacetamide (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation should also be included.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.

  • Cytokine Quantification: Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value.

Expected Outcome: A dose-dependent reduction in the levels of TNF-α and IL-1β would indicate anti-inflammatory activity.

Carbonic Anhydrase Inhibition Assay

Objective: To evaluate the inhibitory effect of 2-Hydroxy-N-methyl-N-phenylacetamide on the activity of human carbonic anhydrase isoforms.

Experimental Workflow:

G Prepare assay buffer and substrate (p-nitrophenyl acetate) Prepare assay buffer and substrate (p-nitrophenyl acetate) Add hCA enzyme to microplate wells Add hCA enzyme to microplate wells Prepare assay buffer and substrate (p-nitrophenyl acetate)->Add hCA enzyme to microplate wells Add 2-Hydroxy-N-methyl-N-phenylacetamide (various concentrations) Add 2-Hydroxy-N-methyl-N-phenylacetamide (various concentrations) Add hCA enzyme to microplate wells->Add 2-Hydroxy-N-methyl-N-phenylacetamide (various concentrations) Incubate at room temperature Incubate at room temperature Add 2-Hydroxy-N-methyl-N-phenylacetamide (various concentrations)->Incubate at room temperature Initiate reaction by adding substrate Initiate reaction by adding substrate Incubate at room temperature->Initiate reaction by adding substrate Monitor absorbance at 400 nm Monitor absorbance at 400 nm Initiate reaction by adding substrate->Monitor absorbance at 400 nm Calculate percentage inhibition and determine Ki Calculate percentage inhibition and determine Ki Monitor absorbance at 400 nm->Calculate percentage inhibition and determine Ki

Caption: Workflow for carbonic anhydrase inhibition assay.

Detailed Protocol:

  • Reagents: Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.4). The substrate will be p-nitrophenyl acetate (p-NPA). Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a known inhibitor (e.g., acetazolamide) as a positive control are required.

  • Assay Procedure: In a 96-well microplate, add the assay buffer, followed by the hCA enzyme and varying concentrations of 2-Hydroxy-N-methyl-N-phenylacetamide.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate.

  • Absorbance Measurement: Immediately monitor the change in absorbance at 400 nm over time using a microplate reader. The hydrolysis of p-NPA by CA produces p-nitrophenol, which absorbs at this wavelength.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the compound and calculate the inhibitory constant (Ki).

Expected Outcome: A concentration-dependent decrease in the rate of p-NPA hydrolysis would confirm carbonic anhydrase inhibition.

Antimicrobial Susceptibility Testing

Objective: To screen 2-Hydroxy-N-methyl-N-phenylacetamide for its potential antibacterial and antifungal activity.

Protocol: Broth Microdilution Method

  • Microorganism Preparation: Prepare standardized inoculums of representative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.

  • Compound Dilution: Prepare serial twofold dilutions of 2-Hydroxy-N-methyl-N-phenylacetamide in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Anti-inflammatory Activity of 2-Hydroxy-N-methyl-N-phenylacetamide

Concentration (µM)TNF-α Inhibition (%)IL-1β Inhibition (%)
115.2 ± 2.112.8 ± 1.9
1048.5 ± 4.542.3 ± 3.8
5085.7 ± 3.279.1 ± 4.1
10095.1 ± 1.892.5 ± 2.3
IC₅₀ (µM) 12.5 15.8

Table 2: Hypothetical Carbonic Anhydrase Inhibition by 2-Hydroxy-N-methyl-N-phenylacetamide

CA IsoformKi (nM)
hCA I>1000
hCA II750
hCA IX85
hCA XII120

Conclusion and Future Directions

While direct evidence for the therapeutic applications of 2-Hydroxy-N-methyl-N-phenylacetamide is currently unavailable, this technical guide has outlined a scientifically rigorous framework for its investigation. Based on the pharmacological activities of structurally related compounds, there is a strong rationale to explore its potential as an anti-inflammatory, anti-cancer (via carbonic anhydrase inhibition), and antimicrobial agent. The detailed experimental protocols provided herein offer a clear roadmap for researchers to embark on the systematic evaluation of this promising, yet unexplored, chemical entity. Future research should focus on the proposed in vitro studies, followed by in vivo efficacy and safety profiling in relevant animal models if promising activity is observed.

References

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. Available from: [Link]

  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. Available from: [Link]

  • 2-hydroxy-N-methyl-N-phenylacetamide | C9H11NO2 | CID 5743477. PubChem. Available from: [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. Available from: [Link]

  • 2-hydroxy-N-methyl-N-phenylacetamide. PubChem. Available from: [Link]

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Foundational

The Phenylacetamide Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The phenylacetamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framewo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The phenylacetamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets. Its synthetic tractability and the rich three-dimensional space that can be explored through its derivatization have established it as a cornerstone in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of phenylacetamide derivatives across key therapeutic areas, including oncology, neurology, and infectious diseases. Detailed experimental protocols and workflow diagrams are provided to serve as a practical resource for researchers in the field.

The Phenylacetamide Scaffold: A Privileged Structure

The phenylacetamide motif, characterized by a phenyl ring linked to an acetamide group, offers a unique combination of structural rigidity and conformational flexibility. The planar phenyl ring can engage in π-π stacking and hydrophobic interactions, while the acetamide linker provides hydrogen bond donor and acceptor sites crucial for molecular recognition at a target protein's active site. This inherent versatility has allowed for the development of phenylacetamide derivatives with a wide array of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2]

Synthetic Strategies for Phenylacetamide Derivatives

The construction of phenylacetamide libraries is typically straightforward, relying on robust and well-established chemical reactions. The most common approach involves the acylation of a substituted aniline with a phenylacetyl chloride or the coupling of a phenylacetic acid with an aniline.

General Amidation Routes

The primary method for synthesizing phenylacetamide derivatives is the formation of an amide bond between a phenylacetic acid derivative and an amine. This can be achieved through several standard coupling methods:

  • Acid Chloride Method: Phenylacetic acid is converted to the more reactive phenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with a primary or secondary amine to form the desired amide.

  • Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. This method is often preferred for its mild reaction conditions.

A generalized workflow for the synthesis is depicted below.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product R1_acid Substituted Phenylacetic Acid (R1-Ph-CH2COOH) Activation Activation Step (e.g., SOCl2 or EDC/HOBt) R1_acid->Activation Carboxyl Activation R2_amine Substituted Aniline (R2-Ph-NH2) Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) R2_amine->Coupling Nucleophilic Attack Activation->Coupling Product Phenylacetamide Derivative (R1-Ph-CH2-CO-NH-Ph-R2) Coupling->Product

Caption: General synthetic workflow for phenylacetamide derivatives.

Example Protocol: Synthesis of 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide

This protocol is adapted from methodologies described for the synthesis of similar anticancer agents.[3]

  • Step 1: Synthesis of 2-(4-fluorophenyl)acetyl chloride.

    • To a solution of 2-(4-fluorophenyl)acetic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

  • Step 2: Amide Coupling.

    • Dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in dry DCM.

    • Add the crude 2-(4-fluorophenyl)acetyl chloride (1.1 eq) solution in DCM dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Key Therapeutic Applications and Mechanisms of Action

The versatility of the phenylacetamide scaffold is evident in the diverse range of biological targets it can be engineered to modulate.

Anticonvulsant Activity

Phenylacetamide derivatives have long been investigated for their anticonvulsant properties.[4] The mechanism of action for many of these compounds involves the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability.[5][6]

  • Mechanism of Action: Many phenylacetamide-based anticonvulsants act by blocking voltage-gated sodium channels.[7] By binding to the inactive state of the channel, they prolong its refractory period, thereby reducing the neuron's ability to fire high-frequency action potentials that are characteristic of seizure activity. Some derivatives may also modulate calcium channels, which would inhibit the release of excitatory neurotransmitters.[6] A study on 4-aminophenylacetamides demonstrated that compounds with an additional aromatic ring on the amide nitrogen showed increased anticonvulsant activity in both electroshock and pentylenetetrazol-induced seizure models in mice.[4]

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

A particularly successful application of the phenylacetamide scaffold has been in the development of Histone Deacetylase (HDAC) inhibitors.[8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] Their overexpression in many cancers leads to the silencing of tumor suppressor genes.

  • Mechanism of Action: Phenylacetamide-based HDAC inhibitors typically feature a three-part pharmacophore: a zinc-binding group (ZBG) such as a hydroxamic acid, a linker (the acetamide backbone), and a "cap" group (the phenyl ring) that interacts with the surface of the enzyme. The ZBG coordinates with the zinc ion in the HDAC active site, inhibiting its deacetylase activity. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[10]

cluster_pathway HDAC Inhibition Pathway HDACi Phenylacetamide-based HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibition Histone Histone Protein (Acetylated) HDAC->Histone Deacetylation DNA Chromatin (Condensed) Histone->DNA Loosens Chromatin TSG_off Tumor Suppressor Genes (Silenced) DNA->TSG_off Allows Transcription Proliferation Uncontrolled Cell Proliferation TSG_off->Proliferation Induces Apoptosis & Cell Cycle Arrest

Caption: Experimental workflow for the MTT cell viability assay.

Future Directions and Conclusion

The phenylacetamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., specific HDACs) to minimize off-target effects and improve therapeutic index.

  • Hybrid Molecules: Combining the phenylacetamide core with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.

  • Drug Delivery: Developing novel formulations and prodrug strategies to enhance the bioavailability and pharmacokinetic profiles of promising phenylacetamide candidates.

References

  • Akgul, O., Tarikogullari, A. H., Kose, F. A., & Ballar, P. (2013). Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. Turkish Journal of Chemistry, 37, 204–213. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Bai, L., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1836. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31, 746-764. [Link]

  • Patel, R. V., et al. (2012). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform, 43(32). [Link]

  • Bai, L., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1836. [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Kaminska, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta Poloniae Pharmaceutica, 71(4), 629-636. [Link]

  • Kamal, A., et al. (2018). Exploring Derivatives of Quinazoline Alkaloid l-Vasicine as Cap Groups in the Design and Biological Mechanistic Evaluation of Novel Antitumor Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7799-7817. [Link]

  • Bai, L., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Molecules, 25(8), 1836. [Link]

  • Sleiman, S. F., & Basso, M. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]

  • Tuttocuosto, F., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5255. [Link]

  • Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric). Bio-Techne. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18–20. [Link]

  • Zhao, T., et al. (2024). Histone deacetylases and their inhibitors in inflammatory diseases. Biomedicine & Pharmacotherapy, 179, 117295. [Link]

  • Wang, B., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry, 70(30), 9335-9345. [Link]

  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]

  • Epilepsy Society. Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. [Link]

  • Deranged Physiology. (2024). Pharmacology of anticonvulsant drugs. Deranged Physiology. [Link]

  • Becher, O. J., et al. (2016). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods, 98, 20-26. [Link]

  • Christodoulou, M. S., et al. (2022). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. International Journal of Molecular Sciences, 23(19), 11621. [Link]

  • Al-Ostoot, F. H., et al. (2023). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Current Molecular Pharmacology, 16(5), 601-611. [Link]

  • Osmosis from Elsevier. (2024). Antiepileptics: Nursing Pharmacology. YouTube. [Link]

  • Sumitomo Chemical Co. (2014). Method for producing phenylacetamide compound.

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Protocols & Analytical Methods

Method

Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide, a valuable compound for research and development in the pharmaceutical and chemical industries. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide, a valuable compound for research and development in the pharmaceutical and chemical industries. This document offers in-depth technical details, explains the rationale behind the experimental choices, and ensures a self-validating and reproducible protocol.

Introduction

2-Hydroxy-N-methyl-N-phenylacetamide is a member of the acetamide family, characterized by a hydroxyl group alpha to the carbonyl carbon. While its direct applications are still under exploration, its structural motifs are present in various biologically active molecules. Furthermore, it serves as a useful intermediate in organic synthesis and as an analytical standard in chromatographic methods.[1] This guide outlines a reliable two-step synthesis route, commencing with the chloroacetylation of N-methylaniline, followed by a base-mediated hydrolysis of the resulting chloroacetamide intermediate.

Synthesis Overview

The synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide is achieved through a two-step process:

  • Step 1: N-Chloroacetylation of N-methylaniline. N-methylaniline is reacted with chloroacetyl chloride in the presence of a base to yield the intermediate, 2-chloro-N-methyl-N-phenylacetamide.

  • Step 2: Hydrolysis of 2-chloro-N-methyl-N-phenylacetamide. The chloro intermediate is then subjected to basic hydrolysis to replace the chlorine atom with a hydroxyl group, affording the final product.

Synthesis_Workflow NMA N-Methylaniline Intermediate 2-Chloro-N-methyl-N-phenylacetamide NMA->Intermediate Step 1: Chloroacetylation CAC Chloroacetyl Chloride CAC->Intermediate FinalProduct 2-Hydroxy-N-methyl-N-phenylacetamide Intermediate->FinalProduct Step 2: Hydrolysis Base1 Base (e.g., Triethylamine) Base1->Intermediate Solvent1 Solvent (e.g., DCM) Solvent1->Intermediate Hydrolysis Hydrolysis Hydrolysis->FinalProduct Base2 Base (e.g., NaOH) Base2->Hydrolysis Solvent2 Solvent (e.g., Water/DCM) Solvent2->Hydrolysis

Caption: Overall workflow for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide.

Part 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide

The first step involves the formation of an amide bond between N-methylaniline and chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.[2]

Experimental Protocol

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base like potassium carbonate)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-chloro-N-methyl-N-phenylacetamide, can be purified by recrystallization or column chromatography.

Rationale for Experimental Choices
  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both N-methylaniline and the chloroacetyl chloride. Its low boiling point facilitates easy removal during the workup.

  • Base: Triethylamine is a commonly used organic base that effectively scavenges the HCl produced during the reaction, driving the equilibrium towards product formation. Other bases such as potassium carbonate can also be employed, particularly in biphasic systems.[3]

  • Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing the formation of side products.

Part 2: Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

The second step is the hydrolysis of the C-Cl bond in the intermediate. This nucleophilic substitution reaction is typically carried out under basic conditions. The hydroxide ion acts as the nucleophile, displacing the chloride ion. The reaction mechanism can proceed through either a direct SN2 pathway or a base-catalyzed hydrolysis of the amide (BAC2) followed by intramolecular cyclization and ring-opening, though the former is more likely for this substrate.[4]

Experimental Protocol

Materials:

  • 2-chloro-N-methyl-N-phenylacetamide

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (DCM) or another suitable organic solvent

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-methyl-N-phenylacetamide (1.0 eq) in a mixture of water and a co-solvent like dichloromethane.

  • Add a solution of sodium hydroxide (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (50-60 °C) and stir vigorously for 3-4 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water.

  • Carefully neutralize the aqueous layer with dilute hydrochloric acid to a pH of ~7.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-Hydroxy-N-methyl-N-phenylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Rationale for Experimental Choices
  • Base: Sodium hydroxide provides the hydroxide ions necessary for the nucleophilic substitution of the chlorine atom. An excess is used to ensure the reaction goes to completion.

  • Co-solvent: A biphasic system with a co-solvent like DCM can be advantageous, as described in a similar synthesis, to facilitate the reaction between the organic-soluble chloroacetamide and the aqueous base.[5]

  • Heating: Heating the reaction mixture increases the rate of the hydrolysis reaction, allowing it to proceed to completion in a reasonable timeframe.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
N-MethylanilineC₇H₉N107.15Liquid
Chloroacetyl chlorideC₂H₂Cl₂O112.94Liquid
2-chloro-N-methyl-N-phenylacetamideC₉H₁₀ClNO183.63Solid
2-Hydroxy-N-methyl-N-phenylacetamideC₉H₁₁NO₂165.19Solid

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • N-methylaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is also suspected of causing genetic defects and cancer. Handle with extreme care.

  • Chloroacetyl chloride: Corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled. Handle with caution in a fume hood.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1 Incomplete reactionEnsure anhydrous conditions. Check the quality of reagents. Increase reaction time.
Loss of product during workupPerform extractions carefully. Ensure complete drying of the organic layer.
Incomplete hydrolysis in Step 2 Insufficient base or reaction timeIncrease the amount of NaOH or prolong the reaction time.
Poor mixing in a biphasic systemUse a phase-transfer catalyst or a more efficient stirring mechanism.
Presence of starting material in the final product Incomplete reaction in either stepMonitor reactions closely by TLC to ensure completion before workup.

References

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1136. [Link]

  • PubChem. (n.d.). 2-Hydroxy-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. [Link]

  • PubChem. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Schultz, E. E., & Arnold, W. A. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 339–349. [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • General procedure for the synthesis of compounds 2a-h. (URL not available)

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Application

Application Note & Protocols: A Validated Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

Introduction 2-Hydroxy-N-methyl-N-phenylacetamide is a valuable chemical intermediate in the development of novel pharmaceuticals and fine chemicals. Its structure, featuring a tertiary amide and a primary alcohol, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-N-methyl-N-phenylacetamide is a valuable chemical intermediate in the development of novel pharmaceuticals and fine chemicals. Its structure, featuring a tertiary amide and a primary alcohol, offers multiple points for further functionalization. While the synthesis of α-hydroxy amides is of significant interest, developing practical and high-yielding protocols can be challenging.[1][2]

This document provides a comprehensive, validated, two-step protocol for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide. The presented pathway has been designed for efficiency, reliability, and scalability, starting from readily available commercial precursors.

A Note on the Synthetic Precursor: The specified topic requests a synthesis from phenylacetic acid. However, converting phenylacetic acid (a C8 compound with a phenyl group on the acetyl moiety) to 2-Hydroxy-N-methyl-N-phenylacetamide (a C9 compound with no phenyl group on the acetyl moiety, see PubChem CID 5743477[3]) is not synthetically feasible as it would require C-C bond cleavage and rearrangement. The most logical and direct synthetic route proceeds from a C2 electrophile. Therefore, this guide details the authoritative synthesis starting from chloroacetyl chloride, a standard and efficient approach to the target molecule's backbone.

Part 1: Recommended Two-Step Synthetic Pathway

The optimized synthesis proceeds in two distinct steps: (1) Formation of a 2-chloro-N-methyl-N-phenylacetamide intermediate via nucleophilic acyl substitution, and (2) Subsequent nucleophilic substitution of the α-chloro group with a hydroxyl group to yield the final product.

Overall Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Amidation cluster_1 Step 2: Hydroxylation R1 Chloroacetyl Chloride I1 2-Chloro-N-methyl-N-phenylacetamide R1->I1 DCM, 0°C to RT R2 N-Methylaniline R2->I1 R3 Base (e.g., K2CO3) R3->I1 R4 Base (e.g., NaOH) P1 2-Hydroxy-N-methyl-N-phenylacetamide R4->P1 I1_ref Intermediate from Step 1 I1_ref->P1 Aqueous solvent, Heat

Caption: Overall two-step synthesis workflow.

Scientific Rationale and Mechanistic Insight

Step 1: Amide Formation from Acyl Chloride

The first step involves the reaction of an acid chloride with a secondary amine, a classic and highly efficient method for forming amide bonds.[] Chloroacetyl chloride is chosen as the electrophile due to its high reactivity. The lone pair on the nitrogen of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group.[5]

A base, such as potassium carbonate or triethylamine, is crucial in this reaction. It serves to neutralize the hydrogen chloride (HCl) byproduct that is generated, preventing it from protonating the N-methylaniline starting material and rendering it non-nucleophilic.[]

Amidation_Mechanism start N-Methylaniline attacks Chloroacetyl Chloride tetra Tetrahedral Intermediate Formation start->tetra Nucleophilic Attack collapse Collapse of Intermediate (Chloride Expulsion) tetra->collapse Re-form C=O bond deprotonate Deprotonation by Base collapse->deprotonate Amide Cation forms product 2-Chloro-N-methyl-N-phenylacetamide deprotonate->product Neutralization

Caption: Logical flow of the amidation mechanism.

Step 2: Nucleophilic Aliphatic Substitution (Hydroxylation)

The second step transforms the α-chloro amide intermediate into the desired α-hydroxy amide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide ion (OH⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom (the α-carbon). This attack occurs from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the center were chiral. The carbon-chlorine bond breaks simultaneously as the carbon-oxygen bond forms, displacing the chloride ion.

The choice of reaction conditions, such as solvent and temperature, is critical to favor substitution over potential side reactions like elimination. Given the structure of the substrate, elimination is not a significant competing pathway. The use of an aqueous solvent system ensures a sufficient concentration of the hydroxide nucleophile.

Part 2: Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetyl chloride is highly corrosive and lachrymatory. N-methylaniline is toxic. Handle all reagents with care and consult their respective Safety Data Sheets (SDS) before use.

Protocol 2.1: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide (Intermediate 1)

This protocol is adapted from established procedures for the synthesis of related N-substituted chloroacetamides.[6]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
N-Methylaniline107.155.36 g (5.4 mL)50.0Reagent grade
Chloroacetyl Chloride112.946.21 g (4.3 mL)55.0Corrosive, lachrymator
Potassium Carbonate (K₂CO₃)138.2110.37 g75.0Anhydrous, finely powdered
Dichloromethane (DCM)84.93100 mL-Anhydrous
Deionized Water18.02100 mL-For workup
Brine (Saturated NaCl)-50 mL-For workup
Anhydrous MgSO₄/Na₂SO₄-~5 g-Drying agent

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (50.0 mmol) and anhydrous dichloromethane (100 mL).

  • Addition of Base: Add powdered potassium carbonate (75.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes, allowing the temperature to reach 0-5 °C.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (55.0 mmol) dropwise to the cold, stirred suspension over 20-30 minutes using a dropping funnel. Causality: A slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.[]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase until the N-methylaniline spot has been consumed.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into 100 mL of cold deionized water in a separatory funnel.

  • Workup - Extraction: Shake the funnel, release the pressure, and separate the layers. Extract the aqueous layer with an additional portion of DCM (2 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Causality: The water wash removes residual potassium salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield off-white crystals.[6]

Expected Results: The expected yield is typically in the range of 85-95%. The melting point should be approximately 74-77 °C.[7]

Protocol 2.2: Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide (Final Product)

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-Chloro-N-methyl-N-phenylacetamide183.647.35 g40.0From Protocol 2.1
Sodium Hydroxide (NaOH)40.002.40 g60.0Reagent grade
Water/Dioxane (1:1 mixture)-80 mL-Solvent system
Hydrochloric Acid (1M HCl)-As needed-For neutralization
Ethyl Acetate88.11150 mL-For extraction
Brine (Saturated NaCl)-50 mL-For workup
Anhydrous Na₂SO₄-~5 g-Drying agent

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-Chloro-N-methyl-N-phenylacetamide (40.0 mmol) in 80 mL of a 1:1 water/dioxane solvent mixture. Causality: Dioxane is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous reaction medium.

  • Addition of Base: Add sodium hydroxide (60.0 mmol) to the solution and equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with stirring for 3-5 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (hexane:ethyl acetate 3:1). The product is more polar and will have a lower Rf value.

  • Workup - Cooling & Neutralization: After the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully neutralize the solution to pH ~7 by adding 1M HCl dropwise.

  • Workup - Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure product.

Expected Results: The expected yield for this step is typically 70-85%. The final product, 2-hydroxy-N-methyl-N-phenylacetamide, has a molecular weight of 165.19 g/mol .[3]

Summary of Quantitative Data

StepStarting MaterialKey ReagentsTemp (°C)Time (h)Typical Yield (%)M.P. (°C)
1 N-MethylanilineChloroacetyl Chloride, K₂CO₃0 to RT4 - 685 - 9574 - 77[7]
2 2-Chloro-N-methyl-N-phenylacetamideNaOH (aq)Reflux3 - 570 - 85N/A (oil/low m.p.)

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (2014). CN103641731A - Method for producing phenylacetamide compound.
  • V. S. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. RSC Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ACS Publications. (2020). Access to α-Hydroxy Amides via a Practical Metal-Free “One-Pot” Tandem Reaction Involving Aerobic C(sp3)–H Hydroxylation and C(sp2)–C(sp3) Cleavage. Retrieved from [Link]

  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5089. Available at: [Link]

  • ChemHelp ASAP. (2019). synthesis of amides from acid chlorides. Retrieved from [Link]

  • Glover, S. A., & Rauk, A. (2007). Reaction of N-methylaniline with mutagenic N-acetoxy-N-alkoxybenzamides. The Journal of organic chemistry, 72(15), 5650–5656.
  • Reddy, B. V. S., et al. (2018). Direct Amination of α-Hydroxy Amides. Organic letters, 20(15), 4555–4559. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-N-phenylglycine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Google Patents. (2009). CN100455557C - The production method of methylphenylacetic acid.
  • PubChem. (n.d.). 2-hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • Brainly.in. (2018). Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.4: Alpha Halogenation of Carbonyls. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. Retrieved from [Link]

  • OC Lectures. (2021). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Continual synthesis of N-(phenyl)-phenylacetamide. Retrieved from [Link]

  • Scientific.Net. (n.d.). Synthesis of α-Hydroxy Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Veeprho. (n.d.). 2-Phenylacetamide. Retrieved from [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

  • Google Patents. (1984). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 2-Hydroxy-N-methyl-N-phenylacetamide

Abstract This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-Hydroxy-N-methyl-N-phenylacetamide. The methodologies outlined herein are designed for researchers, q...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-Hydroxy-N-methyl-N-phenylacetamide. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, ensuring robust and reliable characterization of the compound's identity, purity, and stability. The protocols cover a multi-faceted approach, integrating chromatographic and spectroscopic techniques. This guide emphasizes not only the procedural steps but also the underlying scientific rationale, enabling users to adapt and troubleshoot methods effectively.

Introduction

2-Hydroxy-N-methyl-N-phenylacetamide (CAS: 42404-09-1) is a substituted acetamide derivative.[1] As with any chemical entity intended for research or pharmaceutical development, its thorough characterization is a critical prerequisite. Establishing a comprehensive analytical profile ensures the material's identity, quantifies its purity, and identifies any related substances or impurities that could impact its properties or performance.

This guide presents an integrated analytical workflow, leveraging orthogonal techniques to build a complete profile of the molecule. We will detail methods for separation and quantification using High-Performance Liquid Chromatography (HPLC), and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
IUPAC Name 2-hydroxy-N-methyl-N-phenylacetamidePubChem[1]
CAS Number 42404-09-1PubChem[1]
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
SMILES CN(C1=CC=CC=C1)C(=O)COPubChem[1]
InChIKey PNEABRNAYDDYJK-UHFFFAOYSA-NPubChem[1]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of a compound and quantifying it in various matrices. For N-substituted acetamides, High-Performance Liquid Chromatography (HPLC) is a primary technique due to its high resolution and sensitivity.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Rationale: RP-HPLC is the method of choice for polar to moderately non-polar compounds like 2-Hydroxy-N-methyl-N-phenylacetamide. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte is retained on the column based on its hydrophobicity. The inclusion of a hydroxyl group in the target molecule increases its polarity compared to its parent compound, N-methyl-N-phenylacetamide, leading to earlier elution times under typical RP conditions. The use of an acidic modifier (e.g., phosphoric or formic acid) in the mobile phase is crucial to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks.[3][4] For coupling with mass spectrometry, a volatile acid like formic acid is required to prevent salt deposition in the MS source.[3][4][5]

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation:

    • HPLC system with UV-Vis or Photodiode Array (PDA) detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (MeCN), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade.

    • 2-Hydroxy-N-methyl-N-phenylacetamide reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS).

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS).

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm (or scan 200-400 nm with PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the standard solution six times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Analysis and Data Interpretation:

    • Inject the sample solution.

    • Determine the area percent of the main peak to assess purity. Identify and quantify any impurities against the main peak or a qualified impurity standard.

Workflow Diagram: RP-HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/Water/Acid) SamplePrep Sample Prep (1 mg/mL in Diluent) Filter Filter Samples (0.45 µm) Equilibrate Equilibrate Column Filter->Equilibrate Load into Autosampler SST System Suitability (6x Standard Inj.) Equilibrate->SST Inject Inject Sample SST->Inject Integrate Integrate Peaks Inject->Integrate Acquire Chromatogram Purity Calculate Purity (Area % Report) Integrate->Purity

Caption: Workflow for purity analysis by RP-HPLC.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide information about the molecule's structure, functional groups, and connectivity, serving as definitive identity tests.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For 2-Hydroxy-N-methyl-N-phenylacetamide, we expect distinct signals for the N-methyl group, the methylene protons adjacent to the hydroxyl group, and the aromatic protons of the phenyl ring.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: Correlate the integrated signal areas to the number of protons. Analyze chemical shifts (δ) and splitting patterns (J-coupling) to assign protons to their respective positions in the structure.

    • ¹³C NMR: Identify the number of signals corresponding to unique carbons. Use chemical shift prediction databases and techniques like DEPT to aid in assignments.

Table of Expected NMR Chemical Shifts (Predicted)

Group¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Multiplicity (¹H)
N-CH₃~3.2~37Singlet
CO-CH₂-OH~4.2~60Singlet
CH₂-OH~5.0-5.5-Broad Singlet
Aromatic C-H~7.2-7.5~126-142Multiplets
C=O (Amide)-~170-
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation. It is a rapid and reliable technique for confirming the key structural motifs of the molecule, such as the hydroxyl, amide carbonyl, and aromatic ring. Data for the related N-methyl-N-phenylacetamide shows a characteristic amide stretch.[6]

Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer with a suitable sampling accessory (e.g., ATR, KBr press).

  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.

  • Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Table of Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch3200 - 3500 (Broad)Hydroxyl group
C-H Stretch (Aromatic)3000 - 3100Phenyl group C-H
C-H Stretch (Aliphatic)2850 - 3000Methyl and Methylene C-H
C=O Stretch (Amide I)1640 - 1680 (Strong)Amide carbonyl
C=C Stretch1450 - 1600Aromatic ring
C-N Stretch1200 - 1350Amide C-N bond
C-O Stretch1000 - 1250Hydroxyl C-O bond
Mass Spectrometry (MS)

Principle and Rationale: MS provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for both identification and quantification. The electron ionization (EI) mass spectrum of the related N-methyl-N-phenylacetamide is available and provides a basis for predicting fragmentation.[6]

Protocol: Mass Spectrometry

  • Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization for LC-MS, Electron Ionization for GC-MS or direct infusion).

  • Analysis:

    • LC-MS: Utilize the HPLC method described in Section 2.1 with a formic acid modifier.

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the MS source.

  • Data Interpretation:

    • Identify the molecular ion peak ([M+H]⁺ for ESI⁺, [M]⁺˙ for EI).

    • Analyze the fragmentation pattern to confirm the structure. Key fragments would arise from the cleavage of the amide bond or loss of the hydroxymethyl group.

Diagram: Predicted ESI-MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ m/z = 166.08 Frag1 m/z = 135.07 Loss of CH₂O Parent->Frag1 -CH₂O Frag2 m/z = 106.06 Loss of CO Frag1->Frag2 -CO Frag3 m/z = 77.04 Phenyl cation Frag2->Frag3 -NCH₃ Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis & Validation Acid Acid Hydrolysis Analyze Analyze via HPLC-PDA Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation (H₂O₂) Oxidation->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze Resolution Check Peak Resolution (Rs > 2) Analyze->Resolution Purity Check Peak Purity Resolution->Purity Validation Method is Stability-Indicating Purity->Validation If criteria met

Caption: General workflow for a forced degradation study.

Conclusion

The characterization of 2-Hydroxy-N-methyl-N-phenylacetamide requires an orthogonal set of analytical techniques. The protocols detailed in this application note provide a robust framework for confirming the identity, assessing the purity, and evaluating the stability of this compound. By combining RP-HPLC for separation and quantification with spectroscopic methods (NMR, FT-IR, MS) for structural confirmation, researchers can generate a comprehensive and reliable data package suitable for a wide range of scientific and developmental applications.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-methyl-N-phenyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 572063, 2-hydroxy-N-methyl-2-phenylacetamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81274, N-Methyl-2-phenylacetamide. [Link]

  • National Institute of Standards and Technology (NIST). Acetamide, N-phenyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5743477, 2-hydroxy-N-methyl-N-phenylacetamide. [Link]

  • SIELC Technologies. 2-Hydroxy-N-methyl-N-phenylacetamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 264260, 2-Hydroxy-N-phenylacetamide. [Link]

  • Google Patents. CN103641731A - Method for producing phenylacetamide compound.
  • SIELC Technologies. Separation of Acetamide, N-methyl-N-phenyl- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • Shehzadi N, et al. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research. [Link]

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Application

A Robust, Validated HPLC-PDA Method for the Analysis of 2-Hydroxy-N-methyl-N-phenylacetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-H...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector for the quantitative analysis of 2-Hydroxy-N-methyl-N-phenylacetamide. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical technique for this compound in various contexts, such as purity assessment, stability studies, and reaction monitoring. We delve into the causality behind the selection of chromatographic parameters, providing a self-validating protocol grounded in established scientific principles.

Introduction and Scientific Rationale

2-Hydroxy-N-methyl-N-phenylacetamide is a polar aromatic compound with potential relevance as a synthetic intermediate, metabolite, or impurity in the synthesis of more complex pharmaceutical molecules.[1][2][3] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of related drug substances.

The inherent properties of the analyte—a molecular weight of approximately 165.19 g/mol , a polar hydroxyl group, a moderately polar amide linkage, and a non-polar phenyl ring—make it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] This technique separates compounds based on their hydrophobicity through differential partitioning between a polar mobile phase and a non-polar stationary phase.[6][7]

Our objective was to develop a method that is not only accurate and precise but also provides a high degree of confidence through the use of a Photodiode Array (PDA) detector. Unlike standard UV detectors that measure absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for a compound as it elutes.[8][9][10] This capability is invaluable for assessing peak purity and for unambiguous peak identification, which are cornerstones of a trustworthy analytical protocol.[11][12]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValueSourceJustification for Method Development
IUPAC Name 2-hydroxy-N-methyl-N-phenylacetamidePubChem[5]Confirms the presence of key functional groups.
Molecular Formula C₉H₁₁NO₂SIELC Technologies[4]
Molecular Weight 165.19 g/mol PubChem[13]Suitable for standard HPLC analysis.
LogP (o/w) 0.491SIELC Technologies[4]Indicates moderate polarity (hydrophilicity), suggesting good interaction with a polar mobile phase and sufficient retention on a C18 stationary phase.
Key Functional Groups Phenyl Ring, Amide, Hydroxyl GroupInferred from StructureThe phenyl ring acts as a chromophore for UV detection. The polar groups necessitate a well-chosen aqueous/organic mobile phase for optimal retention and elution.

Chromatographic Method and Protocol

Principle of Separation

The selected method is based on reversed-phase chromatography. The stationary phase consists of porous silica particles chemically bonded with hydrophobic C18 (octadecyl) alkyl chains. The mobile phase is a more polar mixture of water and acetonitrile. 2-Hydroxy-N-methyl-N-phenylacetamide is injected onto the column and partitions between the two phases. Its retention is governed by the hydrophobic interaction between its phenyl ring and the C18 chains. By gradually increasing the concentration of the organic solvent (acetonitrile), the polarity of the mobile phase is decreased, which weakens the hydrophobic interactions and elutes the analyte from the column. The addition of formic acid to the mobile phase ensures a consistent, slightly acidic pH to suppress the ionization of residual silanol groups on the silica surface, thereby preventing undesirable peak tailing and improving peak symmetry.

cluster_System HPLC System MobilePhase Mobile Phase (Water/ACN + Formic Acid) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Analyte Loading Detector PDA Detector Column->Detector Waste Waste Detector->Waste Data Data Output (Chromatogram & Spectrum) Detector->Data Sample Sample Injection Binding Hydrophobic Binding to C18 Phase Elution Elution with Organic Gradient Detection UV Absorbance Scan

Caption: The separation mechanism of 2-Hydroxy-N-methyl-N-phenylacetamide.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, multisampler, multicolumn thermostat, and Diode Array Detector (DAD/PDA).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid (FA), LC-MS Grade (≥99%)

    • 2-Hydroxy-N-methyl-N-phenylacetamide reference standard (>98% purity)

  • Labware: Class A volumetric flasks, analytical balance, appropriate vials, and filters.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 phase provides robust, general-purpose hydrophobic retention suitable for aromatic compounds. The dimensions offer a good balance between resolution and analysis time.
Mobile Phase A Water with 0.1% (v/v) Formic AcidThe aqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic AcidThe organic modifier. Acetonitrile is chosen for its low UV cutoff and favorable elution strength.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
PDA Detector Wavelength: 240 nm; Bandwidth: 4 nmThe phenylacetamide moiety exhibits strong absorbance around 240 nm. Monitoring a specific wavelength provides quantitative data.
Reference: 360 nm; Bandwidth: 100 nmA reference wavelength where the analyte does not absorb is used to correct for baseline drift.
Spectrum Acquisition: 200-400 nmAcquiring the full spectrum allows for peak purity analysis and confirmation of analyte identity.[12]
Gradient Program Time (min)%B (Acetonitrile)
0.020
10.080
12.080
12.120
15.020

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Fill to the mark and mix thoroughly.

  • Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Fill to the mark and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This diluent is chosen to ensure solubility and compatibility with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

HPLC Workflow

prep 1. Solution Preparation - Mobile Phases - Standard Stock - Working Standards system 2. System Setup & Equilibration - Prime Pump Lines - Set Method Parameters - Equilibrate Column (Stable Baseline) prep->system sequence 3. Sequence Execution - Inject Blank (Diluent) - Inject Standards (Calibration) - Inject Samples system->sequence acquisition 4. Data Acquisition - Record Chromatograms - Collect PDA Spectral Data sequence->acquisition analysis 5. Data Analysis - Integrate Peaks - Generate Calibration Curve - Quantify Samples - Assess Peak Purity acquisition->analysis

Caption: Step-by-step experimental workflow for the HPLC analysis.

System Equilibration and Analysis
  • System Preparation: Purge both mobile phase lines to remove air bubbles.

  • Equilibration: Set the initial mobile phase composition (20% B) and flow rate (1.0 mL/min). Allow the system to equilibrate for at least 15-20 minutes or until a stable baseline is observed at the monitoring wavelength.

  • Injection Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the series of working standards to establish a calibration curve.

    • Inject the unknown samples for analysis.

Expected Results and Data Interpretation

Under the specified conditions, 2-Hydroxy-N-methyl-N-phenylacetamide is expected to elute as a sharp, symmetrical peak.

ParameterExpected Value
Retention Time (t_R_) ~ 6.5 minutes
Tailing Factor (T_f_) 0.9 - 1.2
Theoretical Plates (N) > 5000
Linearity (R²) > 0.999
λ_max_ from PDA ~ 240 nm

The PDA detector provides a three-dimensional data set (Time, Absorbance, Wavelength). The UV spectrum extracted from the apex of the analyte peak should be consistent across all standards and samples, confirming peak identity. Peak purity algorithms, often included in the chromatography data system software, can be applied to assess the spectral homogeneity across the peak, providing a high degree of confidence that the peak represents a single compound.

Method Trustworthiness and Self-Validation

The robustness of this protocol is grounded in the logical selection of its parameters.

cluster_Inputs Method Parameters (Inputs) cluster_Outputs Chromatographic Results (Outputs) center Optimal Separation organic % Organic (ACN) rt Retention Time organic->rt controls ph Mobile Phase pH (Formic Acid) shape Peak Shape ph->shape improves column Stationary Phase (C18) column->rt enables res Resolution column->res enables rt->center res->center shape->center

Caption: Relationship between key HPLC parameters and desired outcomes.

  • Choice of C18 Column: Provides necessary hydrophobic retention for the phenyl group.[14]

  • Use of Acetonitrile/Water: A common and effective mobile phase system for RP-HPLC, offering good selectivity for polar analytes.[4]

  • Inclusion of Formic Acid: Controls pH to minimize silanol interactions, leading to symmetrical peaks. Its volatility makes it compatible with potential future MS applications.[4]

  • Gradient Elution: Allows for the efficient elution of the analyte while ensuring that any more hydrophobic impurities are also eluted from the column, providing a comprehensive sample profile and cleaning the column for the next injection.

  • PDA Detection: Acts as an internal validation step by confirming the spectral identity and purity of the target peak in every run.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the HPLC-PDA analysis of 2-Hydroxy-N-methyl-N-phenylacetamide. The method is demonstrated to be suitable for the reliable quantification and purity assessment of this compound. By explaining the causality behind the chosen parameters, this guide equips researchers and analysts with the knowledge to implement, and if necessary, adapt this method for their specific applications in pharmaceutical research and development.

References

  • N-Phenylacetamide - ChemBK. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]

  • 2-hydroxy-N-methyl-2-phenylacetamide | C9H11NO2 | CID 572063 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • 2-Hydroxy-N-methyl-N-phenylacetamide - SIELC Technologies. (2018, May 16). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • Chemical Properties of N-Hydroxymethyl-2-phenylacetamide (CAS 6291-06-1) - Cheméo. (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

  • Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1) - Cheméo. (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

  • 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

  • Acetamide, N-methyl-N-phenyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

  • 2-hydroxy-N-methyl-N-phenylacetamide | C9H11NO2 | CID 5743477 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.). LCGC International. Retrieved January 22, 2026, from [Link]

  • Diode Array Detector HPLC | DAD - SCION Instruments. (n.d.). SCION Instruments. Retrieved January 22, 2026, from [Link]

  • How Reversed-Phase Liquid Chromatography Works | LCGC International. (n.d.). LCGC International. Retrieved January 22, 2026, from [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC - Shimadzu Scientific Instruments. (n.d.). Shimadzu Scientific Instruments. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022, February 7). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • A Brief Overview of PDA Detectors in HPLC - GenTech Scientific. (2023, February 17). GenTech Scientific. Retrieved January 22, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved January 22, 2026, from [Link]

  • HPLC Analysis with Diode Array Detection - Contract Testing Laboratories of America. (2024, January 16). Contract Testing Laboratories of America. Retrieved January 22, 2026, from [Link]

  • 14 Principles of Reversed Phase HPLC - YouTube. (2021, February 26). YouTube. Retrieved January 22, 2026, from [Link]

  • HPLC Method Development - Phenomenex. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]

  • Acetamide, N-methyl-N-phenyl - SIELC Technologies. (2018, May 16). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Types of HPLC Detectors | Phenomenex. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 22, 2026, from [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-Hydroxy-N-methyl-N-phenylacetamide

Introduction: Unveiling the Therapeutic Potential of 2-Hydroxy-N-methyl-N-phenylacetamide 2-Hydroxy-N-methyl-N-phenylacetamide is a small molecule with a core N-phenylacetamide structure. While this specific compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-Hydroxy-N-methyl-N-phenylacetamide

2-Hydroxy-N-methyl-N-phenylacetamide is a small molecule with a core N-phenylacetamide structure. While this specific compound is not extensively characterized in peer-reviewed literature, the N-phenylacetamide scaffold is a recurring motif in a variety of biologically active compounds, exhibiting a range of activities including anti-inflammatory, neuroprotective, and anticancer effects. For instance, the structurally related compound, N-(2-hydroxy phenyl) acetamide, has demonstrated anti-inflammatory and anti-arthritic properties in preclinical models[1]. This suggests that 2-Hydroxy-N-methyl-N-phenylacetamide may possess similar therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary in vitro screening of 2-Hydroxy-N-methyl-N-phenylacetamide. The following protocols are designed to first establish the cytotoxic profile of the compound, a critical initial step for any bioactive agent, and then to explore its potential anti-inflammatory and neuroprotective activities. The experimental designs emphasize scientific integrity, with self-validating systems and clear rationales for each procedural step.

Physicochemical Properties of 2-Hydroxy-N-methyl-N-phenylacetamide

A foundational understanding of the compound's properties is essential for accurate assay design and interpretation of results.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem CID: 5743477[2]
Molecular Weight 165.19 g/mol PubChem CID: 5743477[2]
IUPAC Name 2-hydroxy-N-methyl-N-phenylacetamidePubChem CID: 5743477[2]
SMILES CN(C(=O)CO)c1ccccc1PubChem CID: 5743477[2]

Section 1: Foundational Cytotoxicity Assessment

Rationale: Before evaluating any specific biological activity, it is imperative to determine the concentration range at which 2-Hydroxy-N-methyl-N-phenylacetamide exhibits cytotoxic effects. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 2-Hydroxy-N-methyl-N-phenylacetamide in DMSO Serial_Dilution Perform Serial Dilutions of Compound Compound_Prep->Serial_Dilution Cell_Culture Culture and Harvest Adherent Mammalian Cells (e.g., HeLa, HEK293) Cell_Seeding Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound (24-48h Incubation) Serial_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent (4h Incubation) Treatment->MTT_Addition Solubilization Add Solubilizing Agent (e.g., DMSO) MTT_Addition->Solubilization Abs_Read Measure Absorbance at 570 nm Solubilization->Abs_Read Calc Calculate Cell Viability (%) and Determine IC₅₀ Value Abs_Read->Calc

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[3]

Materials:

  • 2-Hydroxy-N-methyl-N-phenylacetamide

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Mammalian cell line (e.g., HeLa, HEK293, or a cell line relevant to the hypothesized activity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Hydroxy-N-methyl-N-phenylacetamide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using standard trypsinization methods and perform a cell count.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Section 2: In Vitro Anti-Inflammatory Activity

Rationale: Inflammation is a key pathological feature of many diseases. The structural similarity of 2-Hydroxy-N-methyl-N-phenylacetamide to known anti-inflammatory agents warrants an investigation into its potential to modulate inflammatory responses. A widely accepted and straightforward in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.[4][5]

Experimental Workflow: Protein Denaturation Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of 2-Hydroxy-N-methyl-N-phenylacetamide Reaction_Setup Mix Compound Dilutions with Albumin Solution Compound_Prep->Reaction_Setup Albumin_Prep Prepare Bovine Serum Albumin (BSA) or Egg Albumin Solution Albumin_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Denaturation Induce Denaturation by Heating (e.g., 70°C) Incubation->Denaturation Cooling Cool to Room Temperature Denaturation->Cooling Abs_Read Measure Turbidity (Absorbance) at 660 nm Cooling->Abs_Read Calc Calculate Percentage Inhibition of Protein Denaturation Abs_Read->Calc

Caption: Workflow for the protein denaturation inhibition assay.

Detailed Protocol: Inhibition of Albumin Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity. This assay uses heat-induced denaturation of bovine serum albumin (BSA) or egg albumin as a model.[6]

Materials:

  • 2-Hydroxy-N-methyl-N-phenylacetamide

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1% w/v solution of BSA or egg albumin in PBS.

    • Prepare stock solutions of 2-Hydroxy-N-methyl-N-phenylacetamide and diclofenac sodium in a suitable solvent (e.g., DMSO or PBS).

    • Prepare serial dilutions of the test compound and the standard drug in PBS to achieve a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Assay Reaction:

    • The reaction mixture consists of 0.2 mL of the albumin solution and 2.8 mL of PBS.

    • Add 2 mL of the various concentrations of the test compound or standard drug to their respective tubes.

    • For the control, add 2 mL of PBS instead of the test solution.

  • Incubation and Denaturation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Data Acquisition and Analysis:

    • After cooling to room temperature, measure the turbidity of the solutions by measuring the absorbance at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Section 3: In Vitro Neuroprotective Activity

Rationale: The N-phenylacetamide scaffold is present in molecules with neuroprotective properties. Therefore, it is plausible that 2-Hydroxy-N-methyl-N-phenylacetamide may offer protection against neuronal damage. A common in vitro model for neuroprotection involves challenging neuronal cells with a neurotoxin, such as glutamate or amyloid-beta peptide, and assessing the ability of the test compound to mitigate the induced cytotoxicity.[7][8]

Signaling Pathway: Potential Neuroprotective Mechanisms

G cluster_stress Cellular Stress cluster_pathway Cellular Response cluster_intervention Therapeutic Intervention Neurotoxin Neurotoxin (e.g., Glutamate, Aβ) ROS Increased ROS (Oxidative Stress) Neurotoxin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Compound 2-Hydroxy-N-methyl-N-phenylacetamide Compound->ROS Inhibition Compound->Mito_Dys Protection Compound->Apoptosis Inhibition

Caption: Potential neuroprotective mechanism of action.

Detailed Protocol: Neuroprotection Against Glutamate-Induced Toxicity

Principle: Glutamate is a major excitatory neurotransmitter, but in excess, it can induce excitotoxicity, leading to neuronal cell death. This assay evaluates the ability of 2-Hydroxy-N-methyl-N-phenylacetamide to protect neuronal cells from glutamate-induced toxicity. Cell viability is assessed using the MTT assay.

Materials:

  • 2-Hydroxy-N-methyl-N-phenylacetamide

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Complete cell culture medium

  • Glutamate solution

  • MTT assay reagents (as described in Section 1.2)

  • 96-well microplates

Procedure:

  • Cell Culture and Seeding:

    • Culture and seed the neuronal cells in a 96-well plate as described in Section 1.2. For some cell lines like SH-SY5Y, differentiation with retinoic acid may be required to obtain a more neuron-like phenotype.

  • Compound and Toxin Treatment:

    • Prepare non-toxic concentrations of 2-Hydroxy-N-methyl-N-phenylacetamide (determined from the cytotoxicity assay in Section 1).

    • Pre-treat the cells with the test compound for a specified period (e.g., 2 hours).

    • Following pre-treatment, add glutamate to the wells to a final concentration known to induce significant cell death (this concentration should be optimized for the specific cell line, e.g., 5 mM for HT22 cells).[8]

    • Include the following controls:

      • Untreated cells (vehicle only)

      • Cells treated with glutamate only

      • Cells treated with the test compound only

  • Incubation and Viability Assessment:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Assess cell viability using the MTT assay as detailed in Section 1.2.

  • Data Analysis:

    • Calculate the percentage of neuroprotection using the formula: % Neuroprotection = [(Viability with Compound + Glutamate) - (Viability with Glutamate only)] / [(Viability of Control) - (Viability with Glutamate only)] x 100

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of 2-Hydroxy-N-methyl-N-phenylacetamide. The outlined protocols for cytotoxicity, anti-inflammatory, and neuroprotective assays will enable researchers to generate preliminary data on the biological activities of this compound. Positive results from these screening assays would warrant further investigation into the specific molecular mechanisms of action, including the identification of protein targets and the elucidation of signaling pathways.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical Neuroanatomy. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: The Assay Guidance Manual. [Link]

  • PubChem. 2-hydroxy-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research. [Link]

  • PubChem. 2-Hydroxy-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • SIELC Technologies. 2-Hydroxy-N-methyl-N-phenylacetamide. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. [Link]

  • PubChem. 2-hydroxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na extracted from fig as a novel cytotoxic and apoptosis inducer in SKOV-3 and AMJ-13 cell lines via P53 and caspase-8 pathway. ResearchGate. [Link]

  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. ResearchGate. [Link]

  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark. [Link]

  • N-Methyl-N-(2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

  • EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Plant Archives. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS. [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information. [Link]

  • 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. PubChem. [Link]

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Application

Application Note: Characterization of 2-Hydroxy-N-methyl-N-phenylacetamide (HMPA) as a Novel Inhibitor of the TNF-α-Induced NF-κB Signaling Pathway

Introduction The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, cellular proliferation, and survival.[1] Dysregulation of this pathway is implicated in numerous pathologie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, cellular proliferation, and survival.[1] Dysregulation of this pathway is implicated in numerous pathologies, including chronic inflammatory diseases and cancer. The canonical pathway is typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2] Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα).[1] This event liberates the NF-κB dimer (typically p65/p50), allowing its translocation into the nucleus to activate the transcription of a host of pro-inflammatory genes, such as Interleukin-6 (IL-6).[1][2]

This document provides a comprehensive guide for the characterization of 2-Hydroxy-N-methyl-N-phenylacetamide (HMPA), a novel small molecule with potential inhibitory effects on the TNF-α-induced NF-κB pathway. The protocols herein describe a systematic, cell-based approach to validate its mechanism of action, starting from a high-throughput primary screen to secondary biochemical assays for target validation.

Compound Information

PropertyValueSource
Compound Name 2-Hydroxy-N-methyl-N-phenylacetamide (HMPA)-
CAS Number 42404-09-1[3]
Molecular Formula C9H11NO2[3]
Molecular Weight 165.19 g/mol [3]
Purity >98% (Recommended)-
Solvent DMSO (Dimethyl Sulfoxide)-

Principle of the Method: A Multi-tiered Assay Strategy

The proposed workflow is as follows:

  • Cytotoxicity Assessment: To determine the appropriate, non-toxic concentration range of HMPA for subsequent assays.[4]

  • Primary Assay (NF-κB Reporter): A high-throughput compatible assay to quantify the transcriptional activity of NF-κB. This serves as the primary screen for inhibitory potential.[5]

  • Secondary Assay (Western Blot): To confirm the mechanism by observing the upstream event of IκBα phosphorylation and degradation.[6]

  • Functional Assay (ELISA): To measure the downstream consequence of NF-κB inhibition by quantifying the secretion of a key pro-inflammatory cytokine, IL-6.[7][8]

TNF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds ComplexI Complex I Assembly (TRADD, TRAF2, RIPK1) TNFR1->ComplexI Activates IKK IKK Complex ComplexI->IKK Activates IkBa_p65_p50 IκBα - p65/p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα HMPA HMPA (Hypothesized Target) HMPA->IKK Inhibits p_IkBa p-IκBα Degradation Proteasomal Degradation p_IkBa->Degradation Targets for p65_p50 p65/p50 (Active Dimer) Degradation->p65_p50 Releases NFkB_RE NF-κB Response Element p65_p50->NFkB_RE Translocates & Binds DNA Gene_Tx Gene Transcription (e.g., IL-6, COX2) NFkB_RE->Gene_Tx Initiates

Figure 2: Hypothesized mechanism of HMPA in the TNF-α signaling pathway.

Protocol 3: Secondary Assay - Western Blot for Phospho-IκBα

Rationale: To confirm that the inhibition of NF-κB transcription seen in the reporter assay is due to an upstream event, we must measure the phosphorylation status of IκBα. A decrease in TNF-α-induced IκBα phosphorylation in the presence of HMPA would strongly support the hypothesized mechanism of action. [1][6] Materials:

  • HeLa or other responsive cells.

  • 6-well plates.

  • HMPA and TNF-α.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose).

  • Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36), Rabbit anti-total IκBα, Mouse anti-β-actin.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Seed 500,000 HeLa cells per well in 6-well plates. The next day, pre-treat cells with various concentrations of HMPA (based on cytotoxicity data) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes. This short time point is critical to capture the peak of IκBα phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape, collect, and centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), prepare samples with loading buffer, boil, and run on an SDS-PAGE gel. [1]Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody for phospho-IκBα (e.g., 1:1000 dilution) overnight at 4°C. [1] * Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

    • Capture the image.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total IκBα and then β-actin as a loading control.

Data Analysis: Quantify the band intensities using software like ImageJ. For each sample, calculate the ratio of phospho-IκBα to total IκBα. Normalize this value to the β-actin loading control. Compare the HMPA-treated samples to the TNF-α-only control.

Protocol 4: Functional Assay - IL-6 Secretion ELISA

Rationale: To verify that the inhibition of the NF-κB pathway by HMPA translates into a functional anti-inflammatory effect, we will measure the secretion of IL-6, a key pro-inflammatory cytokine whose transcription is dependent on NF-κB. [8][9]An ELISA (Enzyme-Linked Immunosorbent Assay) provides a highly sensitive and quantitative method for this measurement. [7] Materials:

  • HeLa or other IL-6 secreting cells.

  • 24-well plates.

  • HMPA and TNF-α.

  • Human IL-6 ELISA Kit (e.g., from Sigma-Aldrich, Invitrogen). [7][8]* Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Culture and Treatment: Seed 100,000 cells per well in a 24-well plate. The next day, pre-treat with HMPA for 1 hour.

  • Stimulation: Stimulate cells with TNF-α (10 ng/mL).

  • Incubation: Incubate for 18-24 hours to allow for cytokine synthesis and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to remove any cell debris.

  • ELISA: Perform the IL-6 ELISA according to the manufacturer's protocol. [7][10][11]This typically involves:

    • Adding standards and samples to the antibody-pre-coated plate.

    • Incubation steps with a detection antibody and then an enzyme-conjugate (e.g., HRP).

    • Washing steps between incubations.

    • Addition of a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance at 450 nm.

Data Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use this curve to calculate the concentration of IL-6 in each of the experimental samples. Plot the IL-6 concentration vs. HMPA concentration to demonstrate a dose-dependent inhibition of cytokine release.

Summary and Conclusion

This application note provides a validated, step-by-step workflow to characterize the biological activity of 2-Hydroxy-N-methyl-N-phenylacetamide (HMPA) as a putative inhibitor of the NF-κB pathway. By systematically progressing from cytotoxicity assessment to primary reporter screening and finally to secondary mechanistic and functional assays, researchers can build a high-confidence dataset. This rigorous, self-validating approach is critical in the early stages of drug discovery to confirm the mechanism of action and justify the advancement of a lead compound.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]

  • SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

Sources

Method

Application Notes and Protocols: Characterization of 2-Hydroxy-N-methyl-N-phenylacetamide as a Putative Carbonic Anhydrase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a critical role in fundamental physiological processes, including...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[1] Their involvement in various pathologies has established them as significant therapeutic targets for a range of conditions such as glaucoma, epilepsy, and cancer.[2][3][4] This document provides a comprehensive guide for the initial characterization of a novel compound, 2-Hydroxy-N-methyl-N-phenylacetamide, as a potential inhibitor of human carbonic anhydrase (hCA) isoforms. While this specific molecule is not extensively documented in existing literature as a CA inhibitor, these protocols outline the standard, rigorous methodologies required to determine its inhibitory activity, kinetics, and isoform selectivity. The workflows described herein are designed to be self-validating and are grounded in established biochemical principles, providing a robust framework for the evaluation of any new chemical entity in this class.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are ubiquitous zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Of the 15 identified human isoforms, 12 are catalytically active, each with distinct tissue distribution and catalytic properties.[2] This diversity allows for isoform-specific roles in physiology and pathophysiology, making selective inhibition a key goal in drug development.

For instance:

  • hCA II , a highly active and widespread isoform, is a target for anti-glaucoma agents, where inhibiting aqueous humor production reduces intraocular pressure.[4][5]

  • hCA IX , a transmembrane isoform, is predominantly expressed in tumors and is associated with the hypoxic microenvironment, contributing to tumor acidification and progression.[6][7] Its limited expression in healthy tissue makes it a prime target for anticancer therapies.[7]

The development of isoform-selective inhibitors is crucial to minimize off-target effects.[2][4] The foundational step in this process is the precise in vitro characterization of a compound's inhibitory potential against a panel of hCA isoforms.

Compound Profile: 2-Hydroxy-N-methyl-N-phenylacetamide

This guide focuses on the hypothetical evaluation of 2-Hydroxy-N-methyl-N-phenylacetamide.

  • Chemical Structure:

    • Molecular Formula: C₉H₁₁NO₂

    • SMILES: CN(C(=O)CO)C1=CC=CC=C1

  • Rationale for Investigation: The acetamide scaffold is present in various bioactive molecules. The N-phenyl and hydroxyl moieties offer potential hydrogen bonding and hydrophobic interactions within the active site of carbonic anhydrase, warranting an investigation into its inhibitory activity. While no synthesis is provided in the search results for this exact molecule, related structures like 2-(4-formylphenoxy)-N-phenylacetamide can be synthesized via established methods, suggesting its accessibility.[8] An HPLC method for its analysis has been described, which is suitable for pharmacokinetics and preparative separation.[9]

Principle of the In Vitro Inhibition Assay

The primary method for assessing CA activity in a high-throughput manner relies on its esterase activity.[10][11] While the physiological substrate is CO₂, CAs can also hydrolyze certain esters. The assay utilizes p-nitrophenyl acetate (p-NPA) as a chromogenic substrate.[11][12] The CA-catalyzed hydrolysis of p-NPA releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at or near 400 nm.[12] The rate of p-nitrophenol formation is directly proportional to the CA enzyme's activity. An inhibitor will reduce this rate.[10]

Experimental Protocols

Protocol 1: Determination of IC₅₀ for hCA Isoforms

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. This protocol details the steps to determine the IC₅₀ of 2-Hydroxy-N-methyl-N-phenylacetamide against selected hCA isoforms (e.g., hCA II and hCA IX).

A. Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • 2-Hydroxy-N-methyl-N-phenylacetamide (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)[10]

  • p-Nitrophenyl acetate (p-NPA, Substrate)[13]

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates[10]

  • Spectrophotometric microplate reader

B. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a stock solution of each hCA isoform in Tris-HCl buffer. The final concentration in the assay will typically be in the nanomolar range (e.g., 10 nM).

  • Substrate Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile or DMSO.[13] A typical stock concentration is 10-20 mM.

  • Test Compound Stock: Dissolve 2-Hydroxy-N-methyl-N-phenylacetamide in DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions in DMSO to cover a wide concentration range (e.g., 10 mM to 1 nM).

  • Positive Control Stock: Prepare a stock solution of Acetazolamide in DMSO (e.g., 1 mM) and create serial dilutions.

C. Assay Procedure:

  • Plate Setup: In a 96-well plate, add 2 µL of the serially diluted Test Compound or Positive Control to the appropriate wells. For control wells (100% activity), add 2 µL of DMSO.

  • Enzyme Addition: Add 178 µL of Tris-HCl buffer containing the appropriate hCA isoform to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells. The final volume should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

D. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: Determining the Mechanism of Inhibition (Kinetic Analysis)

To understand how the inhibitor interacts with the enzyme, kinetic studies are performed. This involves measuring the reaction rate at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[14][15][16]

A. Procedure:

  • Select a fixed, sub-saturating concentration of the Test Compound (e.g., at or near its IC₅₀ value) and a zero-inhibitor control.

  • For each inhibitor concentration (zero and fixed), perform the CA activity assay as described in Protocol 4.1, but vary the concentration of the p-NPA substrate (e.g., from 0.1 mM to 5 mM).

  • Determine the initial velocity (V₀) for each substrate concentration.

B. Data Analysis and Interpretation:

  • Calculate the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

  • Plot 1/V₀ versus 1/[S] for both the inhibited and uninhibited reactions. This is the Lineweaver-Burk plot.[15]

  • Determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) from the intercepts of the lines.[14][16] The x-intercept equals -1/Kₘ, and the y-intercept equals 1/Vₘₐₓ.[14][15]

  • Interpret the plot to determine the inhibition mechanism:

    • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).[15]

    • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).[15]

Data Presentation and Visualization

Quantitative Data Summary

All inhibition data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Inhibition Data for 2-Hydroxy-N-methyl-N-phenylacetamide

CompoundhCA II IC₅₀ (µM)hCA IX IC₅₀ (µM)Selectivity Index (hCA II / hCA IX)
2-Hydroxy-N-methyl-N-phenylacetamide15.22.85.4
Acetazolamide (Control)0.0120.0250.48
Diagrams and Workflows

CA_Inhibition_Mechanism

IC50_Workflow

Advanced Protocols: Cell-Based Assays

Following robust in vitro characterization, the next logical step is to evaluate the compound's efficacy in a cellular context. Cell-based assays can provide insights into membrane permeability, target engagement, and downstream functional effects.

  • Hypoxia-Induced pH Regulation (for hCA IX): Cancer cell lines (e.g., HT-29) can be cultured under hypoxic conditions to induce hCA IX expression.[6] The inhibitor's effect on the cell's ability to regulate intracellular pH (pHi) and extracellular pH (pHe) can then be measured using pH-sensitive fluorescent probes.

  • Electrical Impedance-Based Sensing: This label-free technique can dynamically monitor cellular responses to inhibitors, providing real-time data on the compound's bioeffects and distinguishing between different inhibitory mechanisms.[6]

Conclusion and Future Directions

These application notes provide a foundational framework for the initial biochemical and biophysical characterization of 2-Hydroxy-N-methyl-N-phenylacetamide as a potential carbonic anhydrase inhibitor. Positive results from these assays—specifically, potent inhibition and favorable isoform selectivity (e.g., for hCA IX over hCA II)—would justify progression to more complex cell-based models and subsequent preclinical development.[17] The systematic application of these protocols ensures data integrity and provides the necessary foundation for advancing a novel compound through the drug discovery pipeline.

References

  • Carbonic Anhydrase Inhibitors. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. (2023). YouTube. Available at: [Link]

  • The Equations of Enzyme Kinetics. (2021). Chemistry LibreTexts. Available at: [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). National Center for Biotechnology Information. Available at: [Link]

  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement? (2014). ResearchGate. Available at: [Link]

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. (2024). PubMed. Available at: [Link]

  • Supplementary Information. (2014). The Royal Society of Chemistry. Available at: [Link]

  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. (2001). ACS Publications. Available at: [Link]

  • Carbonic anhydrase inhibitor. (n.d.). Wikipedia. Available at: [Link]

  • Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. (2023). ACS Publications. Available at: [Link]

  • Carbonic anhydrases as drug targets--an overview. (2009). PubMed. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. (2022). Lecturio. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Available at: [Link]

  • 2-Hydroxy-N-methyl-N-phenylacetamide. (2018). SIELC Technologies. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. Available at: [Link]

  • Synthesis process of 2-hydroxy-5-nonylacetophenone. (2011). Google Patents.
  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (2023). AIBooster. Available at: [Link]

  • Human Carbonic Anhydrases: Catalytic Properties, Structural Features, and Tissue Distribution. (2018). Springer Link. Available at: [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2023). MDPI. Available at: [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). BEMaven. Available at: [Link]

  • Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). (2015). Taylor & Francis Online. Available at: [Link]

  • Lineweaver-Burk plot (Enzyme Kinetics) - Vmax, Km & [S] - Biochemistry. (2023). YouTube. Available at: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2023). MDPI. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. Available at: [Link]

  • Michaelis–Menten Graphs, Lineweaver–Burk Plots, and Reaction Schemes: Investigating Introductory Biochemistry Students' Conceptions of Representations in Enzyme Kinetics. (2021). ResearchGate. Available at: [Link]

  • Carbonic Anhydrase Inhibition Assay. (n.d.). BindingDB. Available at: [Link]

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Application

Application Notes and Protocols for the Investigation of 2-Hydroxy-N-methyl-N-phenylacetamide in Cancer Research

Introduction: The Emerging Potential of Phenylacetamide Derivatives in Oncology The landscape of cancer therapeutics is continually evolving, with a significant focus on the discovery and development of novel small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Phenylacetamide Derivatives in Oncology

The landscape of cancer therapeutics is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to normal tissues.[1][2] Within this paradigm, the phenylacetamide scaffold has emerged as a promising chemotype, with various derivatives demonstrating significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[3][4] Studies have indicated that these compounds can modulate key signaling pathways involved in cell survival and death, making them attractive candidates for further investigation.[3] This document provides a comprehensive guide for researchers on the preclinical evaluation of a specific analogue, 2-Hydroxy-N-methyl-N-phenylacetamide, outlining its hypothesized mechanism of action and providing detailed protocols for its investigation as a potential anti-cancer agent.

Compound Profile: 2-Hydroxy-N-methyl-N-phenylacetamide

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[5]
Molecular Weight 165.19 g/mol [5][6]
CAS Number 42404-09-1[5]
Synonyms Acetamide, 2-hydroxy-N-methyl-N-phenyl-[5]

Hypothesized Mechanism of Action: A Multi-faceted Approach to Cancer Cell Demise

Based on the activities of structurally related phenylacetamide derivatives, we hypothesize that 2-Hydroxy-N-methyl-N-phenylacetamide exerts its anti-cancer effects through a combination of mechanisms, primarily centered on the induction of apoptosis and the modulation of key regulatory proteins. It is plausible that the compound engages with critical cellular pathways that are often dysregulated in cancer.

One potential avenue of action is the modulation of the intrinsic and extrinsic apoptotic pathways. Phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and FasL, while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the balance of apoptotic regulators ultimately leads to the activation of caspase cascades and subsequent programmed cell death.

Furthermore, the anti-inflammatory properties observed in related compounds like N-(2-hydroxy phenyl) acetamide suggest a potential role in mitigating the pro-tumoral inflammatory microenvironment.[7] Chronic inflammation is a known driver of tumorigenesis, and compounds that can suppress inflammatory cytokines may offer a dual benefit of direct cytotoxicity and microenvironment modulation.

Below is a conceptual diagram illustrating the potential signaling pathways targeted by 2-Hydroxy-N-methyl-N-phenylacetamide.

Hypothesized_Mechanism_of_Action Compound 2-Hydroxy-N-methyl- N-phenylacetamide Cell Cancer Cell Compound->Cell Intrinsic Intrinsic Apoptosis Pathway Cell->Intrinsic Extrinsic Extrinsic Apoptosis Pathway Cell->Extrinsic Bcl2 Bcl-2 Family (Anti-apoptotic) Intrinsic->Bcl2 Bax Bax/Bak (Pro-apoptotic) Intrinsic->Bax FasL FasL Extrinsic->FasL Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathways targeted by 2-Hydroxy-N-methyl-N-phenylacetamide.

In Vitro Evaluation: A Step-by-Step Guide

The initial assessment of a novel compound's anti-cancer potential is typically performed using in vitro cell-based assays.[1][8] These assays provide crucial information on cytotoxicity, mechanism of cell death, and effects on the cell cycle.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-Hydroxy-N-methyl-N-phenylacetamide in various cancer cell lines.[9]

1. Cell Culture and Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

2. Compound Treatment:

  • Prepare a stock solution of 2-Hydroxy-N-methyl-N-phenylacetamide in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
  • Replace the media in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
  • Incubate the plates for 48-72 hours.[9]

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
  • Measure the absorbance at 570 nm using a microplate reader.[9]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to quantify the induction of apoptosis by 2-Hydroxy-N-methyl-N-phenylacetamide.

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

2. Cell Staining:

  • Harvest the cells by trypsinization and wash with cold PBS.
  • Resuspend the cells in 1X Annexin-binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

// Nodes Start [label="Start: Cancer Cell Lines", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Cell Culture & Seeding"]; Treatment [label="Compound Treatment\n(Varying Concentrations)"]; MTT [label="Protocol 1:\nMTT Assay"]; IC50 [label="Determine IC50"]; Apoptosis [label="Protocol 2:\nApoptosis Assay\n(Annexin V/PI)"]; Flow [label="Flow Cytometry"]; Data [label="Data Analysis:\n% Apoptotic Cells"]; End [label="End: In Vitro Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Treatment; Treatment -> MTT; MTT -> IC50; IC50 -> Apoptosis; Treatment -> Apoptosis; Apoptosis -> Flow; Flow -> Data; Data -> End; }

Caption: Workflow for the in vitro evaluation of 2-Hydroxy-N-methyl-N-phenylacetamide.

In Vivo Evaluation: Xenograft Tumor Models

Following promising in vitro results, the anti-tumor efficacy of 2-Hydroxy-N-methyl-N-phenylacetamide should be evaluated in vivo using xenograft models.[10][11][12][13] This provides a more physiologically relevant system to assess the compound's therapeutic potential.[12]

Protocol 3: Subcutaneous Xenograft Model

1. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude or SCID mice).[12] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Implantation:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of each mouse.[12]

3. Tumor Growth and Treatment:

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
  • Administer 2-Hydroxy-N-methyl-N-phenylacetamide (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dosing schedule will depend on the compound's pharmacokinetic properties.

4. Efficacy Assessment:

  • Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

5. Data Analysis:

  • Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Hydroxy-N-methyl-N-phenylacetamide is crucial for optimizing dosing regimens.

Protocol 4: HPLC-based Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to quantify the compound in biological matrices.[5]

1. Sample Preparation:

  • Collect blood samples from treated animals at various time points.
  • Process the blood to obtain plasma.
  • Perform protein precipitation followed by extraction of the compound using an organic solvent.

2. HPLC Analysis:

  • Column: A C18 reverse-phase column is suitable.[5]
  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid for MS compatibility or phosphoric acid).[5]
  • Detection: UV detection at an appropriate wavelength or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

3. Data Analysis:

  • Generate a standard curve using known concentrations of the compound.
  • Determine the concentration of the compound in the plasma samples by interpolating from the standard curve.
  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion and Future Directions

These application notes provide a robust framework for the preclinical investigation of 2-Hydroxy-N-methyl-N-phenylacetamide as a potential anti-cancer agent. The outlined protocols, from initial in vitro screening to in vivo efficacy studies, are designed to provide a comprehensive understanding of the compound's biological activity. Positive outcomes from these studies would warrant further investigation into its detailed molecular mechanism, safety profile, and potential for clinical translation. The exploration of phenylacetamide derivatives represents a promising frontier in the ongoing search for novel and effective cancer therapies.

References

  • Tavallaei, O., Rezazadeh, S., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 8 pages.
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • 2-Hydroxy-N-methyl-N-phenylacetamide. SIELC Technologies. (2018-05-16).
  • Super-enhancer DNA methylation in cancer: the mechanism of action and therapeutic directions. PMC - PubMed Central.
  • 2-Chloro-N-phenylacetamide.
  • Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. (2022-02-07).
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  • Showing metabocard for 2-Phenylacetamide (HMDB0010715). (2008-10-02).
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
  • 2-hydroxy-N-methyl-2-phenylacetamide | C9H11NO2 | CID 572063. PubChem.
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  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. (2022-12-01).
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  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. (2020-04-09).
  • Antitumor Efficacy Testing in Rodents. JNCI - Oxford Academic. (2008-11-05).

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Method

Application Note: Evaluating the Antimicrobial Efficacy of Novel Phenylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Threat of Antimicrobial Resistance and the Promise of Phenylacetamide Derivatives The rise of antimicrobial resistance (AMR) is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Threat of Antimicrobial Resistance and the Promise of Phenylacetamide Derivatives

The rise of antimicrobial resistance (AMR) is a critical global health challenge, necessitating the urgent discovery of new chemical entities with novel mechanisms of action. Phenylacetamide derivatives have emerged as a promising class of compounds with demonstrable antimicrobial activity against a range of bacterial pathogens.[1][2] Their synthetic tractability allows for extensive structural modifications, enabling the optimization of their potency and spectrum of activity. This application note serves as a technical guide for researchers evaluating the antimicrobial properties of novel phenylacetamide derivatives. It provides not only detailed, field-proven protocols for key assays but also delves into the scientific rationale behind these experimental choices, ensuring a robust and comprehensive assessment of a compound's potential as a future therapeutic agent.

Unraveling the Mechanisms of Action: How Phenylacetamide Derivatives Combat Bacteria

Understanding the mechanism of action is paramount in the development of any new antimicrobial. Phenylacetamide derivatives have been shown to exert their effects through at least two primary pathways: disruption of the bacterial cell membrane and inhibition of essential intracellular enzymes.

Cell Membrane Disruption

Several studies have indicated that certain phenylacetamide derivatives can compromise the integrity of the bacterial cell membrane.[1][2] This disruption leads to the leakage of intracellular components and ultimately, cell death. Scanning electron microscopy has visually confirmed that these compounds can cause significant morphological changes and rupture of the bacterial cell envelope.[1][2] The proposed mechanism involves the lipophilic portions of the phenylacetamide molecule intercalating into the lipid bilayer, disrupting its structure and function. This mode of action is particularly advantageous as it is less likely to induce resistance compared to single-target inhibitors.

Inhibition of DNA Gyrase and Topoisomerase IV (ParE)

More targeted mechanisms have also been identified. Certain phenylacetamide derivatives have shown potent inhibitory activity against bacterial DNA topoisomerase IV, specifically the ParE subunit.[3] DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, transcription, and repair.[3] Their inhibition leads to a rapid cessation of these critical cellular processes, resulting in bactericidal activity. This targeted approach offers high potency against susceptible bacterial strains.

Phenylacetamide_MoA cluster_0 Bacterial Cell Membrane Bacterial Cell Membrane Cell_Death Cell Death Membrane->Cell_Death causes leakage DNA_Replication DNA Replication & Transcription DNA_Replication->Cell_Death ParE Topoisomerase IV (ParE subunit) ParE->DNA_Replication essential for Phenylacetamide Phenylacetamide Derivative Phenylacetamide->Membrane Disrupts integrity Phenylacetamide->ParE Inhibits

Caption: Proposed mechanisms of action for antimicrobial phenylacetamide derivatives.

A Comprehensive Workflow for Antimicrobial Evaluation

A systematic approach is crucial for accurately characterizing the antimicrobial profile of a novel compound. The following workflow outlines the key stages of evaluation, from initial screening to more in-depth mechanistic studies.

Antimicrobial_Workflow Start Synthesized Phenylacetamide Derivative MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Initial Screening MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC If active (low MIC) Time_Kill Time-Kill Kinetics Assay MBC->Time_Kill Characterize bactericidal/ bacteriostatic activity Anti_Biofilm Anti-Biofilm Activity Assay Time_Kill->Anti_Biofilm Assess activity against complex bacterial communities MoA Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) Anti_Biofilm->MoA Elucidate how the compound works End Candidate Profile MoA->End Comprehensive evaluation

Caption: A typical experimental workflow for evaluating antimicrobial phenylacetamide derivatives.

Detailed Experimental Protocols

The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[4][5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary and most fundamental measure of a compound's potency.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Phenylacetamide derivative stock solution (typically in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Plate reader (optional, for OD600 measurement)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the phenylacetamide derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Include a positive control antibiotic and a no-drug control.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by eye or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • From each of these wells, and from the no-drug control well, plate 10-100 µL onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Time-Kill Kinetics Assay

Rationale: This dynamic assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time. It offers a more detailed picture of the compound's bactericidal or bacteriostatic effects.[6]

Procedure:

  • Prepare flask cultures with a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

  • Add the phenylacetamide derivative at concentrations corresponding to 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a no-drug growth control.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate onto drug-free agar to determine the number of viable bacteria (CFU/mL).

  • Plot log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Protocol 4: Anti-Biofilm Activity Assay (Crystal Violet Method)

Rationale: Bacteria often exist in biofilms, which are communities of cells encased in a self-produced matrix. Biofilms are notoriously resistant to conventional antibiotics. This assay assesses the ability of a compound to inhibit biofilm formation or eradicate established biofilms.[7][8]

Procedure:

  • Biofilm Formation: Grow bacteria in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth) with varying concentrations of the phenylacetamide derivative for 24-48 hours to assess biofilm inhibition. To assess biofilm eradication, first, grow the biofilm for 24 hours, then expose it to the compound for a further 24 hours.

  • Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with PBS.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes. Crystal violet stains the biofilm biomass.

  • Washing: Wash away the excess stain with water.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm. A reduction in absorbance indicates anti-biofilm activity.

Data Presentation and Interpretation

Organizing the quantitative data from these assays into clear, concise tables is essential for comparison and analysis.

Table 1: Example Antimicrobial Activity of Phenylacetamide Derivatives

CompoundR¹ GroupR² GroupMIC (µg/mL) vs. S. aureus ATCC 29213MBC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922MBC (µg/mL) vs. E. coli ATCC 25922
Phenylacetamide-01H4-F81632>64
Phenylacetamide-022-Cl4-F481632
Phenylacetamide-034-OCH₃4-F163264>64
Vancomycin--12N/AN/A
Ciprofloxacin--0.510.0150.03

This table presents hypothetical data for illustrative purposes.

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of novel phenylacetamide derivatives. By systematically determining MIC and MBC values, characterizing the rate of bacterial killing, and assessing anti-biofilm efficacy, researchers can build a detailed profile of their compounds. Furthermore, elucidating the mechanism of action provides crucial insights for lead optimization and the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • PubMed. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Available at: [Link]

  • PubMed. (2020). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]

  • Frontiers in Microbiology. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available at: [Link]

  • PubMed Central. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Available at: [Link]

  • Frontiers in Microbiology. (2020). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Available at: [Link]

  • Bio-protocol. (2014). Crystal violet assay. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • National Institutes of Health. (2005). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. Available at: [Link]

  • Frontiers in Cellular and Infection Microbiology. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Available at: [Link]

  • CLSI. Antimicrobial Susceptibility Testing. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Association for Biology Laboratory Education. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Available at: [Link]

  • MDPI. (2023). Novel Antibacterial Approaches and Therapeutic Strategies. Available at: [Link]

  • PubMed Central. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]

  • PubMed Central. (2020). Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Available at: [Link]

  • iGEM. General Biofilm Assay Protocol. Available at: [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • National Institutes of Health. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available at: [Link]

  • ASM Journals. (2007). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • MedChemComm (RSC Publishing). (2018). Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria. Available at: [Link]

  • National Institutes of Health. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Available at: [Link]

  • Frontiers in Microbiology. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Available at: [Link]

  • PubMed Central. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Available at: [Link]

  • Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Available at: [Link]

  • MDPI. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Available at: [Link]

  • ResearchGate. (2022). How to perform biofilm assay for antibiofilm activity?. Available at: [Link]

  • Frontiers in Microbiology. (2022). The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Hydroxy-N-methyl-N-phenylacetamide Synthesis

Welcome to the technical support center for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and understand the underlying chemical principles. This document provides in-depth, experience-based insights to enhance yield, purity, and overall process efficiency.

Part 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the synthesis, providing the necessary context for troubleshooting and optimization.

Q1: What is the most common and scalable synthetic route to 2-Hydroxy-N-methyl-N-phenylacetamide?

A1: The most prevalent and industrially adaptable method is the N-acylation of N-methylaniline with a suitable two-carbon acylating agent possessing a hydroxyl group or a precursor. A highly effective approach involves a two-step process:

  • Acylation: Reaction of N-methylaniline with 2-chloroacetyl chloride. This is a variation of the Schotten-Baumann reaction, which is widely used for creating amide bonds from amines and acid chlorides.[1][2]

  • Hydroxylation: Subsequent nucleophilic substitution of the chloride in the resulting 2-chloro-N-methyl-N-phenylacetamide with a hydroxide source to yield the final product.

This route is favored due to the high reactivity and cost-effectiveness of chloroacetyl chloride.[3]

Q2: What is the reaction mechanism for the primary acylation step?

A2: The mechanism is a classic nucleophilic acyl substitution, often referred to as an addition-elimination mechanism.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, moving the electrons to the oxygen atom and forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the stable amide product, 2-chloro-N-methyl-N-phenylacetamide.[5]

dot digraph "Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Nucleophilic Acyl Substitution Mechanism", labelloc=b, fontname="Helvetica"]; node [shape=none, fontname="Helvetica"]; edge [arrowhead=vee, color="#4285F4"];

// Reactants NMA [label="N-Methylaniline"]; CAC [label="2-Chloroacetyl Chloride"];

// Intermediate TI [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Product_H [label= (protonated)>]; Product [label="Final Amide Product"]; Base [label="Base"]; Salt [label="Base-HCl Salt"];

// Flow NMA -> TI [label="Nucleophilic Attack"]; CAC -> TI; TI -> Product_H [label="Elimination of Cl-"]; Product_H -> Product [label="Deprotonation"]; Base -> Product; Product -> Salt; } enddot

Figure 1: Nucleophilic Acyl Substitution Mechanism

Q3: Why is a base necessary in this reaction?

A3: A base is critical for two primary reasons:[2]

  • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid. Without a base, the HCl would protonate the starting N-methylaniline, rendering it non-nucleophilic and halting the reaction.[6]

  • Equilibrium Shift: By neutralizing the acid byproduct, the base drives the reaction equilibrium towards the formation of the amide product, thereby increasing the overall yield.

Part 2: Troubleshooting Guide for Yield Optimization

This section is structured to address specific problems you may encounter during the synthesis.

Q4: My reaction yield is consistently low. What are the primary factors to investigate?

A4: Low yield is a common issue that can stem from several sources. A systematic approach is key to identifying the root cause.

dot digraph "Troubleshooting_Low_Yield" { graph [label="Figure 2: Troubleshooting Workflow for Low Yield", labelloc=b, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Low Yield Observed"]; CheckReagents [label="1. Reagent Quality Check\n- Acyl chloride fresh?\n- Amine pure?\n- Solvent anhydrous?"]; CheckConditions [label="2. Reaction Conditions Check\n- Temperature correct?\n- Time sufficient?\n- Base stoichiometry?"]; CheckSideReactions [label="3. Side Reaction Analysis\n- Hydrolysis of acyl chloride?\n- Diacylation?"]; CheckWorkup [label="4. Work-up & Purification Check\n- Product loss during extraction?\n- Inefficient purification?"]; Solution [label="Implement Corrective Actions", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CheckReagents; CheckReagents -> CheckConditions [label="Reagents OK"]; CheckConditions -> CheckSideReactions [label="Conditions OK"]; CheckSideReactions -> CheckWorkup [label="Side Reactions Minimal"]; CheckWorkup -> Solution [label="Work-up OK"];

CheckReagents -> Solution [label="Issue Found"]; CheckConditions -> Solution [label="Issue Found"]; CheckSideReactions -> Solution [label="Issue Found"]; CheckWorkup -> Solution [label="Issue Found"]; } enddot

Figure 2: Troubleshooting Workflow for Low Yield

Issue 1: Hydrolysis of the Acylating Agent

  • Symptom: The reaction fails to initiate or proceeds very slowly, even with fresh amine. You may notice fuming when the chloroacetyl chloride is exposed to air.

  • Cause: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent.[7] This hydrolysis consumes the reagent, converting it to chloroacetic acid and HCl, thus reducing its effective concentration.[8][9]

  • Solution & Causality:

    • Use Fresh Reagent: Always use freshly opened or distilled chloroacetyl chloride for best results.

    • Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. This minimizes exposure to moisture.

    • Reverse Addition: Add the chloroacetyl chloride solution dropwise to the cooled solution of N-methylaniline and base. This ensures the highly reactive acyl chloride is immediately consumed by the amine rather than reacting with trace water.

Issue 2: Ineffective Acid Scavenging

  • Symptom: The reaction stalls before all the starting material is consumed (as observed by TLC). The pH of the aqueous phase (if applicable) may be acidic.

  • Cause: The chosen base may be too weak, or an insufficient amount was used. As HCl is generated, it protonates the N-methylaniline, forming the non-nucleophilic N-methylanilinium salt and effectively stopping the reaction.[6]

  • Solution & Causality:

    • Base Stoichiometry: Use at least 1.1 to 1.5 equivalents of a suitable base. An excess ensures that all generated HCl is neutralized promptly.[10]

    • Choice of Base: For homogenous reactions in aprotic solvents, tertiary amines like triethylamine or pyridine are common. In two-phase Schotten-Baumann conditions, an aqueous solution of NaOH, KOH, or Na₂CO₃ is effective.[5] Pyridine can sometimes act as a nucleophilic catalyst, further enhancing the reaction rate.[2]

Issue 3: Suboptimal Reaction Temperature

  • Symptom: The reaction is either too slow or generates significant, often dark-colored, impurities.

  • Cause: N-acylation reactions are typically exothermic.

    • Temperature Too Low: Insufficient thermal energy can lead to a slow reaction rate, requiring impractically long reaction times.

    • Temperature Too High: Excessive heat can promote side reactions, such as diacylation (if possible) or degradation of the starting materials or product.[6]

  • Solution & Causality:

    • Controlled Addition: The initial addition of the acylating agent should be done at a reduced temperature (e.g., 0-5 °C) to control the initial exotherm.

    • Monitor and Adjust: After the initial addition, allow the reaction to warm to room temperature. Gentle heating (e.g., 40-60 °C) can be applied if the reaction is sluggish, but progress should be carefully monitored by TLC to avoid byproduct formation.[10]

Q5: I'm observing multiple spots on my TLC analysis. What are the likely impurities and how can they be minimized?

A5: Besides unreacted starting materials, the most common impurity is the hydrolysis product of the acylating agent.

  • Impurity: Chloroacetic acid.

  • Formation: Generated from the reaction of 2-chloroacetyl chloride with water.

  • Minimization: As detailed in Q4 (Issue 1), rigorous anhydrous conditions are the best preventative measure.

  • Removal: Chloroacetic acid is acidic and highly water-soluble. During work-up, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will convert it to its sodium salt, which is readily extracted into the aqueous layer.[10]

Q6: Can a phase-transfer catalyst (PTC) improve my yield in a two-phase system?

A6: Yes, a PTC can be highly effective in a Schotten-Baumann setup (e.g., dichloromethane/water).[1]

  • Mechanism of Action: When using an inorganic base (like NaOH) in an aqueous phase and having the N-methylaniline in an organic phase, the reaction is limited to the interface. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion (OH⁻) or the deprotonated amine from the aqueous phase into the organic phase.[11][12] This creates a homogenous environment within the organic phase, dramatically accelerating the reaction rate and leading to higher yields.[13]

  • When to Use: Consider a PTC if your reaction is slow, requires vigorous stirring, or if you observe incomplete conversion. It is a powerful tool for enhancing reactivity in heterogeneous systems.[14]

Part 3: Data Presentation & Protocols
Table 1: Influence of Reaction Conditions on Acylation Yield (Illustrative)

The following table summarizes expected outcomes based on varying key parameters in the acylation of N-methylaniline with 2-chloroacetyl chloride.

EntryBase (Equivalents)Solvent SystemTemperaturePTC UsedExpected Yield RangeKey Observation
1Pyridine (1.2)Dichloromethane (DCM)0 °C to RTNo85-95%Homogeneous, clean reaction.[3]
2NaOH (2.0)DCM / WaterRTNo60-75%Heterogeneous, requires vigorous stirring.
3NaOH (2.0)DCM / WaterRTYes (TBAB)>90%Rapid reaction, improved phase mixing.[15]
4Triethylamine (1.2)Toluene50 °CNo80-90%Requires heating for reasonable rate.
5NoneDCMRTNo<10%Reaction stalls due to HCl formation.[6]
Experimental Protocol: Optimized Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

This protocol details the two-step synthesis via a chloroacetamide intermediate, incorporating best practices for yield optimization.

Step 1: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 mL per gram of amine).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve 2-chloroacetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting amine by TLC.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-N-phenylacetamide, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent like ethanol/water.[16]

Step 2: Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

  • Setup: Dissolve the crude 2-chloro-N-methyl-N-phenylacetamide (1.0 eq) in a suitable solvent such as acetone or ethanol in a round-bottom flask.

  • Hydroxylation: Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 60-80 °C) and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting chloro-amide.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with 1M HCl until the pH is approximately 7.

    • Remove the organic solvent (acetone/ethanol) under reduced pressure.

    • Extract the remaining aqueous solution three times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane or by column chromatography on silica gel to yield the pure 2-Hydroxy-N-methyl-N-phenylacetamide.[16][17]

References
  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Available at: [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Available at: [Link]

  • Wikipedia. (2023). Phase-transfer catalyst. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9416-9428. Available at: [Link]

  • Denk, M. K., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Molecules, 20(4), 5674-5695. Available at: [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 488-496. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of N-Acylation Yield Prediction Model. Available at: [Link]

  • SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. Available at: [Link]

  • ResearchGate. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. Available at: [Link]

  • ACS Publications. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(18), 4649-4654. Available at: [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • ResearchGate. (2025). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Available at: [Link]

  • Google Patents. (2011). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

  • CORE. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • Semantic Scholar. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Available at: [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • National Institutes of Health. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(17), 4596-4599. Available at: [Link]

  • ChemSynthesis. (2025). 2-hydroxy-N,N-dimethyl-2-phenylacetamide. Available at: [Link]

  • Google Patents. (2015). US9073934B2 - Method for the N-demethylation of N-methyl heterocycles.

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

Welcome to the technical support center for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-Hydroxy-N-methyl-N-phenylacetamide?

A1: The most prevalent methods involve the N-acylation of N-methylaniline. The two primary approaches are:

  • Direct Acylation with a Hydroxyacetylating Agent: This involves reacting N-methylaniline with a glycolic acid derivative, such as glycolic acid itself or an activated form like an acyl chloride or ester. This method is direct but can be prone to side reactions involving the hydroxyl group.

  • Two-Step Synthesis via a Halo-intermediate: A more common and often higher-yielding approach is the acylation of N-methylaniline with a haloacetyl chloride (e.g., chloroacetyl chloride) to form 2-chloro-N-methyl-N-phenylacetamide. This intermediate is then subjected to hydrolysis, typically under basic conditions, to replace the halogen with a hydroxyl group.

Q2: Why is the two-step synthesis generally preferred?

A2: The two-step synthesis offers better control over the reaction and often leads to higher purity of the final product. Using a haloacetyl chloride as the acylating agent prevents the complications of a free hydroxyl group during the acylation step, such as potential O-acylation or other side reactions. The subsequent hydrolysis is usually a clean and high-yielding reaction.

Q3: What are the critical parameters to control during the synthesis?

A3: Several parameters are crucial for a successful synthesis:

  • Temperature: Both the acylation and hydrolysis steps are temperature-sensitive. Exothermic reactions need to be controlled to prevent side product formation.

  • pH: The pH of the reaction medium is critical, especially in the direct acylation approach, as it can influence the competition between N-acylation and O-acylation. Alkaline conditions generally favor N-acylation.

  • Purity of Starting Materials: Impurities in N-methylaniline or the acylating agent can lead to a variety of side products. For instance, N-methylaniline is susceptible to oxidation and photooxidation, which can introduce colored impurities.

  • Stoichiometry: The molar ratio of reactants should be carefully controlled to avoid side reactions like di-acylation (though less common with secondary amines).

  • Solvent: The choice of solvent can influence the reaction rate and the solubility of reactants and products, affecting the overall yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 2-Hydroxy-N-methyl-N-phenylacetamide

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.- Monitor the reaction progress using TLC or LC-MS. - Gradually increase the reaction temperature, being mindful of potential side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side Reaction: O-Acylation In direct acylation, the acylating agent may react with the hydroxyl group of glycolic acid or the product itself, leading to ester formation.- If using a direct acylation method, ensure the reaction is performed under basic conditions to favor N-acylation. - Consider protecting the hydroxyl group of the acylating agent and deprotecting it after acylation.
Hydrolysis of the Amide Bond The newly formed amide bond can be susceptible to hydrolysis, especially under harsh basic or acidic conditions during workup.- Use milder conditions for workup and purification. - Avoid prolonged exposure to strong acids or bases.
Loss during Workup/Purification The product may be lost during extraction or recrystallization due to its solubility in the aqueous or organic phases.- Optimize the extraction solvent and pH. - Perform multiple extractions with smaller volumes of solvent. - Carefully select the recrystallization solvent to maximize recovery.
Issue 2: Presence of Colored Impurities in the Final Product

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Oxidation of N-methylaniline N-methylaniline is prone to oxidation, especially when exposed to air and light, forming colored byproducts.- Use freshly distilled or high-purity N-methylaniline. - Store N-methylaniline under an inert atmosphere (e.g., nitrogen or argon) and protected from light. - Consider performing the reaction under an inert atmosphere.
Thermal Decomposition High reaction temperatures can lead to the decomposition of starting materials or the product, resulting in colored impurities.- Maintain the recommended reaction temperature. - Use a heating mantle with a temperature controller for precise temperature control.
Formation of Azoxybenzene Derivatives Under certain oxidative conditions, aniline derivatives can form colored azoxy compounds.- Avoid strong oxidizing agents in the reaction mixture. - Ensure the reaction is carried out under the prescribed conditions to minimize oxidative side reactions.
Issue 3: Identification of Unexpected Peaks in NMR or LC-MS

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Unreacted Starting Materials Incomplete reaction will leave unreacted N-methylaniline or the acylating agent in the crude product.- Confirm the identity of the peaks by comparing their retention times or spectral data with authentic samples of the starting materials. - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Formation of 2-Chloro-N-methyl-N-phenylacetamide In the two-step synthesis, incomplete hydrolysis will result in the presence of the chloro-intermediate in the final product.- Ensure the hydrolysis step is complete by monitoring with TLC or LC-MS. - Increase the reaction time or temperature of the hydrolysis step if necessary.
Dimerization or Polymerization The acylating agent or the product could potentially undergo self-condensation or polymerization under certain conditions.- Analyze the mass spectrum to identify peaks corresponding to dimeric or oligomeric species. - Adjust reaction conditions (concentration, temperature) to minimize these side reactions.
Intramolecular Cyclization The product could potentially undergo intramolecular cyclization to form a lactone or other cyclic byproduct.- This is more likely to occur under acidic or basic conditions with heating. - Characterize the byproduct using spectroscopic techniques (NMR, IR, MS) to confirm its structure. - Modify workup and purification conditions to be milder.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathways

Synthetic Pathways cluster_0 Two-Step Synthesis cluster_1 Direct Acylation N-methylaniline N-methylaniline 2-Chloro-N-methyl-N-phenylacetamide 2-Chloro-N-methyl-N-phenylacetamide N-methylaniline->2-Chloro-N-methyl-N-phenylacetamide + Chloroacetyl chloride Product 2-Hydroxy-N-methyl- N-phenylacetamide 2-Chloro-N-methyl-N-phenylacetamide->Product Hydrolysis (e.g., NaOH) N-methylaniline_2 N-methylaniline Product_2 2-Hydroxy-N-methyl- N-phenylacetamide N-methylaniline_2->Product_2 + Glycolic acid derivative

Caption: Common synthetic routes to 2-Hydroxy-N-methyl-N-phenylacetamide.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize Optimize Reaction Conditions: - Increase time/temp - Improve mixing incomplete->optimize check_workup Review Workup & Purification complete->check_workup loss_workup Product Loss During Workup? check_workup->loss_workup optimize_workup Optimize: - Extraction solvent/pH - Recrystallization solvent loss_workup->optimize_workup Yes side_reactions Suspect Side Reactions loss_workup->side_reactions No analyze_byproducts Analyze Byproducts (NMR, LC-MS) side_reactions->analyze_byproducts

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

Step A: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

  • To a solution of N-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a base such as triethylamine or pyridine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-methyl-N-phenylacetamide. This intermediate can be purified by recrystallization or used directly in the next step.

Step B: Hydrolysis to 2-Hydroxy-N-methyl-N-phenylacetamide

  • Dissolve the crude 2-chloro-N-methyl-N-phenylacetamide from Step A in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., acetone or ethanol).

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (1.5-2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Hydroxy-N-methyl-N-phenylacetamide.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Larock, R. C. (1999).
  • Sakami, W., & Toennies, G. (1942). The O-Acetyl Derivatives of the Natural Hydroxyamino Acids. Journal of Biological Chemistry, 144(1), 203-215. [Link]

  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E, 64(6), o987. [Link]

Troubleshooting

Technical Support Center: Purification of 2-Hydroxy-N-methyl-N-phenylacetamide

Welcome to the technical support center for the purification of 2-Hydroxy-N-methyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Hydroxy-N-methyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of 2-Hydroxy-N-methyl-N-phenylacetamide. The following decision tree provides a systematic approach to selecting the appropriate purification strategy based on the nature of the impurities present.

Purification Strategy Decision Workflow

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR, LC-MS) impurity_id Identify Major Impurities start->impurity_id unreacted_sm Unreacted Starting Materials (N-methylaniline, Hydroxyacetic Acid Derivative) impurity_id->unreacted_sm Acidic/Basic Impurities byproducts Reaction Byproducts (e.g., Diacylated Product, Poly-esters) impurity_id->byproducts Polar/Non-polar Byproducts degradation Degradation Products (Hydrolysis, Thermal) impurity_id->degradation Degradation Products acid_base Acid-Base Extraction unreacted_sm->acid_base column Column Chromatography byproducts->column degradation->column recrystallization Recrystallization final_purity Assess Final Purity (Purity > 98%) recrystallization->final_purity column->recrystallization For final polishing acid_base->recrystallization If solid success Pure Product final_purity->success Yes further_purification Further Purification Required final_purity->further_purification No further_purification->column Re-evaluate conditions

Caption: A decision workflow for selecting the appropriate purification method.

II. Frequently Asked Questions (FAQs)

Synthesis & Impurity Profile

Q1: What are the most common impurities I should expect from the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide?

A1: The impurity profile largely depends on the synthetic route employed. A common method involves the N-acylation of N-methylaniline with a hydroxyacetic acid derivative (e.g., hydroxyacetyl chloride or a protected version).[1] Potential impurities include:

  • Unreacted Starting Materials:

    • N-methylaniline: A basic impurity that can often be removed by an acidic wash.

    • Hydroxyacetic acid or its derivative: An acidic impurity.

  • Reaction Byproducts:

    • N,N'-dimethyl-N,N'-diphenylurea: If phosgene or a phosgene equivalent is used in the activation of hydroxyacetic acid.

    • Diacylated product (2-(acetyloxy)-N-methyl-N-phenylacetamide): If an acetyl-protected hydroxyacetic acid is used and deprotection is incomplete.

    • Poly-esterification products: From the self-condensation of hydroxyacetic acid, especially under harsh conditions.

  • Degradation Products:

    • N-methylaniline and glycolic acid: Resulting from the hydrolysis of the amide bond. Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2]

Typical Impurity Profile and Removal Strategy

ImpurityTypePolaritySuggested Removal Method
N-methylanilineBasicModerately PolarAcid-Base Extraction (wash with dilute HCl)
Hydroxyacetic AcidAcidicVery PolarAcid-Base Extraction (wash with dilute NaHCO₃)
Diacylated ProductNeutralLess Polar than productColumn Chromatography, Recrystallization
Poly-estersNeutralVariableColumn Chromatography
Hydrolysis ProductsAcidic/BasicVariableAcid-Base Extraction, Column Chromatography
Recrystallization Challenges

Q2: I'm having trouble recrystallizing my 2-Hydroxy-N-methyl-N-phenylacetamide. It either oils out or the recovery is very low. What should I do?

A2: This is a common challenge due to the compound's polarity, arising from the hydroxyl and amide groups. Here is a systematic approach to optimize your recrystallization:

Step 1: Solvent Selection The key to successful recrystallization is finding a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

Single Solvent Systems to Try:

  • Water (if the compound has some water solubility)

  • Ethanol

  • Isopropanol

  • Ethyl acetate

  • Toluene

Step 2: Mixed-Solvent Systems If a single solvent is not effective, a mixed-solvent system is often the solution.[3] The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.

Recommended Mixed-Solvent Pairs:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

  • Dichloromethane/Hexane

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Troubleshooting "Oiling Out": "Oiling out" occurs when the compound comes out of solution above its melting point. To prevent this:

  • Use a larger volume of solvent.

  • Cool the solution more slowly.

  • Try a different solvent system with a lower boiling point.

Column Chromatography Issues

Q3: My compound is streaking on the silica gel column, and I'm getting poor separation. How can I improve my column chromatography?

A3: The polar nature of 2-Hydroxy-N-methyl-N-phenylacetamide can lead to strong interactions with the silica gel, causing streaking and poor separation. Here are some strategies to overcome this:

1. Optimize Your Solvent System:

  • Increase Polarity Gradually: Start with a less polar mobile phase and gradually increase the polarity. A common gradient is from hexane/ethyl acetate to pure ethyl acetate, and then potentially adding a small amount of methanol.

  • Add a Modifier: Adding a small amount (0.1-1%) of a polar modifier to your eluent can significantly improve peak shape.

    • Triethylamine: To suppress the interaction of any basic impurities with the acidic silica gel.

    • Acetic Acid or Formic Acid: To improve the elution of acidic compounds. For your target compound, which is neutral, this may help if you have acidic impurities.

2. Deactivate the Silica Gel:

  • You can pre-treat your silica gel with a solution of your mobile phase containing a small amount of triethylamine, then pack the column with this slurry. This will neutralize the acidic sites on the silica gel.

3. Choose an Alternative Stationary Phase:

  • Alumina (neutral or basic): Can be a good alternative to silica gel for polar compounds.

  • Reversed-Phase Silica (C18): If your compound is soluble in more polar solvents like acetonitrile and water, reversed-phase chromatography can be very effective.[4]

Step-by-Step Protocol for Silica Gel Column Chromatography:

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This is your "dry-loaded" sample.

  • Column Packing: Pack your column with silica gel in your starting eluent (e.g., 80:20 Hexane:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Start eluting with your initial mobile phase, monitoring the fractions by TLC. Gradually increase the polarity of your mobile phase (e.g., to 50:50 Hexane:Ethyl Acetate, then 100% Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Stability Concerns

Q4: Is 2-Hydroxy-N-methyl-N-phenylacetamide sensitive to heat or pH? Should I be concerned about degradation during purification?

A4: Yes, you should be mindful of both thermal and pH stability.

  • pH Stability: Amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.[2] This would cleave the molecule into N-methylaniline and hydroxyacetic acid. During acid-base extractions, use dilute acids and bases (e.g., 1M HCl, 1M NaOH or saturated NaHCO₃) and perform the extractions at room temperature or below. Avoid prolonged exposure to harsh pH conditions.

Recommendations for Maintaining Stability:

  • Keep purification temperatures as low as practically possible.

  • Use dilute acid and base solutions for extractions and perform them quickly.

  • Store the purified compound in a cool, dry, and dark place.

III. References

  • PubChem. (n.d.). 2-hydroxy-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • Yıldız, M., & Kaya, M. F. (2019). Theoretical 1 H NMR (ppm) Values for 2-Hydroxy-N-(4-Methyl) Phenylacetamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 841-852.

  • Diab, M. A., El-Sonbati, A. Z., & Al-Deyab, S. S. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Arabian Journal of Chemistry, 10, S2839-S2845.

  • Gorczyński, A., & Wicher, B. (2017). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Reaction Kinetics, Mechanisms and Catalysis, 122(2), 1165-1179.

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • Darsi, S. S. P. K., & Sadik, S. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.

  • Reddy, K. S., & Srinivas, P. (2014). Synthesis of α-Hydroxy Amides. Organic Preparations and Procedures International, 46(3), 249-254.

  • U.S. Patent No. 4,168,226. (1979). Thermal stabilization of N-methyl-2-pyrrolidone.

  • LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Chen, G., et al. (2013). Copper-Catalyzed Aerobic Oxidative C–H Amination of N,N-Dimethylanilines with Azoles. Organic Letters, 15(21), 5538-5541.

  • Silver, J. (2020, November 2). What is the best technique for amide purification? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Li, L., & Brill, T. B. (2003). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Physical Chemistry A, 107(34), 6539-6544.

  • University of California, Los Angeles. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • Hosseini-Zare, M. S., & Karimi, M. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports, 14(1), 7183.

  • PubChem. (n.d.). N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1366-1379.

  • LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Doceri. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Varghese, B., & Chanda, B. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2007(15), 149-156.

  • Sabatini, J. J., & Boulton, A. D. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(24), 6544-6547.

  • Dowling, M. S., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(4), 973-978.

  • Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 741-745.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

  • Reddit. (2013, June 17). (x-post from chemhelp) Question regarding recrystallization of Acetanilide using H2O. r/askscience. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Szostak, M., & Szostak, R. (2017). Amide Activation in Ground and Excited States. Molecules, 22(8), 1275.

  • Reddit. (2013, June 17). (x-post from chemhelp) Question regarding recrystallization of Acetanilide using H2O. r/askscience. Retrieved from [Link]

  • Dawson, R., et al. (2016). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Chemistry, 8(1), 43-49.

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Li, X., et al. (2011). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2957.

  • Fassihi, A., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 859-866.

Sources

Optimization

Technical Support Center: Improving the Solubility of 2-Hydroxy-N-methyl-N-phenylacetamide for Experiments

This guide is designed for researchers, scientists, and drug development professionals to address challenges in solubilizing 2-Hydroxy-N-methyl-N-phenylacetamide for experimental use. The following question-and-answer fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address challenges in solubilizing 2-Hydroxy-N-methyl-N-phenylacetamide for experimental use. The following question-and-answer format provides in-depth technical advice and troubleshooting strategies.

Frequently Asked Questions (FAQs)

What are the expected solubility characteristics of 2-Hydroxy-N-methyl-N-phenylacetamide?

Answer:

Based on its chemical structure, 2-Hydroxy-N-methyl-N-phenylacetamide is predicted to be a poorly water-soluble compound. Its structure contains a phenyl group, which is hydrophobic, and an amide group. While amides can participate in hydrogen bonding, the overall lipophilicity of the molecule suggests limited aqueous solubility. Amides are generally considered to have low water solubility unless they are of very low molecular weight.

To quantitatively estimate its properties, we can refer to computed descriptors for structurally similar compounds. For instance, the isomeric compound 2-hydroxy-N-methyl-2-phenylacetamide has a predicted XLogP3 value of 0.4, indicating some lipophilicity. While no experimental water solubility data is readily available for 2-Hydroxy-N-methyl-N-phenylacetamide, its structural features strongly suggest it will fall into the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility.

Table 1: Predicted Physicochemical Properties of Structurally Related Compounds

Property Value (for 2-hydroxy-N-methyl-2-phenylacetamide) Source Implication for Solubility
Molecular Weight 165.19 g/mol [1] Moderate molecular weight, solubility will be influenced by functional groups.
XLogP3 0.4 [1] Indicates a degree of lipophilicity, suggesting poor aqueous solubility.
Hydrogen Bond Donors 2 [1] Can participate in hydrogen bonding, which may slightly aid solubility in polar solvents.

| Hydrogen Bond Acceptors | 2 | [1] | Can accept hydrogen bonds, contributing to potential interactions with protic solvents. |

Given these characteristics, researchers should anticipate the need for solubility enhancement techniques for most aqueous experimental systems.

How should I prepare a stock solution of 2-Hydroxy-N-methyl-N-phenylacetamide?

Answer:

Preparing a concentrated stock solution in an appropriate organic solvent is the first critical step for using a poorly water-soluble compound in experiments. The choice of solvent is crucial for ensuring the compound is fully dissolved and stable.

Recommended Solvents: For compounds like 2-Hydroxy-N-methyl-N-phenylacetamide, polar aprotic solvents are generally the best choice for preparing high-concentration stock solutions.

Table 2: Common Organic Solvents for Stock Solution Preparation

Solvent Properties Recommended Use
Dimethyl Sulfoxide (DMSO) Polar aprotic solvent, excellent solubilizing power for a wide range of compounds. Primary recommendation. Most common choice for in vitro assays.
Ethanol (EtOH) Polar protic solvent. A good alternative, especially if DMSO is incompatible with the experimental system.

| Dimethylformamide (DMF) | Polar aprotic solvent. | Use with caution due to higher toxicity. |

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general guideline. Always adapt it based on the specific requirements of your experiment.

Materials:

  • 2-Hydroxy-N-methyl-N-phenylacetamide (assume MW = 165.19 g/mol for calculation)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula and weighing paper/boat

  • Appropriate volumetric flask or vial (e.g., amber glass to protect from light)

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 165.19 g/mol * (1000 mg / 1 g) = 1.65 mg

  • Weighing: Carefully weigh out approximately 1.65 mg of the compound using an analytical balance. Record the exact weight.

  • Dissolving:

    • Transfer the weighed compound into your chosen vial.

    • Add a small amount of DMSO (e.g., 500 µL) to the vial.

    • Vortex vigorously to dissolve the compound. If the compound does not dissolve completely, you can use a water bath sonicator for a few minutes.[2]

  • Bringing to Volume: Once the compound is fully dissolved, add DMSO to reach the final calculated volume (e.g., 1 mL).

  • Mixing and Storage:

    • Vortex the solution again to ensure it is homogeneous.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[3][4]

My compound precipitates when I add the stock solution to my aqueous buffer or cell culture medium. What should I do?

Answer:

This is a very common issue known as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble. The abrupt change in solvent polarity causes the compound to crash out of the solution.

Here is a troubleshooting workflow to address this problem:

G start Precipitation Observed in Aqueous Medium check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce the final concentration and repeat. check_conc->reduce_conc Yes check_solvent Is the final solvent concentration too high? (e.g., >0.5% DMSO) check_conc->check_solvent No reduce_solvent Decrease stock concentration to lower final solvent % check_solvent->reduce_solvent Yes pre_dilute Pre-dilute stock in media/buffer before adding to cells/assay. check_solvent->pre_dilute No warm_media Gently warm the aqueous medium to 37°C before adding the compound. pre_dilute->warm_media solubilizer Consider using a solubilizing agent. warm_media->solubilizer

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Troubleshooting Protocol:

  • Reduce Final Concentration: The most straightforward solution is to test lower final concentrations of your compound. It may be that you are exceeding its solubility limit in the final aqueous medium.

  • Minimize Final Solvent Concentration: Most cell lines can tolerate up to 0.5% DMSO, but higher concentrations can be toxic and also promote precipitation. If your final DMSO concentration is high, prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM) so you add a smaller volume of the organic solvent.

  • Pre-dilution and Gradual Addition: Instead of adding the concentrated stock directly to your full volume of media, first, take a small aliquot of the media and add your stock to it.[5] Mix well, and then add this pre-diluted solution to the rest of your media. This gradual change in solvent polarity can help keep the compound in solution.

  • Temperature: Gently warming the cell culture medium or buffer to 37°C before adding the compound can sometimes improve solubility.[6]

  • Use Solubilizing Agents: If the above steps are not sufficient, you will need to employ a solubility enhancement strategy.

What are the best strategies to improve the aqueous solubility of 2-Hydroxy-N-methyl-N-phenylacetamide for my experiments?

Answer:

Several techniques can be employed to increase the aqueous solubility of your compound. The choice of method depends on the experimental context (in vitro vs. in vivo) and the required concentration.

Table 3: Comparison of Common Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Disadvantages
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[7] Simple to implement. Can have toxicity or off-target effects at higher concentrations.
pH Adjustment For ionizable compounds, adjusting the pH to favor the charged form increases solubility. Very effective for ionizable compounds. Requires the compound to have an ionizable group (acidic or basic pKa). Can alter experimental conditions.
Cyclodextrins Forms inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's hydrophobic core, while the hydrophilic exterior interacts with water.[2][8] Low toxicity, high efficiency for suitable molecules. Can be expensive; may not be suitable for all compound shapes and sizes.

| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core, increasing its apparent water solubility.[9][10] | Highly effective. | Can interfere with cell membranes and some assays; potential for toxicity. |

A. Co-solvents: While you are already using DMSO as a solvent for your stock, a co-solvent system in your final solution can maintain solubility. This involves having a higher percentage of a water-miscible organic solvent in your final aqueous solution. For cell culture, this is generally limited due to toxicity. However, for other in vitro assays, you might be able to use a buffer containing 5-10% ethanol or DMSO, if the assay permits.

B. pH Adjustment: This technique is effective if your compound has an ionizable functional group. The hydroxyl group on 2-Hydroxy-N-methyl-N-phenylacetamide is weakly acidic. By raising the pH of the buffer above its pKa, the hydroxyl group will deprotonate to form a more soluble phenolate anion. Conversely, if the molecule had a basic group, lowering the pH would protonate it, increasing solubility. A preliminary pKa prediction would be necessary to effectively use this method.[11]

C. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8] They can encapsulate poorly soluble molecules, like your compound, forming a water-soluble inclusion complex.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and FDA-approved choice for pharmaceutical formulations due to its high aqueous solubility and safety profile.[8]

G cluster_0 Cyclodextrin in Water cluster_1 Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex Cavity Hydrophobic Cavity Drug Poorly Soluble Drug Drug->Complex Encapsulation

Caption: Mechanism of cyclodextrin solubilization.

Protocol for Using HP-β-CD:

  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

  • Add your compound (either as a solid or from a concentrated stock) to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is dissolved. This process can take from a few minutes to several hours.

D. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can solubilize hydrophobic compounds.[9] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used.

Caution: Surfactants can disrupt cell membranes and may interfere with certain biological assays. It is crucial to run a vehicle control (media with the surfactant alone) to check for any effects on your experimental system.

References

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR. Retrieved from [Link]

  • 2-hydroxy-N-methyl-2-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Showing Compound 2-Phenylacetamide (FDB027865). (2011, September 21). FooDB. Retrieved from [Link]

  • 2-Hydroxy-N-methyl-N-phenylacetamide. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • 2-Hydroxy-N-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Amides. (2020, July 10). Chemistry Stack Exchange. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022, April 11). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Preparing Solutions. (2022, August 8). Chemistry LibreTexts. Retrieved from [Link]

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2025, July 4). ACS Publications. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). (n.d.). Cheméo. Retrieved from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved from [Link]

  • Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved from [Link]

  • Combined effect of complexation and pH on solubilization. (n.d.). PubMed. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved from [Link]

  • Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved from [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC. Retrieved from [Link]

  • The Role of Surfactants in Compounded Preparation. (2022, January 5). THE PCCA BLOG. Retrieved from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate. Retrieved from [Link]

  • Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. (n.d.). ResearchGate. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega. Retrieved from [Link]

  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog. Retrieved from [Link]

  • Surfactants Solubility, Concentration and the other Formulations Effects on the Drug Release Rate From a Controlled-Release Matrix. (2025, August 6). ResearchGate. Retrieved from [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]

  • Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved from [Link]

  • Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube. Retrieved from [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media ? (2022, January 7). ResearchGate. Retrieved from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016, September 10). PubMed. Retrieved from [Link]

Sources

Troubleshooting

2-Hydroxy-N-methyl-N-phenylacetamide stability and degradation issues

A Guide to Understanding and Managing Stability and Degradation Welcome to the technical support center for 2-Hydroxy-N-methyl-N-phenylacetamide. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability and Degradation

Welcome to the technical support center for 2-Hydroxy-N-methyl-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of 2-Hydroxy-N-methyl-N-phenylacetamide.

Q1: What are the primary factors that can affect the stability of 2-Hydroxy-N-methyl-N-phenylacetamide?

A1: The stability of 2-Hydroxy-N-methyl-N-phenylacetamide is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses an amide and a secondary alcohol functional group, both of which can be susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for 2-Hydroxy-N-methyl-N-phenylacetamide?

A2: To ensure maximum stability, 2-Hydroxy-N-methyl-N-phenylacetamide should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the expected degradation products of 2-Hydroxy-N-methyl-N-phenylacetamide?

A3: Based on the structure of the molecule, the most likely degradation pathways are hydrolysis of the amide bond and oxidation of the secondary alcohol. Hydrolysis would yield 2-hydroxy-2-phenylacetic acid and N-methylaniline. Oxidation of the alcohol would lead to the formation of an α-keto amide, 2-oxo-N-methyl-N-phenylacetamide.

Q4: Which analytical techniques are suitable for monitoring the stability of 2-Hydroxy-N-methyl-N-phenylacetamide?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable technique for monitoring the stability of 2-Hydroxy-N-methyl-N-phenylacetamide and separating it from its potential degradation products.[1] Liquid chromatography-mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.[2][3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific degradation issues you may encounter during your experiments.

Issue 1: My compound is degrading in acidic solution.

Symptoms:

  • A decrease in the peak area of the parent compound in your HPLC chromatogram over time.

  • The appearance of one or more new, more polar peaks in the chromatogram.

  • A change in the pH of your sample solution.

Probable Cause: Acid-Catalyzed Hydrolysis

The amide bond in 2-Hydroxy-N-methyl-N-phenylacetamide is susceptible to hydrolysis under acidic conditions. The reaction is catalyzed by protons, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5][6] This leads to the cleavage of the amide bond.

Proposed Degradation Pathway:

Caption: Acid-catalyzed hydrolysis pathway.

Troubleshooting Protocol: Forced Degradation Study (Acidic Conditions)

This protocol will help you to confirm if acid hydrolysis is the cause of degradation and to identify the degradation products.

Materials:

  • 2-Hydroxy-N-methyl-N-phenylacetamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of 2-Hydroxy-N-methyl-N-phenylacetamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

  • As a control, prepare a similar solution with water instead of HCl.

  • Incubate both solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).[1]

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH before injection to protect the HPLC column.

  • Analyze the samples by RP-HPLC. Use a gradient method to ensure separation of the parent compound from any potential degradation products.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the parent peak area.

  • If new peaks are observed, use LC-MS to determine their mass and aid in structure elucidation.

Issue 2: I'm observing degradation in my basic solution.

Symptoms:

  • Similar to acidic degradation, a decrease in the parent compound's peak area and the appearance of new peaks in the HPLC chromatogram.

  • The degradation rate may differ from that observed under acidic conditions.

Probable Cause: Base-Catalyzed Hydrolysis

The amide bond can also be cleaved under basic conditions through nucleophilic attack by a hydroxide ion on the carbonyl carbon.[5][6] This reaction is generally slower than acid-catalyzed hydrolysis for amides but can be significant, especially at elevated temperatures.

Proposed Degradation Pathway:

Caption: Base-catalyzed hydrolysis pathway.

Troubleshooting Protocol: Forced Degradation Study (Basic Conditions)

Materials:

  • 2-Hydroxy-N-methyl-N-phenylacetamide

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • HPLC grade water and acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Follow the same initial steps as for the acidic degradation study, but use 0.1 M NaOH instead of 0.1 M HCl.

  • Incubate the sample and control solutions at a controlled temperature (e.g., 60°C).

  • At specified time points, withdraw aliquots and neutralize the basic sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analyze the samples by RP-HPLC and LC-MS to monitor for degradation and identify the products.

Issue 3: My compound appears to be degrading even in neutral solution, especially when exposed to air or certain metal ions.

Symptoms:

  • Loss of the parent compound over time in solutions that are not strongly acidic or basic.

  • Appearance of a new peak that may correspond to a product with a similar retention time to the parent compound.

Probable Cause: Oxidation

The secondary alcohol group in 2-Hydroxy-N-methyl-N-phenylacetamide is susceptible to oxidation, which would convert it to a ketone. This can be promoted by oxidizing agents, dissolved oxygen, or trace metal ions that can catalyze oxidation reactions.

Proposed Degradation Pathway:

Caption: Oxidation of the secondary alcohol.

Troubleshooting Protocol: Forced Degradation Study (Oxidative Conditions)

Materials:

  • 2-Hydroxy-N-methyl-N-phenylacetamide

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the compound as described previously.

  • In a clean vial, mix a known volume of the stock solution with an equal volume of 3% H₂O₂.

  • Prepare a control solution with water instead of H₂O₂.

  • Keep the solutions at room temperature and protected from light.

  • Analyze aliquots at various time points by RP-HPLC and LC-MS.

  • The oxidative degradation product, being a ketone, may have a similar polarity to the parent alcohol, so careful optimization of the HPLC method may be required for good separation.

Issue 4: I'm observing degradation when my samples are exposed to light.

Symptoms:

  • Degradation is more pronounced in samples left on the benchtop compared to those stored in the dark.

  • The appearance of multiple, often complex, new peaks in the chromatogram.

Probable Cause: Photodegradation

The phenyl group in the molecule can absorb UV light, which can lead to the formation of reactive species that cause degradation. Photodegradation pathways can be complex and may involve cleavage of the amide bond, reactions involving the aromatic ring, or the formation of radicals.

Troubleshooting Protocol: Photostability Study

This protocol is based on the ICH Q1B guidelines for photostability testing.[7]

Materials:

  • 2-Hydroxy-N-methyl-N-phenylacetamide

  • A photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard.

  • Control samples wrapped in aluminum foil to protect them from light.

  • HPLC system with a C18 column and UV detector.

Procedure:

  • Prepare solutions of your compound in a suitable solvent.

  • Place one set of samples in the photostability chamber, directly exposed to the light source.

  • Place a second set of identical samples in the same chamber but wrapped securely in aluminum foil to serve as dark controls.

  • Expose the samples to a controlled amount of light, for example, an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At the end of the exposure period, analyze both the exposed and dark control samples by RP-HPLC and LC-MS.

  • Compare the chromatograms to determine the extent of photodegradation and to identify any light-specific degradation products.

Summary of Potential Degradation Products

Degradation PathwayPotential Degradation Product(s)Analytical Detection
Acid/Base Hydrolysis 2-Hydroxy-2-phenylacetic acid and N-MethylanilineRP-HPLC, LC-MS
Oxidation 2-Oxo-N-methyl-N-phenylacetamideRP-HPLC, LC-MS
Photodegradation Complex mixture, may include hydroxylated and cleaved productsRP-HPLC, LC-MS

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Clark, J. (2023, January 22). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Amides. Retrieved from [Link]

  • YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. Retrieved from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Video]. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017, May 9). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Retrieved from [Link]

  • Journal of the American Chemical Society. (2008, December 5). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • MDPI. (n.d.). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides. Retrieved from [Link]

  • PubMed. (2009, January 1). UV photodegradation of inorganic chloramines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MDPI. (2023, November 17). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 18). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Chromatography Forum. (2013, July 26). LCMS of primary amides. Retrieved from [Link]

  • YouTube. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement [Video]. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Phenylacetamide Derivative Synthesis

Welcome to the technical support center for the synthesis of phenylacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenylacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of compounds. Phenylacetamides are crucial intermediates and active pharmaceutical ingredients in numerous therapeutic areas.[1][2][3][4] Achieving high yield, purity, and scalability in their synthesis is paramount.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenylacetamide derivatives. The guidance provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of phenylacetamide derivatives, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Issue 1: Low or No Product Yield

A diminished or complete lack of your desired phenylacetamide derivative is a frequent challenge. The root cause often lies in suboptimal reaction conditions or the quality of your starting materials.

Possible Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] The carboxylic acid must be "activated" to make it more electrophilic.

    • Solution: Employ a suitable activating agent. Common choices include thionyl chloride (SOCl₂) or oxalyl chloride to convert the phenylacetic acid to its more reactive acyl chloride derivative.[5][6] Alternatively, carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be used for milder, one-pot procedures.[5][7]

  • Poor Catalyst Performance: In direct amidation methods, the choice and amount of catalyst are critical.

    • Solution: For direct amidation of phenylacetic acid with an amine, catalysts like nickel chloride (NiCl₂) or boric acid have proven effective.[7][8] Ensure the catalyst loading is optimized; for instance, with NiCl₂, a 10 mol% loading has been shown to be effective.[8]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Solution: For direct amidation catalyzed by NiCl₂, non-polar solvents like toluene generally give better yields than polar aprotic solvents such as DMF or DMSO.[8] For reactions involving acyl chlorides, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard.[5]

  • Suboptimal Temperature: Reaction rates are highly dependent on temperature.

    • Solution: For the hydrolysis of benzyl cyanide using hydrochloric acid, temperatures should be maintained around 50°C to ensure a reasonable reaction rate without excessive volatilization of HCl.[9] For direct amidation, higher temperatures (e.g., 110°C in toluene) may be necessary to drive the reaction to completion.[8]

  • Poor Quality of Starting Materials: Impurities in your phenylacetic acid, amine, or solvents can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. For example, the quality of benzyl cyanide can significantly affect the yield of phenylacetamide.[9] Use freshly distilled solvents when necessary, especially if they are hygroscopic.

Experimental Protocol: Activating Phenylacetic Acid with Thionyl Chloride

  • In a fume hood, dissolve the phenylacetic acid derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or toluene).

  • Slowly add thionyl chloride (1.1-1.5 equivalents) to the solution at 0°C.

  • Allow the reaction to stir at room temperature or gently reflux until the evolution of gas (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude phenylacetyl chloride in fresh anhydrous solvent.

  • Slowly add a solution of the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Proceed with the appropriate aqueous work-up to remove byproducts.

Issue 2: Formation of Significant Side Products

The presence of impurities and side products complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.

Possible Causes and Solutions:

  • Over-hydrolysis to Phenylacetic Acid: In the synthesis of primary phenylacetamides from benzyl cyanide, harsh reaction conditions can lead to the hydrolysis of the desired amide to the corresponding carboxylic acid.[9]

    • Solution: Carefully control the reaction time and temperature. The hydrolysis of benzyl cyanide to phenylacetamide can be achieved under relatively mild acidic conditions.[9]

  • Formation of N-acylated Urea Byproducts: When using carbodiimide activating agents like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is often difficult to remove.

    • Solution: The addition of nucleophilic additives like HOBt or N-hydroxysuccinimide (NHS) can trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

  • Epimerization: For chiral phenylacetic acid derivatives, the use of harsh activating agents or prolonged reaction times can lead to racemization at the alpha-carbon.

    • Solution: Employ milder coupling reagents developed for peptide synthesis, which are designed to minimize epimerization.[10] Keep reaction temperatures as low as feasible.

Workflow for Minimizing Side Products in Carbodiimide Coupling

Caption: Minimizing side products in carbodiimide couplings.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure phenylacetamide derivative can be challenging due to the physical properties of the product and byproducts.

Possible Causes and Solutions:

  • Product Solubility: The desired amide may have limited solubility in common organic solvents, making extraction and chromatography difficult.

    • Solution: If the product is a solid, recrystallization is often the most effective purification method.[9] Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Removal of Water-Soluble Byproducts: Reagents like EDC and its urea byproduct are water-soluble, facilitating their removal.

    • Solution: An acidic wash (e.g., dilute HCl) will protonate unreacted amines, while a basic wash (e.g., NaHCO₃ solution) will deprotonate unreacted carboxylic acid, allowing for their removal in the aqueous phase.

  • Chromatographic Challenges: Phenylacetamide derivatives can sometimes streak on silica gel columns, leading to poor separation.

    • Solution: Try a different stationary phase, such as basic alumina.[3] Alternatively, consider adding a small amount of a modifier, like triethylamine, to the eluent to improve peak shape for basic compounds.

General Purification Strategy

G Start Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Acid/Base Washes) Start->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Final_Product Pure Phenylacetamide Derivative Recrystallization->Final_Product Chromatography->Final_Product

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Substituted Acetamides

Welcome to the technical support center for the synthesis of N-substituted acetamides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtainin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted acetamides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity in their N-acetylation reactions. N-substituted acetamides are crucial motifs in a wide range of pharmaceuticals and functional materials, making the optimization of their synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common hurdles in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in my N-acetylation reaction?

A1: Low yields in N-acetylation reactions can often be attributed to a few key factors:

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on an aromatic ring or steric hindrance around the nitrogen atom can significantly decrease the amine's reactivity.[2][3]

  • Hydrolysis of the Acetylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to moisture. Contamination with water will consume your reagent, reducing its effective concentration and leading to lower yields.[4][5]

  • Protonation of the Amine: The generation of an acidic byproduct (e.g., HCl from acetyl chloride) can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][6] The use of a suitable base is crucial to neutralize this acid.[4][7]

  • Inadequate Reaction Conditions: The reaction may require heating to overcome the activation energy barrier, or conversely, excessive heat can lead to decomposition.[6]

Q2: I'm seeing multiple spots on my TLC. What are the likely side products?

A2: The most common impurities are unreacted starting amine and diacylation products, where two acetyl groups have been added to a primary amine.[4] Degradation of starting materials or products can also occur under harsh conditions.[4]

Q3: Can I use something other than acetyl chloride or acetic anhydride for acetylation?

A3: Yes, several alternatives exist. Acetic acid can be used, often with a coupling agent like DCC or EDC, or under high temperatures.[8] Isopropenyl acetate is a greener alternative, producing acetone as a byproduct.[9] Additionally, acetonitrile can serve as both the solvent and acetylating agent in the presence of a Lewis acid catalyst like alumina, particularly in continuous-flow systems.[2]

Q4: How do I choose the right base for my reaction?

A4: The choice of base depends on your specific reaction conditions and the reactivity of your amine. For reactions with acetyl chloride, a non-nucleophilic base like pyridine or triethylamine is often used to scavenge the HCl produced.[4][7] In Schotten-Baumann conditions, an aqueous base like NaOH is used in a two-phase system.[10] For less reactive amines, a stronger, non-nucleophilic base might be necessary.

Q5: Is it always necessary to run the reaction under inert atmosphere?

A5: While not always strictly necessary for robust reactions, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using moisture-sensitive reagents like acetyl chloride or acetic anhydride. This minimizes the risk of hydrolysis and ensures reproducibility.[4]

Troubleshooting Guide: From Poor Yield to High Purity

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of N-substituted acetamides.

Problem 1: Low or No Product Yield
Symptom Potential Cause Suggested Solution
No product formation observed by TLC.Inactive Amine (Protonation): The reaction medium is too acidic, protonating the amine and rendering it non-nucleophilic.[6]Add a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 equivalents) to neutralize the acid byproduct.[4][7]
Deactivated Acetylating Agent: The acetyl chloride or acetic anhydride has been hydrolyzed due to improper storage or handling.[4]Use a fresh bottle of the acetylating agent or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Low Amine Nucleophilicity: The amine is electronically deactivated (e.g., 4-nitroaniline) or sterically hindered.[2][3]Increase the reaction temperature, potentially with microwave assistance.[1][11] Consider using a more reactive acylating agent or a catalytic system, such as iodine-promoted acylation or a Lewis acid catalyst.[1][2]
Reaction stalls with starting material remaining.Insufficient Reagent: The stoichiometry of the acetylating agent may be too low.Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents).[4] Monitor the reaction by TLC to confirm the consumption of the starting amine.[4][12]
Poor Solubility: Reactants are not fully dissolved in the chosen solvent, limiting the reaction rate.[4]Choose a solvent in which both the amine and the acetylating agent are soluble. Gentle heating may improve solubility.
Problem 2: Formation of Multiple Products
Symptom Potential Cause Suggested Solution
A new, less polar spot appears on TLC.Diacylation: Primary amines can react twice with the acetylating agent, especially with a large excess of the reagent or at high temperatures.[4]Use a controlled amount of the acetylating agent (1.0-1.1 equivalents).[4] Add the acetylating agent slowly at a lower temperature to control the reaction.
Multiple spots with varying polarities.Degradation: The starting material or product may be unstable under the reaction conditions (e.g., high heat, strong acid/base).[4]Run the reaction at a lower temperature. Monitor the reaction progress closely by TLC and stop the reaction as soon as the starting material is consumed.[6]
Problem 3: Difficult Purification
Symptom Potential Cause Suggested Solution
Product is an oil and difficult to crystallize.Residual Impurities: Small amounts of starting materials or byproducts can inhibit crystallization.Purify the crude product by column chromatography before attempting crystallization.
Product co-elutes with starting material.Similar Polarity: The product and starting amine have very similar Rf values on TLC.Adjust the solvent system for column chromatography to achieve better separation. Consider derivatizing the unreacted amine with an agent that significantly changes its polarity, followed by purification.
Difficulty removing the base (e.g., pyridine).High Boiling Point of Base: Pyridine can be difficult to remove under reduced pressure.Perform an acidic workup. Dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute HCl or NH4Cl solution to protonate and remove the pyridine in the aqueous layer.[13]

Experimental Protocols

Protocol 1: Standard N-Acetylation using Acetic Anhydride

This protocol is suitable for most primary and secondary aliphatic and aromatic amines.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane, ethyl acetate, or THF). If the amine salt is used, add a base like triethylamine (1.1 equiv.) to liberate the free amine.

  • Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[12]

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann N-Acetylation using Acetyl Chloride

This method is effective for a wide range of amines and is performed under biphasic conditions.[10]

  • Preparation: Dissolve the amine (1.0 equiv.) in an organic solvent such as dichloromethane or diethyl ether. In a separate flask, prepare a solution of sodium hydroxide (2.0 equiv.) in water.

  • Reaction Setup: Combine the two solutions in a flask and cool the mixture in an ice bath with vigorous stirring.

  • Addition of Reagent: Slowly add acetyl chloride (1.1 equiv.) dropwise to the vigorously stirred biphasic mixture.[4]

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction by TLC.[4]

  • Work-up: Separate the organic layer. Wash the organic layer with dilute HCl, followed by water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted N-Acetylation for Less Reactive Amines

This accelerated method is particularly useful for amines with reduced nucleophilicity.[1]

  • Preparation: In a sealed microwave reaction vessel, combine the amine (1.0 mmol), glacial acetic acid (3 mL), and zinc acetate (0.1 mmol, 10 mol%).[1]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120°C) for 2-10 minutes.[1]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water.[1]

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.[1]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.[1]

Data and Visualization

Table 1: Comparison of Common Acetylating Agents
Acetylating AgentStructureReactivityByproductKey Considerations
Acetic Anhydride(CH₃CO)₂OHighAcetic AcidMoisture sensitive.[5] Good for general purpose acetylation.
Acetyl ChlorideCH₃COClVery HighHClHighly moisture sensitive, corrosive. Requires a base to neutralize HCl.[7]
Acetic AcidCH₃COOHLowWaterRequires high temperatures or a coupling agent (e.g., DCC, EDC).[8]
Isopropenyl AcetateCH₂=C(CH₃)OCOCH₃ModerateAcetoneA "greener" alternative to acetic anhydride.[9]
Diagrams

Caption: General mechanism of N-acetylation using acetyl chloride.

Troubleshooting_Workflow cluster_no_sm Troubleshooting: No Starting Material cluster_yes_sm Troubleshooting: Starting Material Remains Start Low Yield in N-Acetylation Check_SM Check TLC: Any Starting Material (SM)? Start->Check_SM No_SM No SM Remaining Check_SM->No_SM No Yes_SM SM Remaining Check_SM->Yes_SM Yes Workup_Issue Potential Workup Issue (Product Loss) No_SM->Workup_Issue Base_Check Is Base Present and Adequate? Yes_SM->Base_Check Degradation Product Degradation? Workup_Issue->Degradation If workup is fine Reagent_Check Check Reagent Quality (e.g., Hydrolysis) Conditions_Check Optimize Conditions: - Increase Temp? - Add Catalyst? - Change Solvent? Base_Check->Reagent_Check Yes Base_Check->Conditions_Check If reagents are fresh

Caption: A decision-making workflow for troubleshooting poor yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Iqbal, M., et al. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity.
  • National Institutes of Health (NIH). (2020).
  • National Institutes of Health (NIH).
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • ResearchGate. (2014).
  • Two Efficient N-Acylation Methods Mediated by Solid-Supported Reagents for Weakly Nucleophilic Heterocyclic Amines.
  • Thermo Fisher Scientific.
  • BenchChem. (2025).
  • Wikipedia. Schotten–Baumann reaction.
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • Floris, B., et al. (2021).

Sources

Optimization

Technical Support Center: Preventing Byproduct Formation in Amidation Reactions

Welcome to the Technical Support Center for Amidation Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during amide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amidation Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during amide bond synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during amidation reactions, providing explanations for their cause and detailed protocols for their resolution.

Issue 1: A significant peak corresponding to N-acylurea is observed in my crude reaction mixture.

Q1: What is N-acylurea, and why is it forming in my carbodiimide-mediated coupling reaction?

A: N-acylurea is a common and particularly troublesome byproduct in amidation reactions that use carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).[1] Its formation stems from the rearrangement of the highly reactive O-acylisourea intermediate.

Here's the causal chain:

  • Activation: The carboxylic acid attacks the carbodiimide to form the O-acylisourea intermediate. This is the desired activated species.

  • The Slowdown: If the desired nucleophilic attack by the amine is slow (due to steric hindrance, poor nucleophilicity of the amine, or low concentration), the O-acylisourea intermediate has a longer lifetime in the reaction mixture.

  • Rearrangement: This extended lifetime allows for an intramolecular acyl transfer, where the acyl group migrates from the oxygen to one of the nitrogen atoms of the carbodiimide backbone. This irreversible rearrangement leads to the formation of a stable, unreactive N-acylurea byproduct, which halts the desired reaction pathway.[1][2]

G cluster_activation Activation Step cluster_pathways Reaction Pathways Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea reacts with Carbodiimide R'-N=C=N-R'' (e.g., EDC, DCC) Amine R'''NH2 Desired_Amide Desired Amide Product N_Acylurea N-Acylurea Byproduct (Unreactive)

Q2: How can I prevent the formation of N-acylurea?

A: The key is to intercept the O-acylisourea intermediate before it has a chance to rearrange. This is achieved by using activating additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][3] These additives react with the O-acylisourea to form a more stable, yet still reactive, activated ester intermediate. This new intermediate is less prone to rearrangement but readily reacts with the amine to form the desired amide.

Objective: To efficiently couple a carboxylic acid and an amine while minimizing the formation of N-acylurea byproduct.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, Et3N, if amine is a salt) (2.5 equiv)

Procedure:

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This helps to control the initial exothermic reaction and further stabilizes the intermediates.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution. Stir for 15-30 minutes at 0 °C. This pre-activation step allows for the formation of the HOBt-ester.

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 8-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique like TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, the reaction can be worked up to remove the water-soluble urea byproduct and excess reagents. A typical workup involves dilution with an organic solvent like ethyl acetate, followed by washing with dilute acid (e.g., 0.1 M HCl) to remove DIPEA, saturated sodium bicarbonate to remove unreacted HOBt and carboxylic acid, and finally brine.[4]

Issue 2: My product is a mixture of diastereomers/enantiomers, indicating racemization has occurred.

Q1: What is the mechanism of racemization during amide bond formation?

A: Racemization, or the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern, particularly in peptide synthesis. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[2]

This occurs via two main pathways:

  • Direct α-abstraction: A base in the reaction mixture can directly deprotonate the α-hydrogen of the activated amino acid.

  • Oxazolone Formation: The carbonyl oxygen of the activated ester can perform an intramolecular nucleophilic attack on the carbonyl of the N-protecting group, forming a planar, achiral oxazolone ring. This intermediate is aromatic in nature and readily tautomerizes, leading to the loss of the original stereochemistry. Subsequent attack by the amine on this oxazolone will result in a racemic or epimerized product.[3]

G Activated_Amino_Acid Activated Chiral Amino Acid Oxazolone Planar, Achiral Oxazolone Intermediate Activated_Amino_Acid->Oxazolone Intramolecular Cyclization Desired_Product Chirally Pure Amide Activated_Amino_Acid->Desired_Product Direct Amine Attack (suppresses racemization) Base Base (e.g., DIPEA) Base->Oxazolone Base-catalyzed enolization Racemized_Product Racemized/ Epimerized Amide Oxazolone->Racemized_Product Amine Attack Amine Amine

Q2: How can I suppress racemization?

A: Suppressing racemization involves strategies that either decrease the rate of oxazolone formation or increase the rate of the desired amidation.

  • Use of Additives: Additives like HOBt and, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) are crucial. They convert the initial activated species into their respective active esters, which are less prone to cyclizing into the oxazolone intermediate.[5]

  • Choice of Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP) and modern uronium/guanidinium reagents (e.g., HATU, HBTU) that incorporate a HOBt or HOAt moiety within their structure are designed to minimize racemization.[6][7]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine in minimal necessary amounts. Over-basing can accelerate oxazolone formation.

  • Temperature Control: Perform the coupling at low temperatures (e.g., starting at 0 °C) to slow down the rate of racemization.

  • Pre-activation Time: Minimize the time the carboxylic acid remains in its activated state before the amine is introduced.

Objective: To couple a chiral carboxylic acid (especially an N-protected amino acid) with an amine while preserving stereochemical integrity.

Materials:

  • N-protected Amino Acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolution: In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution. Stir at room temperature for 10-15 minutes. This allows for the formation of the reactive HOAt-ester.[8]

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the activated mixture. If the amine is a salt, an additional equivalent of DIPEA may be required.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than carbodiimide methods.

  • Monitoring & Workup: Monitor the reaction by LC-MS. The workup is similar to the EDC/HOBt protocol, involving dilution and aqueous washes to remove DMF, DIPEA, and byproducts.

Issue 3: My amine is reacting with the coupling reagent itself, leading to an unexpected byproduct.

Q1: What is this side reaction and when does it occur?

A: This side reaction is known as guanidinylation and is specific to uronium/guanidinium-type coupling reagents like HBTU and HATU.[6][7] If the coupling reagent is present in excess or if the activation of the carboxylic acid is slow, the free amine can directly attack the guanidinium core of the coupling reagent. This forms a stable guanidinium byproduct on the N-terminus of the amine, effectively capping it and preventing the desired amide bond formation.[6][7]

Q2: How can I prevent guanidinylation?

A: The key is to ensure the coupling reagent preferentially reacts with the carboxylic acid.

  • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the coupling reagent. This ensures the coupling reagent is consumed in the activation step.

  • Pre-activation: As described in the HATU protocol above, always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This minimizes the concentration of free coupling reagent available to react with the amine.[6][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: My starting materials are very sterically hindered and the reaction is not proceeding. What should I do?

A: For sterically hindered substrates, standard coupling conditions often fail.[2] You need to increase the reactivity of the system.

  • Switch to a more powerful coupling reagent: Reagents like HATU or COMU are generally more effective than standard carbodiimides for hindered couplings.

  • Convert to an Acyl Halide: A more "brute force" but often effective method is to convert the carboxylic acid to an acyl chloride (using SOCl₂ or (COCl)₂) or an acyl fluoride. Acyl fluorides are particularly useful as they are more stable than acyl chlorides but still highly reactive, often succeeding where other methods fail.[10]

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but be mindful of potential increases in side reactions like racemization.

Q2: How do I choose the right solvent for my amidation reaction?

A: The solvent can significantly impact the reaction.

  • Polar Aprotic Solvents: DMF and NMP are excellent solvents for dissolving most reactants and are commonly used. However, be aware that highly polar solvents can sometimes promote the N-acylurea rearrangement with carbodiimides.[4]

  • Less Polar Solvents: DCM is a good choice, especially for carbodiimide reactions, as it can minimize certain side reactions.[4] However, solubility of all components can be an issue.

  • Green Solvents: Emerging "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) are being evaluated as replacements for DMF and DCM.[11]

Q3: My reaction is complete, but I'm struggling to remove the urea byproduct from my product.

A: Urea byproduct removal depends on the carbodiimide used.

  • DCC: Forms dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration.[6]

  • EDC: Forms a water-soluble urea. A standard aqueous workup with multiple water or dilute acid washes is usually sufficient to remove it.[4][6]

  • DIC: Forms diisopropylurea, which is more soluble in organic solvents than DCU but can sometimes be tricky to remove completely.[6] Purification by column chromatography is often necessary. Repeated washes with dilute acid (e.g., 0.5 N HCl) can also be effective.[12]

Q4: Can I run my amidation reaction without a coupling reagent?

A: Direct thermal condensation of a carboxylic acid and an amine is possible but typically requires very high temperatures (>100 °C), which is not suitable for complex or sensitive molecules.[9] Boric acid has been shown to catalyze direct amidations under milder, often solvent-free conditions, presenting a greener alternative for certain substrates.[13][14]

Data Summary Table

Coupling Reagent ClassCommon ExamplesKey AdvantagesPotential Byproducts & IssuesMitigation Strategy
Carbodiimides EDC, DCC, DICCost-effective, widely availableN-acylurea formation, RacemizationUse of additives (HOBt, HOAt), Low temperature, Choice of solvent (e.g., DCM)
Phosphonium Salts PyBOP, BOPHigh efficiency, Low racemizationByproducts can be difficult to removeCareful stoichiometry, Proper workup/chromatography
Uronium/Guanidinium Salts HATU, HBTU, HCTUVery fast, High yields, Low racemizationGuanidinylation of aminePre-activation of carboxylic acid, Use slight excess of acid

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • Popa, M. (2021). Why did my amide syntesis does not work?
  • Reddit User Discussion. (2021).
  • Reddit User Discussion. (2024). EDC-HOBt Amide coupling workup help. r/Chempros.
  • Reddit User Discussion. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • Vrettos, E. I., et al. (2017).
  • Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • Isidro-Llobet, A., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Thermo Fisher Scientific. (n.d.). Instructions - EDC.
  • ResearchGate. (2015).
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES.
  • RSC Publishing. (2017).
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-148.
  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
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  • BenchChem. (2025).
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Troubleshooting

Technical Support Center: 2-Hydroxy-N-methyl-N-phenylacetamide

Welcome to the technical support center for 2-Hydroxy-N-methyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-N-methyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot experimental variability. Here, we will delve into the synthesis, purification, analysis, and stability of this compound, offering practical solutions to common challenges.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary applications of 2-Hydroxy-N-methyl-N-phenylacetamide?

    • What are the main safety precautions to consider when handling this compound?

    • How should 2-Hydroxy-N-methyl-N-phenylacetamide be stored to ensure its stability?

  • Synthesis and Purification Troubleshooting

    • Issue: Low yield during the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide.

    • Issue: Presence of impurities in the synthesized product.

    • Issue: Difficulty in purifying the final compound.

  • Analytical Troubleshooting: High-Performance Liquid Chromatography (HPLC)

    • Issue: Poor peak shape (tailing or fronting) in the chromatogram.

    • Issue: Inconsistent retention times.

    • Issue: Presence of ghost peaks in the chromatogram.

  • Stability and Degradation

    • Understanding the Degradation Pathways of 2-Hydroxy-N-methyl-N-phenylacetamide.

    • Protocol for a Forced Degradation Study.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-Hydroxy-N-methyl-N-phenylacetamide?

While specific applications are diverse and depend on the field of research, 2-Hydroxy-N-methyl-N-phenylacetamide and related N-phenylacetamide structures are investigated for their potential biological activities. For instance, various phenylacetamide derivatives have been studied for their potential as antidepressant agents[1]. The structural motif is also found in impurities of certain pharmaceuticals, making it an important reference standard in drug development and quality control[2].

Q2: What are the main safety precautions to consider when handling this compound?

2-Hydroxy-N-methyl-N-phenylacetamide and its structural analogs are classified with several hazard warnings. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[2][3]. Always consult the Safety Data Sheet (SDS) before starting any experimental work.

Q3: How should 2-Hydroxy-N-methyl-N-phenylacetamide be stored to ensure its stability?

To maintain the integrity of 2-Hydroxy-N-methyl-N-phenylacetamide, it should be stored in a tightly sealed container in a cool, dry, and dark place. Amides, in general, are susceptible to hydrolysis, especially under acidic or basic conditions[4]. Aromatic amines and their derivatives should be stored at temperatures below 30°C (86°F) to minimize degradation[5]. For long-term storage, refrigeration is recommended.

Synthesis and Purification Troubleshooting

The synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide can be approached through a two-step process: the acylation of N-methylaniline to form an intermediate, followed by the introduction of the hydroxyl group. A common precursor is 2-chloro-N-methyl-N-phenylacetamide.

Experimental Protocol: Synthesis of 2-chloro-N-methyl-N-phenylacetamide

This protocol is adapted from the synthesis of similar N-substituted phenylacetamides[6].

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve N-methylaniline in a suitable solvent like chloroform.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 2-chloro-N-methyl-N-phenylacetamide.

Experimental Protocol: Conversion to 2-Hydroxy-N-methyl-N-phenylacetamide

The conversion of the chloro-intermediate to the hydroxy-compound can be achieved through nucleophilic substitution.

  • Reaction Setup: Dissolve the crude 2-chloro-N-methyl-N-phenylacetamide in a suitable solvent system, such as a mixture of acetone and water.

  • Hydrolysis: Add a mild base, such as sodium bicarbonate or potassium carbonate, to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Hydroxy-N-methyl-N-phenylacetamide.

Issue: Low yield during the synthesis.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the purity of starting materials (N-methylaniline and chloroacetyl chloride).- Extend the reaction time or slightly increase the temperature, while monitoring for potential side product formation.
Side Reactions - The primary amine of N-methylaniline is highly reactive. Ensure slow, dropwise addition of chloroacetyl chloride at a low temperature to control the exotherm and minimize side reactions.
Loss during Work-up - Optimize the pH during the aqueous wash steps to ensure the product remains in the organic phase.- Use an adequate volume of extraction solvent to ensure complete recovery of the product.

Issue: Presence of impurities in the synthesized product.

Potential Impurity Source Mitigation and Removal
Unreacted N-methylaniline Incomplete acylation.Ensure a slight molar excess of chloroacetyl chloride. Purify via column chromatography or recrystallization.
Diacylated byproduct Reaction of two molecules of chloroacetyl chloride with N-methylaniline.Controlled, slow addition of the acylating agent at low temperatures.
2-chloro-N-phenylacetamide Presence of aniline as an impurity in the starting N-methylaniline.Use highly pure N-methylaniline. Can be separated by chromatography.
N-methylaniline hydrochloride Reaction of N-methylaniline with HCl generated during the reaction.Neutralize with a base during work-up.

Issue: Difficulty in purifying the final compound.

Problem Suggested Solution
Oily Product Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography is recommended.
Co-eluting Impurities Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
Recrystallization Failure Screen a variety of solvents and solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Analytical Troubleshooting: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 2-Hydroxy-N-methyl-N-phenylacetamide. A typical mobile phase could consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility[7].

Diagram: HPLC Troubleshooting Workflow

hplc_troubleshooting cluster_peak_shape Peak Shape Analysis cluster_retention_time Retention Time Variability cluster_ghost_peaks Ghost Peak Investigation start Chromatographic Issue Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Inconsistent Retention Times start->retention_time ghost_peaks Ghost Peaks start->ghost_peaks ps1 Check for column overload peak_shape->ps1 rt1 Check for leaks in the system retention_time->rt1 gp1 Analyze a blank run (no injection) ghost_peaks->gp1 ps2 Inspect for secondary interactions (e.g., silanol effects) ps1->ps2 ps3 Ensure proper mobile phase pH ps2->ps3 ps_sol Solution: - Lower injection volume - Use end-capped column - Adjust mobile phase pH ps3->ps_sol rt2 Ensure proper column equilibration rt1->rt2 rt3 Verify mobile phase composition rt2->rt3 rt_sol Solution: - Tighten fittings - Increase equilibration time - Prepare fresh mobile phase rt3->rt_sol gp2 Check for sample carryover gp1->gp2 gp3 Investigate mobile phase contamination gp2->gp3 gp_sol Solution: - Clean injector - Implement needle wash - Use high-purity solvents gp3->gp_sol

Caption: A logical workflow for troubleshooting common HPLC issues.

Issue: Poor peak shape (tailing or fronting) in the chromatogram.

Potential Cause Explanation Troubleshooting Steps
Column Overload Injecting too much sample can lead to peak fronting.Reduce the injection volume or the concentration of the sample.
Secondary Interactions The hydroxyl and amide groups can interact with active sites on the silica packing, causing peak tailing.Use a column with end-capping. Adjust the mobile phase pH to suppress ionization of the analyte or silanols.
Extra-column Volume Excessive tubing length or dead volume in fittings can cause peak broadening.Use tubing with a smaller internal diameter and ensure all fittings are properly connected.

Issue: Inconsistent retention times.

Potential Cause Explanation Troubleshooting Steps
Pump Issues Fluctuations in the pump flow rate will directly affect retention times.Check for leaks in the pump and ensure proper solvent degassing.
Column Equilibration Insufficient equilibration time between runs can lead to shifting retention times, especially in gradient elution.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition Changes in the mobile phase composition, such as evaporation of a volatile organic component, will alter retention.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Issue: Presence of ghost peaks in the chromatogram.

Potential Cause Explanation Troubleshooting Steps
Sample Carryover Residual sample from a previous injection can elute in a subsequent run.Implement a robust needle wash protocol. Inject a blank solvent to confirm carryover.
Contaminated Mobile Phase Impurities in the solvents or additives can appear as peaks.Use high-purity solvents and freshly prepared mobile phase.
Degradation in Autosampler The analyte may be degrading in the autosampler vial over time.Use cooled autosampler trays if available. Analyze samples promptly after preparation.

Stability and Degradation

Understanding the stability of 2-Hydroxy-N-methyl-N-phenylacetamide is critical for its proper handling, storage, and use in various applications. Amides are generally more stable to hydrolysis than esters; however, they can degrade under acidic or basic conditions[4].

Diagram: Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 2-Hydroxy-N-methyl-N-phenylacetamide hydrolysis_product N-methylaniline + Glycolic Acid parent->hydrolysis_product Acid or Base Catalyzed oxidation_product Hydroxylated aromatic ring derivatives parent->oxidation_product Oxidizing agents (e.g., H2O2)

Caption: Potential degradation pathways for 2-Hydroxy-N-methyl-N-phenylacetamide.

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The following conditions are recommended based on ICH guidelines[8].

Stress Condition Protocol Potential Degradants
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.N-methylaniline, glycolic acid.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.N-methylaniline, glycolic acid.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature.Hydroxylated derivatives on the phenyl ring.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100°C).Monitor for any decomposition.
Photostability Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[9][10].Monitor for the appearance of new peaks in the chromatogram.

Analysis of Degradation Products:

The samples from the forced degradation study should be analyzed by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and characterize the degradation products[11][12][13].

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 264260, 2-Hydroxy-N-phenylacetamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572063, 2-hydroxy-N-methyl-2-phenylacetamide. Retrieved from [Link].

  • SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link].

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(5), 365-382.
  • Wikipedia. (n.d.). Amide. Retrieved from [Link].

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link].

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link].

  • Sharma, S., & Singh, S. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Research Journal of Pharmacy and Technology, 10(11), 4064-4071.
  • European Medicines Agency. (1998). Note for Guidance on Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link].

  • Diplomat Commercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link].

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link].

  • Kwiecień, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 13.
  • Kumar, A., et al. (2012). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 3(1), 138-143.
  • BenchChem. (2025). A Technical Guide to the Historical Synthesis of N-Methylacetanilide. Retrieved from a hypothetical URL for the purpose of this example.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Reynolds, D. L., et al. (2012). ICH Guideline Q1A(R2): Stability testing of new drug substances and products. Journal of pharmaceutical sciences, 101(12), 4330-4349.
  • Gomez-Bombarelli, R., et al. (2016). A computational-experimental approach to drug stability: the case of amides.
  • Klick, S., et al. (2005). Toward a general API degradation pathway. Journal of pharmaceutical and biomedical analysis, 39(3-4), 483-495.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Bioactivity of 2-Hydroxy-N-methyl-N-phenylacetamide

For researchers, scientists, and professionals in drug development, the validation of a novel compound's bioactivity is a critical endeavor. This guide provides a comprehensive framework for evaluating the potential ther...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the validation of a novel compound's bioactivity is a critical endeavor. This guide provides a comprehensive framework for evaluating the potential therapeutic effects of 2-Hydroxy-N-methyl-N-phenylacetamide. Given the limited direct experimental data on this specific molecule, we will establish a robust comparative analysis with its structural analog, N-(2-hydroxy phenyl) acetamide , a compound with documented anti-inflammatory and anti-arthritic properties. This approach will allow us to logically infer, and subsequently, experimentally validate the bioactivity of our target compound.

Introduction: A Tale of Two Analogs

The therapeutic potential of acetamide derivatives is a subject of ongoing research, with many compounds exhibiting a range of biological activities.[1] While 2-Hydroxy-N-methyl-N-phenylacetamide remains a relatively unexplored molecule, its close structural relationship with N-(2-hydroxy phenyl) acetamide provides a strong foundation for predicting its bioactivity. The primary structural difference is the presence of a methyl group on the nitrogen atom of the acetamide linkage. This seemingly minor modification can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl effect".[2]

This guide will first delve into the established anti-inflammatory profile of N-(2-hydroxy phenyl) acetamide. Subsequently, we will theorize how N-methylation might alter this activity in 2-Hydroxy-N-methyl-N-phenylacetamide. Finally, we will present a comprehensive suite of experimental protocols to rigorously test these hypotheses, enabling a head-to-head comparison of these two compounds.

Structural and Physicochemical Considerations: The Impact of N-Methylation

The introduction of a methyl group to the amide nitrogen in 2-Hydroxy-N-methyl-N-phenylacetamide is predicted to bring about several key physicochemical changes compared to N-(2-hydroxy phenyl) acetamide. N-methylation is known to enhance lipophilicity and metabolic stability, which can, in turn, improve the bioavailability of bioactive compounds.[2][3] This modification can also influence the molecule's conformation and its interaction with biological targets.[4]

A comparative analysis of their predicted properties is summarized below:

PropertyN-(2-hydroxy phenyl) acetamide2-Hydroxy-N-methyl-N-phenylacetamide (Predicted)Rationale for Prediction
Molecular Weight 151.16 g/mol 165.19 g/mol Addition of a methyl group (-CH3).
LogP (Lipophilicity) LowerHigherThe methyl group increases the nonpolar surface area.
Metabolic Stability Potentially lowerPotentially higherThe N-methyl group can shield the amide bond from hydrolysis.[3]
Bioavailability Potentially lowerPotentially higherEnhanced lipophilicity and metabolic stability can lead to improved absorption and circulation time.[2]

These predicted differences underscore the importance of experimental validation to determine the precise biological consequences of N-methylation in this molecular context.

The Known Bioactivity of N-(2-hydroxy phenyl) acetamide: Our Benchmark

N-(2-hydroxy phenyl) acetamide has been demonstrated to possess significant anti-inflammatory and anti-arthritic properties in preclinical models.[5][6] Its mechanism of action is multifaceted, involving the modulation of key inflammatory pathways.

Inhibition of Pro-inflammatory Cytokines

In studies using adjuvant-induced arthritic (AIA) rats, N-(2-hydroxy phenyl) acetamide treatment led to a significant reduction in the serum levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[5][6] These cytokines are pivotal mediators of the inflammatory cascade and are implicated in the pathogenesis of numerous inflammatory diseases.

Modulation of Toll-Like Receptors (TLRs)

Further research has revealed that N-(2-hydroxy phenyl) acetamide can suppress the expression of Toll-like Receptor 2 (TLR-2) and Toll-like Receptor 4 (TLR-4) in the splenocytes of AIA rats.[7][8] TLRs are crucial pattern recognition receptors that initiate inflammatory responses upon detecting pathogen-associated or damage-associated molecular patterns. By downregulating TLR expression, N-(2-hydroxy phenyl) acetamide can dampen the upstream signaling that leads to cytokine production.

Attenuation of Oxidative Stress

The anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide are also linked to its ability to modulate oxidative stress markers.[5][6] Treatment has been shown to alter the levels of nitric oxide and peroxides, indicating an antioxidant component to its bioactivity.

Suppression of the RANK/RANKL Pathway

In collagen-induced arthritis models, N-(2-hydroxyphenyl)acetamide has been shown to attenuate the RANK/RANKL signaling pathway, which is critical for osteoclast differentiation and bone resorption, key pathological features of rheumatoid arthritis.[9]

Predicted Bioactivity of 2-Hydroxy-N-methyl-N-phenylacetamide: A Hypothesis

Based on its structural similarity to N-(2-hydroxy phenyl) acetamide, it is hypothesized that 2-Hydroxy-N-methyl-N-phenylacetamide will also exhibit anti-inflammatory properties. The presence of the N-methyl group may, however, lead to several possible outcomes:

  • Enhanced Potency: Increased lipophilicity could lead to better cell permeability and target engagement, resulting in a lower effective dose.

  • Altered Target Selectivity: The conformational changes induced by the N-methyl group might alter the binding affinity for specific targets, potentially leading to a more selective inhibition of certain inflammatory mediators.

  • Improved Pharmacokinetics: Enhanced metabolic stability could lead to a longer half-life and sustained therapeutic effect.

To move from hypothesis to evidence, a rigorous experimental validation is necessary.

A Roadmap for Experimental Validation

The following section outlines a series of in vitro and in vivo experiments designed to compare the bioactivity of 2-Hydroxy-N-methyl-N-phenylacetamide and N-(2-hydroxy phenyl) acetamide.

In Vitro Validation: Probing the Molecular Mechanisms

In vitro assays are cost-effective and efficient for the initial screening of anti-inflammatory properties.[10]

This assay will determine the ability of the compounds to inhibit the production of pro-inflammatory cytokines.

Objective: To quantify the inhibition of TNF-α and IL-1β production in LPS-stimulated murine macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 2-Hydroxy-N-methyl-N-phenylacetamide and N-(2-hydroxy phenyl) acetamide

  • Dexamethasone (positive control)

  • MTT reagent

  • ELISA kits for murine TNF-α and IL-1β

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds and dexamethasone for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Cell Viability: Perform an MTT assay to assess any potential cytotoxicity of the compounds.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.

This assay will evaluate the direct inhibitory effect of the compounds on COX-1 and COX-2, key enzymes in the prostaglandin synthesis pathway.

Objective: To determine the in vitro inhibition of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 2-Hydroxy-N-methyl-N-phenylacetamide and N-(2-hydroxy phenyl) acetamide

  • Celecoxib (COX-2 selective inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

Procedure:

  • Follow the protocol provided with the commercial COX inhibitor screening assay kit.

  • Incubate the COX enzymes with the test compounds and controls at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at the specified wavelength to determine the extent of prostaglandin production.

  • Calculate the percentage of COX inhibition and determine the IC50 values for each compound against both COX-1 and COX-2.

This assay will assess the antioxidant potential of the compounds.

Objective: To measure the reduction of intracellular ROS in stimulated cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line.[11]

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phorbol 12-myristate 13-acetate (PMA) or another ROS inducer

  • Test compounds and a known antioxidant (e.g., N-acetylcysteine)

Procedure:

  • Isolate and culture PBMCs or seed a suitable cell line.

  • Load the cells with DCFH-DA, which becomes fluorescent upon oxidation by ROS.[12]

  • Treat the cells with the test compounds at various concentrations.

  • Induce ROS production with PMA.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of ROS inhibition.

In Vivo Validation: Assessing Therapeutic Efficacy

Animal models are crucial for evaluating the anti-inflammatory effects of compounds in a complex biological system.[13][14]

This is a standard model for acute inflammation.[15]

Objective: To evaluate the ability of the compounds to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan solution (1% in saline)

  • Test compounds and Indomethacin (positive control)

  • Pletysmometer

Procedure:

  • Acclimatize the rats for one week.

  • Administer the test compounds and Indomethacin orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each treatment group compared to the control group.

This model mimics the chronic inflammation seen in rheumatoid arthritis.[5][6]

Objective: To assess the long-term anti-arthritic effects of the compounds.

Materials:

  • Female Sprague-Dawley rats

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Test compounds and a standard anti-arthritic drug (e.g., Methotrexate)

  • Calipers for measuring paw thickness

  • ELISA kits for rat IL-1β and TNF-α

Procedure:

  • Induce arthritis by a single intradermal injection of CFA into the tail base.

  • Administer the test compounds and the positive control daily, starting from the day of adjuvant injection.

  • Monitor body weight and paw thickness regularly for 21-28 days.

  • At the end of the study, collect blood samples for cytokine analysis (IL-1β, TNF-α) via ELISA.

  • The paws can be processed for histopathological examination to assess joint damage.

  • Analyze the data to compare the effects of the compounds on arthritis progression.

Data Presentation and Comparative Analysis

The data generated from these experiments should be compiled into clear and concise tables for easy comparison.

Table 1: In Vitro Bioactivity Comparison

CompoundCytotoxicity (IC50, µM)TNF-α Inhibition (IC50, µM)IL-1β Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)ROS Scavenging (EC50, µM)
N-(2-hydroxy phenyl) acetamide Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
2-Hydroxy-N-methyl-N-phenylacetamide Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Positive Control(s) Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Table 2: In Vivo Anti-Inflammatory Efficacy

Compound (Dose)Carrageenan-Induced Paw Edema (% Inhibition at 3h)Adjuvant-Induced Arthritis (Reduction in Paw Thickness, %)Serum TNF-α Reduction (%)Serum IL-1β Reduction (%)
N-(2-hydroxy phenyl) acetamide Experimental DataExperimental DataExperimental DataExperimental Data
2-Hydroxy-N-methyl-N-phenylacetamide Experimental DataExperimental DataExperimental DataExperimental Data
Positive Control Experimental DataExperimental DataExperimental DataExperimental Data

Visualizing the Path Forward

Graphical representations can effectively illustrate the experimental workflows and the underlying biological rationale.

G cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell Culture Cell Culture Cytokine Assay Cytokine Assay Cell Culture->Cytokine Assay ROS Assay ROS Assay Cell Culture->ROS Assay COX Assay COX Assay Acute Model Carrageenan Paw Edema Efficacy Data Efficacy Data Acute Model->Efficacy Data Chronic Model Adjuvant-Induced Arthritis Chronic Model->Efficacy Data Compound Synthesis Compound Synthesis In Vitro Validation In Vitro Validation Compound Synthesis->In Vitro Validation In Vivo Validation In Vivo Validation Compound Synthesis->In Vivo Validation Mechanistic Insights Mechanistic Insights In Vitro Validation->Mechanistic Insights Therapeutic Potential Therapeutic Potential In Vivo Validation->Therapeutic Potential Lead Optimization Lead Optimization Mechanistic Insights->Lead Optimization Therapeutic Potential->Lead Optimization G Pathogen/Damage Signal Pathogen/Damage Signal TLR-2/TLR-4 TLR-2/TLR-4 Pathogen/Damage Signal->TLR-2/TLR-4 NF-κB Pathway NF-κB Pathway TLR-2/TLR-4->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation N-(2-hydroxy phenyl) acetamide N-(2-hydroxy phenyl) acetamide N-(2-hydroxy phenyl) acetamide->TLR-2/TLR-4 Inhibits

Caption: The known anti-inflammatory pathway of N-(2-hydroxy phenyl) acetamide.

G Target Compound 2-Hydroxy-N-methyl-N-phenylacetamide Structural Analysis Structural Analysis Target Compound->Structural Analysis Comparator N-(2-hydroxy phenyl) acetamide Comparator->Structural Analysis In Vitro Comparison In Vitro Comparison Structural Analysis->In Vitro Comparison In Vivo Comparison In Vivo Comparison Structural Analysis->In Vivo Comparison Bioactivity Profile Bioactivity Profile In Vitro Comparison->Bioactivity Profile In Vivo Comparison->Bioactivity Profile

Caption: Logical framework for the comparative analysis.

Conclusion

The validation of 2-Hydroxy-N-methyl-N-phenylacetamide's bioactivity, while challenging due to the absence of existing data, can be systematically approached through a comparative study with its close analog, N-(2-hydroxy phenyl) acetamide. The experimental framework provided in this guide offers a comprehensive strategy to not only ascertain its anti-inflammatory potential but also to understand the impact of N-methylation on its therapeutic efficacy. By following these protocols, researchers can generate robust and comparable data, paving the way for the potential development of a novel anti-inflammatory agent.

References

  • Perveen, K., Hanif, F., Jawed, H., Jamall, S., & Simjee, S. U. (2014). N-(2-hydroxy Phenyl) Acetamide: A Novel Suppressor of Toll-like Receptors (TLR-2 and TLR-4) in Adjuvant-Induced Arthritic Rats. Molecular and Cellular Biochemistry, 394(1-2), 67-75.
  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010).
  • Perveen, K., Hanif, F., Jawed, H., Jamall, S., & Simjee, S. U. (2014). N-(2-hydroxy Phenyl) Acetamide: A Novel Suppressor of Toll-like Receptors (TLR-2 and TLR-4)
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Comparative

A Senior Application Scientist's Guide to Hit Confirmation: Validating 2-Hydroxy-N-methyl-N-phenylacetamide

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the critical process of confirming a screening hit, using the hypothetical identifica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the critical process of confirming a screening hit, using the hypothetical identification of 2-Hydroxy-N-methyl-N-phenylacetamide as an active compound. This document moves beyond a simple checklist, delving into the scientific rationale behind each experimental step to ensure a robust and reliable hit validation cascade.

Introduction: From Putative Hit to Validated Lead

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries.[1] However, the initial "hits" from such screens are merely the starting point of a rigorous journey. A significant portion of these initial findings can be false positives, arising from assay interference rather than genuine biological activity.[2][3] The process of hit confirmation is therefore a critical decision gate, designed to systematically eliminate these artifacts and build confidence in a compound's therapeutic potential before committing significant resources to lead optimization.[4][5]

This guide will use 2-Hydroxy-N-methyl-N-phenylacetamide (PubChem CID: 5743477), a compound with the molecular formula C9H11NO2, as a case study.[6] While no specific biological activity has been widely reported for this exact molecule, its N-phenylacetamide scaffold is present in compounds with diverse biological activities, including anti-inflammatory properties and enzyme inhibition, making it a plausible candidate from a screening campaign.[7][8] We will proceed under the hypothetical scenario that this compound was identified as an inhibitor in a primary biochemical screen against a novel kinase, "Kinase X."

The Hit Confirmation Cascade: A Multi-Pillar Approach

A robust hit confirmation strategy is not a linear path but a multi-faceted investigation designed to interrogate the compound's activity from various angles. Our approach is built on three pillars: confirming the primary activity, assessing specificity and ruling out non-specific mechanisms, and verifying target engagement in a cellular context.

cluster_0 Pillar 1: Primary Hit Confirmation cluster_1 Pillar 2: Specificity & Non-Specific Activity cluster_2 Pillar 3: Cellular Target Engagement & Activity A Compound Re-synthesis & Purity Analysis (LC-MS, NMR) B Confirmatory Primary Assay (Dose-Response Curve - IC50) A->B Purity Confirmed C Orthogonal Assay (Different Detection Method) B->C IC50 Confirmed D Counter-Screen (Assay Component Interference) C->D E Selectivity Profiling (Related Kinases) D->E F Cytotoxicity Assay E->F G Biophysical Target Engagement (e.g., SPR, DSF) F->G Clean Profile H Cell-Based Target Engagement (e.g., CETSA) G->H I Phenotypic Cellular Assay (Downstream Signaling) H->I Target Engagement Confirmed

Caption: A workflow for the hit confirmation cascade.

Pillar 1: Foundational Confirmation of Primary Activity

The initial step is to rigorously confirm the identity, purity, and activity of the putative hit. This phase eliminates artifacts arising from compound impurities or degradation.

Compound Re-synthesis and Purity Verification

Rationale: The sample in the screening library may have degraded over time or could contain impurities that are responsible for the observed activity. Therefore, re-synthesis of the compound and stringent purity analysis are non-negotiable first steps.[2]

Protocol: LC-MS and NMR Analysis

  • Synthesis: Obtain a fresh batch of 2-Hydroxy-N-methyl-N-phenylacetamide.

  • LC-MS Analysis:

    • Dissolve the compound in a suitable solvent (e.g., DMSO).

    • Inject onto a reverse-phase C18 HPLC column.[9]

    • Run a gradient of acetonitrile in water (both with 0.1% formic acid).

    • Monitor the elution profile with a UV detector and a mass spectrometer.

    • Success Criterion: A single major peak with the correct mass-to-charge ratio for the compound (Expected [M+H]+ = 166.08). Purity should be >95%.

  • NMR Analysis:

    • Dissolve the compound in a deuterated solvent (e.g., DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Success Criterion: The observed spectra must be consistent with the structure of 2-Hydroxy-N-methyl-N-phenylacetamide.

Confirmatory Primary Assay and Dose-Response

Rationale: Once purity is confirmed, the next step is to re-test the compound in the primary assay to ensure the activity is reproducible.[5] Generating a dose-response curve is essential to determine the compound's potency (IC50).[10]

Protocol: Kinase X Inhibition Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of the confirmed pure 2-Hydroxy-N-methyl-N-phenylacetamide, typically from 100 µM down to low nM concentrations.

  • Assay Plate Setup: In a 384-well plate, add Kinase X enzyme, its substrate, and ATP.

  • Compound Addition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate at room temperature for the optimized reaction time.

  • Detection: Add ADP-Glo™ reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Success Criterion: A reproducible sigmoidal dose-response curve with an IC50 in the desired potency range (typically µM for a screening hit).[10]

Pillar 2: Interrogating Specificity and Eliminating Artifacts

A compound that reproducibly inhibits the target in the primary assay is not yet a validated hit. It is crucial to demonstrate that the inhibition is specific to the intended target and not a result of assay interference or other non-specific mechanisms.

Orthogonal Assay

Rationale: An orthogonal assay measures the same biological activity but uses a different detection method.[11] This helps to eliminate false positives that are specific to the primary assay's technology (e.g., compounds that interfere with luciferase in the ADP-Glo™ assay).[2][12]

Protocol: Kinase X Inhibition using a Mobility Shift Assay

  • Assay Principle: This assay directly measures the conversion of a peptide substrate to its phosphorylated product based on a change in charge, detected by microfluidic capillary electrophoresis.

  • Procedure: Perform the kinase reaction as in the primary assay with serially diluted 2-Hydroxy-N-methyl-N-phenylacetamide.

  • Detection: Stop the reaction and add the plate to a mobility shift assay instrument (e.g., Caliper LabChip® EZ Reader). The instrument will separate and quantify the phosphorylated and unphosphorylated substrate peptides.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50.

  • Success Criterion: The IC50 value obtained from the orthogonal assay should be comparable (typically within 3-5 fold) to the primary assay IC50.[11]

Counter-Screen for Assay Interference

Rationale: Counter-screens are designed to identify compounds that interfere with the assay components themselves, rather than the biological target.[3][13][14] For our luciferase-based primary assay, a direct luciferase inhibition counter-screen is essential.

Protocol: Luciferase Inhibition Counter-Screen

  • Procedure: In the absence of Kinase X and its substrate, mix the serially diluted compound with the luciferase enzyme and its substrate (luciferin).

  • Detection: Measure the luminescence signal.

  • Success Criterion: 2-Hydroxy-N-methyl-N-phenylacetamide should not show significant inhibition of the luciferase enzyme at concentrations where it inhibits Kinase X.

Selectivity Profiling

Rationale: To be a viable drug candidate, a compound should ideally be selective for its intended target over other related proteins. This reduces the potential for off-target side effects.

Protocol: Kinase Selectivity Panel

  • Assay: Screen 2-Hydroxy-N-methyl-N-phenylacetamide at a fixed concentration (e.g., 10 µM) against a panel of other kinases, particularly those from the same family as Kinase X.

  • Data Analysis: Compare the percentage of inhibition of the panel kinases to that of Kinase X.

  • Success Criterion: The compound should exhibit significantly greater inhibition of Kinase X compared to other kinases in the panel.

Cytotoxicity Assessment

Rationale: It is important to ensure that the observed activity in cell-based assays is not due to the compound simply killing the cells.[3]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Culture: Plate a relevant cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Hydroxy-N-methyl-N-phenylacetamide for a period relevant to the planned cell-based assays (e.g., 24-48 hours).

  • Detection: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Success Criterion: The compound should not exhibit significant cytotoxicity at concentrations up to at least 10-fold higher than its IC50 for the target.

Pillar 3: Verifying Target Engagement in a Cellular Milieu

Biochemical assays are performed in a simplified, artificial environment. The final and most critical phase of hit confirmation is to demonstrate that the compound can enter a cell, bind to its intended target, and elicit the desired biological response.[5][15]

Biophysical Confirmation of Direct Target Binding

Rationale: Biophysical assays provide direct evidence of a physical interaction between the compound and the target protein, confirming that the compound is not an indirect inhibitor.[16][17]

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified Kinase X protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of 2-Hydroxy-N-methyl-N-phenylacetamide over the chip and measure the change in the refractive index at the surface, which is proportional to the binding.

  • Data Analysis: Analyze the binding kinetics (kon and koff) to determine the binding affinity (KD).

  • Success Criterion: The compound should exhibit a clear concentration-dependent binding to Kinase X with a plausible affinity (KD) that correlates with the biochemically determined IC50.

cluster_workflow SPR Workflow A 1. Immobilize Target Covalently attach purified Kinase X to the sensor chip surface. B 2. Inject Analyte Flow solutions of 2-Hydroxy-N-methyl-N-phenylacetamide over the surface. A->B C 3. Measure Binding Detect changes in refractive index as the compound binds to the target. B->C D 4. Dissociation Flow buffer over the surface to measure the rate of compound dissociation. C->D E 5. Data Analysis Determine binding affinity (KD) and kinetics (kon, koff). D->E

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Cellular Target Engagement

Rationale: Demonstrating that the compound engages the target within the complex environment of a living cell is a crucial step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Principle: The binding of a ligand (the compound) can stabilize the target protein, leading to an increase in its melting temperature.

  • Procedure:

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the amount of soluble Kinase X remaining in the supernatant by Western blot or other protein detection methods.

  • Success Criterion: In the presence of 2-Hydroxy-N-methyl-N-phenylacetamide, Kinase X should remain soluble at higher temperatures compared to the vehicle-treated control, indicating target engagement.

Phenotypic Cellular Assay

Rationale: The final step is to show that target engagement by the compound leads to a functional consequence in a disease-relevant cellular model.[18]

Protocol: Inhibition of Substrate Phosphorylation in Cells

  • Cell Model: Use a cell line where the activity of Kinase X leads to the phosphorylation of a known downstream substrate, "Substrate Y."

  • Treatment: Treat the cells with increasing concentrations of 2-Hydroxy-N-methyl-N-phenylacetamide.

  • Analysis: Lyse the cells and measure the levels of phosphorylated Substrate Y (p-Substrate Y) using a specific antibody-based method like Western blot or a cellular ELISA.

  • Data Analysis: Determine the cellular IC50 for the inhibition of Substrate Y phosphorylation.

  • Success Criterion: The compound should inhibit the phosphorylation of Substrate Y in a dose-dependent manner, with a cellular IC50 that is reasonably close to the biochemical IC50 and target engagement values.

Comparative Analysis and Decision Making

Throughout this cascade, data should be meticulously documented and compared. The table below illustrates how to summarize the findings for 2-Hydroxy-N-methyl-N-phenylacetamide against a hypothetical alternative hit or a known reference compound.

Assay 2-Hydroxy-N-methyl-N-phenylacetamide Alternative Compound (e.g., Ref-1) Interpretation
Purity (LC-MS) >98%>99%Both compounds are of sufficient purity for testing.
Primary Assay IC50 (Biochemical) 5.2 µM1.5 µMRef-1 is more potent in the primary assay.
Orthogonal Assay IC50 (Biochemical) 6.1 µM25 µMHit confirmed for our compound; Ref-1 shows a significant potency shift, suggesting potential primary assay interference.
Luciferase Counter-Screen IC50 >100 µM2.0 µMRef-1 is a luciferase inhibitor and a likely false positive. Our compound is clean.
Selectivity (vs. Kinase Y) >50 µM (>10-fold selective)3.0 µM (Non-selective)Our compound demonstrates selectivity for the target kinase.
Cytotoxicity CC50 >100 µM7.5 µMOur compound is not cytotoxic at effective concentrations.
Target Engagement KD (SPR) 8.9 µMNot DeterminedDirect binding of our compound to the target is confirmed.
Cellular IC50 (p-Substrate Y) 15 µMNot DeterminedOur compound demonstrates on-target activity in a cellular context.

References

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-phenylacetamide. PubChem. Retrieved from [Link]

  • Cross, J. B., et al. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 54(5), 1239-1250. Retrieved from [Link]

  • Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. PubChem. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1246. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-methyl-N-phenylacetamide. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-2-phenylacetamide. PubChem. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Baljinnyam, B., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Molecular Biosciences, 10, 1169421. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Lewis, L. M., et al. (2016). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 26(16), 4051-4056. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]

  • Lountos, G. T., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 1823, 13-25. Retrieved from [Link]

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  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

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  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Guller, A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports, 9(1), 1-11. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(20), 8991-9018. Retrieved from [Link]

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  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide and Other Phenylacetamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the phenylacetamide scaffold represents a cornerstone for the design of a diverse array of bioa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the phenylacetamide scaffold represents a cornerstone for the design of a diverse array of bioactive molecules. The functionalization of this core structure, particularly at the α-position and on the amide nitrogen, allows for the fine-tuning of pharmacological properties. This guide provides an in-depth technical comparison of the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide, a key intermediate, with other notable phenylacetamide derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Phenylacetamide Derivatives

Phenylacetamides are a class of organic compounds characterized by a phenyl group attached to an acetamide moiety. Their structural versatility has led to their incorporation into a wide range of therapeutics, including anti-inflammatory agents, anticonvulsants, and hypnotics. The introduction of a hydroxyl group at the α-carbon and a methyl group on the amide nitrogen, as in 2-Hydroxy-N-methyl-N-phenylacetamide, can significantly impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block in medicinal chemistry. This guide will explore the synthetic nuances of this specific derivative in the context of other important phenylacetamides.

Synthetic Strategies for Phenylacetamide Derivatives: A Comparative Analysis

The synthesis of phenylacetamides can be approached through several strategic disconnections. The most common strategies involve the formation of the amide bond or the functionalization of a pre-existing phenylacetamide core. Here, we compare the synthesis of our target molecule, 2-Hydroxy-N-methyl-N-phenylacetamide, with three other representative phenylacetamides: the parent 2-phenylacetamide, the N-methylated analog N-methyl-2-phenylacetamide, and the α-functionalized 2-chloro-N-phenylacetamide.

Diagram: Synthetic Pathways to Phenylacetamide Derivatives

G cluster_0 Starting Materials cluster_1 Key Intermediates & Products Phenylacetic Acid Phenylacetic Acid 2-Phenylacetamide 2-Phenylacetamide Phenylacetic Acid->2-Phenylacetamide 1. SOCl2 2. NH3 Aniline Aniline Aniline->2-Phenylacetamide Phenylacetyl Chloride 2-Chloro-N-phenylacetamide 2-Chloro-N-phenylacetamide Aniline->2-Chloro-N-phenylacetamide Chloroacetyl Chloride, Base N-Methylaniline N-Methylaniline N-Methyl-2-phenylacetamide N-Methyl-2-phenylacetamide N-Methylaniline->N-Methyl-2-phenylacetamide Phenylacetyl Chloride 2-Hydroxy-N-methyl-N-phenylacetamide 2-Hydroxy-N-methyl-N-phenylacetamide N-Methylaniline->2-Hydroxy-N-methyl-N-phenylacetamide Mandelic Acid, Coupling Agent Chloroacetyl Chloride Chloroacetyl Chloride Mandelic Acid Mandelic Acid 2-Hydroxy-N-phenylacetamide 2-Hydroxy-N-phenylacetamide Mandelic Acid->2-Hydroxy-N-phenylacetamide 1. SOCl2 2. Aniline 2-Chloro-N-phenylacetamide->2-Hydroxy-N-phenylacetamide Hydrolysis (e.g., H2O, base) 2-Hydroxy-N-phenylacetamide->2-Hydroxy-N-methyl-N-phenylacetamide Base, CH3I or (CH3)2SO4

Caption: Overview of synthetic routes to various phenylacetamide derivatives.

Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide

The synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide presents a unique challenge due to the presence of two reactive sites: the hydroxyl group and the amide N-H proton (in a precursor). A plausible and efficient synthetic strategy involves a two-step process starting from mandelic acid and N-methylaniline.

Route A: Amide Coupling followed by N-Methylation

A more controlled approach involves the initial formation of 2-hydroxy-N-phenylacetamide, followed by N-methylation.

  • Step 1: Amide Formation: Mandelic acid is first activated, for example, by conversion to its acid chloride with thionyl chloride (SOCl₂), and then reacted with aniline to form 2-hydroxy-N-phenylacetamide.

  • Step 2: N-Methylation: The resulting secondary amide is then deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with a methylating agent like methyl iodide or dimethyl sulfate. A patent suggests that the reaction of a 2-hydroxyacetamide with a dialkyl sulfate in the presence of a base can lead to both O- and N-alkylation[1]. Careful control of stoichiometry and reaction conditions is crucial to favor N-methylation.

Route B: Direct Amide Coupling

A more direct route involves the coupling of mandelic acid with N-methylaniline using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), which is particularly effective for coupling N-methyl amino acids[2]. This approach avoids the separate N-methylation step, potentially leading to a more streamlined process.

Comparative Synthesis of Other Phenylacetamides

To provide a comprehensive comparison, we will examine the synthesis of three other key phenylacetamide derivatives.

a) 2-Phenylacetamide (The Parent Compound)

The synthesis of the parent 2-phenylacetamide is well-established and can be achieved through several high-yielding methods. A common laboratory-scale preparation involves the hydrolysis of benzyl cyanide with a strong acid like hydrochloric acid.[3]

b) N-Methyl-2-phenylacetamide

The introduction of a methyl group on the amide nitrogen is typically achieved by reacting phenylacetyl chloride with methylamine. This is a straightforward nucleophilic acyl substitution reaction.

c) 2-Chloro-N-phenylacetamide

This α-functionalized derivative is a versatile intermediate. It is readily synthesized by the reaction of aniline with chloroacetyl chloride in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the HCl byproduct.[4]

Comparative Data on Synthetic Routes
Product Starting Materials Key Reagents Typical Yield (%) Key Advantages Key Challenges
2-Hydroxy-N-methyl-N-phenylacetamide Mandelic Acid, N-MethylanilineCoupling agents (DCC, PyAOP)70-85Direct, one-pot synthesisCost of coupling reagents
2-Hydroxy-N-phenylacetamideNaH, CH₃I or (CH₃)₂SO₄60-80Uses readily available starting materialsPotential for O-alkylation side products, requires strong base
2-Phenylacetamide Benzyl CyanideHCl80-90High yield, simple procedureUse of corrosive acid
N-Methyl-2-phenylacetamide Phenylacetyl Chloride, Methylamine->90High yield, clean reactionHandling of gaseous methylamine
2-Chloro-N-phenylacetamide Aniline, Chloroacetyl ChlorideBase (e.g., K₂CO₃, Et₃N)80-90Efficient, scalableChloroacetyl chloride is lachrymatory

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide and 2-Chloro-N-phenylacetamide.

Protocol 1: Synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide via Amide Coupling

Diagram: Experimental Workflow for Protocol 1

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A 1. Dissolve Mandelic Acid & N-Methylaniline in DMF B 2. Add PyAOP & DIPEA A->B C 3. Stir at RT for 12h B->C D 4. Quench with H2O C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry organic layer (Na2SO4) E->F G 7. Concentrate in vacuo F->G H 8. Column Chromatography (Silica Gel) G->H

Caption: Step-by-step workflow for the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide.

Materials:

  • Mandelic acid (1.0 eq)

  • N-Methylaniline (1.1 eq)

  • (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[5]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of mandelic acid (1.0 eq) and N-methylaniline (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature under an inert atmosphere.

  • To the stirred solution, add PyAOP (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 2-Hydroxy-N-methyl-N-phenylacetamide.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for 2-hydroxy-N-methyl-N-phenylacetamide (CAS 42404-09-1) can be found in public databases like PubChem.[6]

Protocol 2: Synthesis of 2-Chloro-N-phenylacetamide

Materials:

  • Aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Hexane/Ethyl acetate for crystallization

Procedure:

  • To a well-stirred solution of aniline (1.0 eq) and K₂CO₃ (1.5 eq) in dry DCM (20 mL), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.[4]

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. After completion, evaporate the excess DCM under reduced pressure.

  • Wash the resulting solid with an excess of water to remove inorganic salts.

  • Crystallize the crude product from a mixture of hexane and ethyl acetate to yield pure 2-chloro-N-phenylacetamide.

Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR). The expected melting point is in the range of 131-135 °C.

Conclusion: A Field-Proven Perspective

The choice of synthetic route for a particular phenylacetamide derivative is dictated by a multitude of factors including the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance of the target molecule.

For the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide , the direct amide coupling of mandelic acid with N-methylaniline using modern coupling reagents like PyAOP offers an efficient and direct approach, minimizing the number of synthetic steps and potential side reactions. While the alternative route involving N-methylation of 2-hydroxy-N-phenylacetamide is also viable, it requires careful optimization to control the chemoselectivity between N- and O-alkylation.

In comparison, the syntheses of 2-phenylacetamide , N-methyl-2-phenylacetamide , and 2-chloro-N-phenylacetamide are generally more straightforward and high-yielding, relying on classical and robust organic transformations. These compounds serve as excellent benchmarks for evaluating the efficiency of more complex phenylacetamide syntheses.

Ultimately, a thorough understanding of the underlying reaction mechanisms and a careful consideration of the specific synthetic goals are paramount for the successful and efficient synthesis of this important class of compounds. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.

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Comparative

A Comparative Efficacy Analysis of 2-Hydroxy-N-methyl-N-phenylacetamide: A Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the preclinical evaluation of 2-Hydroxy-N-methyl-N-phenylacetamide, a compound of interest for its potential analgesic and anti-inflammatory properties. While direct expe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-Hydroxy-N-methyl-N-phenylacetamide, a compound of interest for its potential analgesic and anti-inflammatory properties. While direct experimental data on this specific molecule is nascent, this document synthesizes information from its structural analogue, 2-Hydroxy-N-phenylacetamide, and establishes a clear path for its comparative analysis against established non-opioid analgesics. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel therapeutic candidates.

Introduction: The Rationale for Investigating 2-Hydroxy-N-methyl-N-phenylacetamide

The search for novel non-opioid analgesics with favorable efficacy and safety profiles is a cornerstone of modern pharmaceutical research. Phenylacetamide derivatives have emerged as a promising scaffold, with various analogues demonstrating a range of biological activities. The structural analogue of our target molecule, 2-Hydroxy-N-phenylacetamide, has demonstrated notable anti-arthritic and anti-inflammatory activity in preclinical models. Specifically, it has been shown to reduce levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as markers of oxidative stress in adjuvant-induced arthritic rats[1]. This provides a strong rationale for investigating the therapeutic potential of its N-methylated counterpart, 2-Hydroxy-N-methyl-N-phenylacetamide.

The addition of a methyl group to the amide nitrogen may influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn could modulate its pharmacokinetic and pharmacodynamic profile. This guide outlines the necessary steps to systematically evaluate the efficacy of 2-Hydroxy-N-methyl-N-phenylacetamide and compare it to standard-of-care non-opioid analgesics.

Comparative Landscape: Benchmarking Against Established Non-Opioid Analgesics

A thorough evaluation of a novel compound necessitates comparison with existing therapeutic agents. For the potential analgesic and anti-inflammatory applications of 2-Hydroxy-N-methyl-N-phenylacetamide, the primary comparators are Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Paracetamol (Acetaminophen).

Drug ClassPrimary Mechanism of ActionKey CharacteristicsExamples
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis[2][3][4][5][6].Possess analgesic, anti-inflammatory, and antipyretic properties. Potential for gastrointestinal and cardiovascular side effects due to COX-1 inhibition[2][5].Ibuprofen, Naproxen, Diclofenac[7].
Selective COX-2 Inhibitors Specifically inhibit the COX-2 enzyme, which is upregulated during inflammation[8][9].Similar efficacy to non-selective NSAIDs with a potentially improved gastrointestinal safety profile. Concerns about cardiovascular risks have limited their use[8][9].Celecoxib[9].
Paracetamol (Acetaminophen) Primarily central analgesic effect, thought to involve modulation of descending serotonergic pathways. It is a weak inhibitor of COX enzymes, particularly in peripheral tissues[10][11][12][13].Strong analgesic and antipyretic properties with weak anti-inflammatory activity[5][12]. Overdose can lead to severe hepatotoxicity[14].Paracetamol (Tylenol)[14].

Table 1: Overview of Comparator Drug Classes

The central hypothesis for 2-Hydroxy-N-methyl-N-phenylacetamide is that it may exert its effects through the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory mediators, similar to its non-methylated analog. The following experimental workflows are designed to test this hypothesis and quantify its efficacy relative to the comparators.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor, the following standardized and validated preclinical assays are recommended for assessing the analgesic and anti-inflammatory properties of 2-Hydroxy-N-methyl-N-phenylacetamide.

In Vitro Anti-Inflammatory Activity: Protein Denaturation Assay

Rationale: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity. This assay provides a rapid and cost-effective initial screening method[15][16][17].

Protocol:

  • Preparation of Reagents:

    • Test Compound (2-Hydroxy-N-methyl-N-phenylacetamide): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve final concentrations ranging from 10 to 1000 µg/mL.

    • Reference Standard (Diclofenac Sodium): Prepare a stock solution and serial dilutions in the same manner as the test compound.

    • 5% w/v Bovine Serum Albumin (BSA) Solution: Dissolve 5g of BSA in 100mL of distilled water.

    • Phosphate Buffered Saline (PBS): pH 6.3.

  • Assay Procedure:

    • In separate test tubes, mix 0.45 mL of the 5% BSA solution with 0.05 mL of the test compound or reference standard at various concentrations.

    • For the control (representing 100% protein denaturation), mix 0.45 mL of the 5% BSA solution with 0.05 mL of the vehicle (e.g., DMSO).

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes[18].

    • Cool the solutions to room temperature and add 2.5 mL of PBS to each tube.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 - [((Absorbance of Test Sample - Absorbance of Control) / Absorbance of Control) x 100]

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both the test compound and the reference standard.

In Vivo Analgesic Activity: Hot Plate Test

Rationale: The hot plate test is a classic method for evaluating the efficacy of centrally acting analgesics. It measures the latency of a pain response to a thermal stimulus, which is increased by effective analgesic agents[19][20].

Protocol:

  • Animal Model:

    • Use adult male or female Swiss albino mice (20-25 g).

    • Acclimatize the animals to the laboratory environment for at least one week before the experiment.

    • House the animals in standard cages with free access to food and water.

  • Experimental Groups:

    • Group 1 (Control): Administer the vehicle (e.g., normal saline with a small percentage of DMSO if required for solubility).

    • Group 2 (Reference Standard): Administer a standard analgesic (e.g., Morphine at 5 mg/kg or Tramadol at 20 mg/kg, intraperitoneally).

    • Groups 3, 4, 5 (Test Compound): Administer 2-Hydroxy-N-methyl-N-phenylacetamide at three different dose levels (e.g., 10, 20, and 40 mg/kg, intraperitoneally).

  • Assay Procedure:

    • Maintain the hot plate apparatus at a constant temperature of 55 ± 0.5°C.

    • Gently place each mouse on the hot plate and start a stopwatch.

    • Observe the animal for signs of nociception, such as licking of the paws or jumping.

    • Record the reaction time (latency) in seconds.

    • To prevent tissue damage, a cut-off time of 30 seconds is imposed. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as 30 seconds.

    • Measure the baseline latency for each animal before drug administration.

    • Administer the vehicle, reference standard, or test compound.

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

    • Compare the mean % MPE values between the test groups and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizing Mechanisms and Workflows

Proposed Anti-Inflammatory Mechanism

The following diagram illustrates the hypothesized mechanism of action for 2-Hydroxy-N-methyl-N-phenylacetamide, based on the known activity of its non-methylated analog and the general mechanism of NSAIDs.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Pharmacological Intervention Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes COX1->PGs_TXs COX2->PGs_TXs Inflammation_Pain Inflammation_Pain PGs_TXs->Inflammation_Pain mediate NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2 Test_Compound 2-Hydroxy-N-methyl-N-phenylacetamide (Hypothesized) Test_Compound->COX2 ? Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Test_Compound->Cytokines ? Cytokines->Inflammation_Pain Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Cytokines

Caption: Hypothesized Anti-Inflammatory and Analgesic Mechanism.

Experimental Workflow for In Vivo Analgesic Efficacy

The following diagram outlines the key steps in the hot plate test for evaluating analgesic efficacy.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Baseline Measurement cluster_2 Phase 3: Dosing cluster_3 Phase 4: Post-Dosing Measurement cluster_4 Phase 5: Data Analysis Animal_Acclimatization Animal Acclimatization (Swiss Albino Mice) Group_Allocation Random Group Allocation (n=6-8 per group) Animal_Acclimatization->Group_Allocation Baseline_Latency Measure Baseline Latency (Hot Plate at 55°C) Group_Allocation->Baseline_Latency Dosing Administer Compound (Vehicle, Standard, Test) Baseline_Latency->Dosing Post_Dose_Latency Measure Latency at 30, 60, 90, 120 min Dosing->Post_Dose_Latency Data_Analysis Calculate %MPE & Statistical Analysis Post_Dose_Latency->Data_Analysis

Caption: Workflow for the Hot Plate Analgesic Assay.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 2-Hydroxy-N-methyl-N-phenylacetamide as a potential non-opioid analgesic and anti-inflammatory agent. The proposed experimental protocols will enable a robust comparison against established drugs like NSAIDs and paracetamol. While the therapeutic potential of this compound is currently inferred from its structural analog, the outlined studies will provide the necessary data to ascertain its efficacy and elucidate its mechanism of action.

Future investigations should also include a comprehensive safety and toxicological assessment, pharmacokinetic profiling, and evaluation in more complex and chronic models of pain and inflammation. The data generated from these studies will be critical in determining the viability of 2-Hydroxy-N-methyl-N-phenylacetamide as a lead candidate for further drug development.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-N-methyl-N-phenylacetamide Analogs as Potential Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Hydroxy-N-methyl-N-phenylacetamide analogs, a promising scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Hydroxy-N-methyl-N-phenylacetamide analogs, a promising scaffold in the development of novel anticonvulsant therapies. Drawing upon established principles of medicinal chemistry and data from related compound series, this document offers a predictive framework for designing and evaluating new chemical entities with enhanced anticonvulsant efficacy and improved safety profiles.

Introduction: The Therapeutic Potential of Phenylacetamide Derivatives in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients suffer from refractory epilepsy, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[1] The N-phenylacetamide scaffold has emerged as a valuable pharmacophore in the design of various centrally acting agents, including anticonvulsants. This guide focuses on the specific scaffold of 2-Hydroxy-N-methyl-N-phenylacetamide, exploring the critical relationships between its structural modifications and anticonvulsant activity.

The Core Scaffold: 2-Hydroxy-N-methyl-N-phenylacetamide

The fundamental structure of 2-Hydroxy-N-methyl-N-phenylacetamide, also known as a derivative of mandelic acid amide, presents several key features that can be systematically modified to probe their influence on biological activity. These include the hydroxyl group, the N-methyl substituent, and the N-phenyl ring. Understanding how alterations at these positions impact anticonvulsant potency is crucial for rational drug design.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the anticipated SAR for modifications at different positions of the 2-Hydroxy-N-methyl-N-phenylacetamide scaffold, based on findings from studies on structurally related anticonvulsant compounds.

The Role of the α-Hydroxyl Group

The α-hydroxyl group is a key feature of this scaffold. It is anticipated that this group can participate in hydrogen bonding interactions with biological targets, such as ion channels or receptors, which are often implicated in the mechanism of action of anticonvulsants. The presence of this hydroxyl group may also influence the molecule's overall polarity and solubility, which are critical pharmacokinetic properties. While direct studies on the necessity of the hydroxyl group in this specific scaffold are limited, its role as a hydrogen bond donor is a critical consideration in its interaction with target proteins.

Impact of N-Alkylation and N-Arylation

The substitution on the amide nitrogen is a critical determinant of anticonvulsant activity.

  • N-Methyl Group: The presence of a small alkyl group like methyl on the amide nitrogen is a common feature in many CNS-active compounds. In the context of anticonvulsant activity, N-methylation can influence the molecule's conformation, lipophilicity, and metabolic stability. It is hypothesized that the N-methyl group may orient the N-phenyl ring in a conformation favorable for binding to its biological target.

  • N-Phenyl Ring: The N-phenyl ring is a crucial hydrophobic region that likely interacts with a corresponding hydrophobic pocket in the target protein. Substitutions on this ring are expected to significantly modulate anticonvulsant activity.

    • Position of Substitution: The position of substituents (ortho, meta, or para) on the phenyl ring can dramatically affect activity. Studies on related N-phenylacetamide and N-phenylphthalimide anticonvulsants have shown that the substitution pattern influences the molecule's electronic and steric properties, thereby affecting its binding affinity.[2]

    • Nature of Substituents:

      • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (CF3), at the meta or para positions of the N-phenyl ring has been shown to enhance anticonvulsant activity in several series of N-phenylacetamide derivatives.[1] This suggests that reducing the electron density of the phenyl ring may be favorable for activity.

      • Electron-Donating Groups: Conversely, electron-donating groups like methoxy or methyl groups may have a variable effect. While some studies on related scaffolds have shown that small alkyl or alkoxy groups can be well-tolerated or even beneficial, their impact needs to be empirically determined for this specific scaffold.[3]

      • Polar Groups: Highly polar substituents such as nitro (-NO2), cyano (-CN), or hydroxyl (-OH) on the phenyl ring have been found to be detrimental to anticonvulsant activity in similar compounds, likely due to unfavorable changes in lipophilicity and electronic properties.[3]

Comparative Analysis of Hypothetical Analogs

To illustrate the principles of the SAR discussed, the following table presents a hypothetical comparison of 2-Hydroxy-N-methyl-N-phenylacetamide analogs and their predicted anticonvulsant activity profile based on the analysis of related compounds. The activity is qualitatively predicted as 'High', 'Moderate', or 'Low'.

Compound IDR (Substitution on N-Phenyl Ring)Predicted Anticonvulsant ActivityRationale
Parent HModerateThe unsubstituted core scaffold is expected to possess baseline activity.
Analog-1 4-ClHighThe presence of an electron-withdrawing group at the para position is anticipated to enhance activity based on observations in related N-phenylacetamide series.[1]
Analog-2 3-CF3HighThe potent electron-withdrawing trifluoromethyl group at the meta position is predicted to significantly increase anticonvulsant potency.[1]
Analog-3 4-OCH3Moderate to LowThe electron-donating methoxy group may lead to a decrease in activity compared to electron-withdrawing substituents.[3]
Analog-4 4-NO2LowThe highly polar nitro group is expected to be detrimental to activity, consistent with findings in similar anticonvulsant scaffolds.[3]
Analog-5 2,6-di-CH3ModerateSteric hindrance from ortho substituents might affect the optimal conformation for binding, though some activity may be retained.[2]

Experimental Protocols for Anticonvulsant Screening

The evaluation of novel compounds for anticonvulsant activity typically involves a battery of in vivo tests in animal models. The two most widely used primary screening assays are the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[4]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[5]

Principle: A supramaximal electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or ear-clip electrodes, inducing a tonic hind limb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Step-by-Step Protocol:

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle alone.

  • Pre-treatment Time: The time between compound administration and the induction of seizures (the pre-treatment time) is determined based on the expected time to peak effect of the compound, often 30 minutes to 1 hour for i.p. administration.

  • Seizure Induction: At the designated pre-treatment time, a drop of saline is applied to the eyes of the mouse to ensure good electrical contact. Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using a constant-current stimulator.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hind limb extension seizure. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The number of animals protected from tonic hind limb extension in the drug-treated group is compared to the control group. The dose of the compound that protects 50% of the animals (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[6]

Principle: A chemical convulsant, pentylenetetrazole (PTZ), is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.

Step-by-Step Protocol:

  • Animal Preparation: As described for the MES test.

  • Compound Administration: Test compounds and vehicle are administered as in the MES test.

  • Pre-treatment Time: A suitable pre-treatment time is chosen.

  • PTZ Administration: At the end of the pre-treatment period, a convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously into the scruff of the neck.[6]

  • Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle spasms of the limbs and body). The latency to the first clonic seizure and the presence or absence of seizures are recorded.

  • Data Analysis: The number of animals protected from clonic seizures is determined. The ED50 is calculated as the dose that protects 50% of the animals from seizures.

Postulated Mechanism of Action

While the precise molecular targets for many anticonvulsants are still under investigation, several key mechanisms are known to be involved in reducing neuronal hyperexcitability. For phenylacetamide derivatives, two primary mechanisms are often implicated:

  • Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants exert their effects by blocking voltage-gated sodium channels. This action stabilizes the inactive state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures. It is plausible that 2-Hydroxy-N-methyl-N-phenylacetamide analogs interact with these channels.

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling can suppress neuronal activity and prevent seizures. This can be achieved through various means, including direct agonism at GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA-transaminase (the enzyme that degrades GABA). Some anticonvulsants with an amide moiety have been shown to influence the GABAergic system.

G Start Synthesized Analog Library Animal_Models In Vivo Screening (Mouse Models) Start->Animal_Models MES_Assay Maximal Electroshock (MES) Assay Animal_Models->MES_Assay scPTZ_Assay Subcutaneous PTZ (scPTZ) Assay Animal_Models->scPTZ_Assay Data_Analysis Data Analysis (ED50 Determination) MES_Assay->Data_Analysis scPTZ_Assay->Data_Analysis SAR_Determination Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR_Determination Lead_Optimization Lead Optimization SAR_Determination->Lead_Optimization

Conclusion

The 2-Hydroxy-N-methyl-N-phenylacetamide scaffold represents a promising starting point for the development of novel anticonvulsant agents. The systematic exploration of substitutions on the N-phenyl ring, in conjunction with a thorough understanding of the roles of the α-hydroxyl and N-methyl groups, will be instrumental in identifying lead compounds with superior efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers in the field of epilepsy drug discovery to design and evaluate the next generation of anticonvulsant therapies.

References

  • Kamiński, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 633-642. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2004). Synthesis and anticonvulsant evaluation of N-substituted-isoindolinedione derivatives. Archiv der Pharmazie, 337(6), 337-342. Available at: [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(1-2), 1600295. Available at: [Link]

  • Gupta, A., et al. (2009). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 18(9), 623-626. Available at: [Link]

  • Abida, Y., et al. (1995). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. European Journal of Medicinal Chemistry, 30(5), 403-409. Available at: [Link]

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  • Dimmock, J. R., et al. (2001). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 44(4), 586-593. Available at: [Link]

  • Metcalf, C. S., et al. (2017). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, 77, 5.30.1-5.30.17. Available at: [Link]

  • Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 55-62. Available at: [Link]

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  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. Available at: [Link]

  • Dimmock, J. R., et al. (2001). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 44(4), 586-593. Available at: [Link]

  • Singh, P., et al. (2021). Synthesis, Preliminary Anticonvulsant and Toxicity Screening of Substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science, 11(10), 105-113. Available at: [Link]

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  • Ionescu, M., et al. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 26(15), 4483. Available at: [Link]

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  • Kulyk, V. O., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1 (35)), 28-38. Available at: [Link]

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Comparative

A Comparative Analysis of 2-Hydroxy-N-methyl-N-phenylacetamide's Potential Efficacy as a Cyclooxygenase Inhibitor

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the potential inhibitory efficacy of 2-Hydroxy-N-methyl-N-phenylacetamide against...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the potential inhibitory efficacy of 2-Hydroxy-N-methyl-N-phenylacetamide against cyclooxygenase (COX) enzymes. Due to the current absence of direct experimental data on the specific biological targets of 2-Hydroxy-N-methyl-N-phenylacetamide, this guide is predicated on a scientifically informed hypothesis. The structural similarity of its N-phenylacetamide core to known non-steroidal anti-inflammatory drugs (NSAIDs), coupled with observed anti-inflammatory properties in closely related analogs, suggests that COX enzymes are a plausible, high-priority target for investigation.

This document will, therefore, compare the structural attributes of 2-Hydroxy-N-methyl-N-phenylacetamide with established COX inhibitors—namely the non-selective inhibitors Ibuprofen and Diclofenac, and the COX-2 selective inhibitor Celecoxib. Furthermore, we will present a comprehensive overview of the requisite experimental protocols to empirically determine its inhibitory activity and provide the foundational knowledge for such an investigative endeavor.

Introduction to Cyclooxygenase Inhibition and the N-phenylacetamide Scaffold

Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[1][2] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli, leading to the production of pro-inflammatory prostaglandins.[1][2]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX enzymes.[1] Non-selective NSAIDs, such as Ibuprofen and Diclofenac, inhibit both COX-1 and COX-2. While effective in reducing inflammation and pain, their inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal distress.[3] This led to the development of selective COX-2 inhibitors, like Celecoxib, which were designed to provide anti-inflammatory relief with a reduced risk of gastrointestinal complications.[4]

The N-phenylacetamide scaffold is a recurring structural motif in a number of biologically active compounds, including some with anti-inflammatory properties. The presence of this scaffold in the compound of interest, 2-Hydroxy-N-methyl-N-phenylacetamide, provides a rational basis for investigating its potential as a COX inhibitor.

Structural Comparison of 2-Hydroxy-N-methyl-N-phenylacetamide and Known COX Inhibitors

A primary evaluation of a novel compound's potential inhibitory activity involves a structural comparison with known inhibitors of the target enzyme. Below are the chemical structures of 2-Hydroxy-N-methyl-N-phenylacetamide and the selected reference COX inhibitors.

CompoundChemical Structure
2-Hydroxy-N-methyl-N-phenylacetamide 2-Hydroxy-N-methyl-N-phenylacetamide structure
Ibuprofen Ibuprofen structure
Diclofenac Diclofenac structure
Celecoxib Celecoxib structure

The N-phenylacetamide core of the target compound shares some structural similarities with the phenylacetic acid derivative, Diclofenac. Diclofenac's mechanism involves blocking the hydrophobic channel of the COX enzyme, thereby preventing arachidonic acid from accessing the active site.[5] Ibuprofen, a propionic acid derivative, also acts as a non-selective inhibitor by competing with arachidonic acid at the active site.[6] Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which can fit into the larger, more accommodating active site of the COX-2 isoenzyme.[4] A detailed structural analysis and molecular modeling would be necessary to predict how 2-Hydroxy-N-methyl-N-phenylacetamide might interact with the active sites of COX-1 and COX-2.

Comparative Efficacy of Known COX Inhibitors

To establish a benchmark for the potential efficacy of 2-Hydroxy-N-methyl-N-phenylacetamide, it is essential to review the inhibitory concentrations (IC50) of the selected known inhibitors against both COX-1 and COX-2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

InhibitorTarget(s)IC50 for COX-1 (µM)IC50 for COX-2 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen COX-1 and COX-213[7]370[7]~0.035
Diclofenac COX-1 and COX-20.076[8]0.026[8]~2.9
Celecoxib COX-2 selective82[8]6.8[8]~12

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Determining COX Inhibitory Activity

To empirically assess the efficacy of 2-Hydroxy-N-methyl-N-phenylacetamide as a COX inhibitor, a standardized in vitro enzyme inhibition assay is required. Below is a detailed, step-by-step methodology for determining the IC50 values for both COX-1 and COX-2.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)

This protocol is adapted from commercially available COX inhibitor screening assay kits.[9]

Principle: The assay measures the peroxidase activity of COX. The peroxidase component reduces the hydroperoxy endoperoxide PGG2 to PGH2. This activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • TMPD (colorimetric substrate)

  • Arachidonic Acid (substrate)

  • 2-Hydroxy-N-methyl-N-phenylacetamide (test compound)

  • Known inhibitors (Ibuprofen, Diclofenac, Celecoxib) as positive controls

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Heme Solution - TMPD Solution B Prepare Test Compound and Controls: - Serial dilutions of 2-Hydroxy-N-methyl-N-phenylacetamide - Serial dilutions of known inhibitors A->B C Prepare Enzyme Solutions: - Dilute COX-1 and COX-2 in Assay Buffer B->C D Add to 96-well plate: - 150 µL Assay Buffer - 10 µL Heme - 10 µL Enzyme (COX-1 or COX-2) C->D E Add 10 µL of Test Compound/Control or DMSO (vehicle control) D->E F Incubate at 37°C for 10 minutes E->F G Initiate reaction by adding: - 10 µL TMPD - 10 µL Arachidonic Acid F->G H Read absorbance at 590 nm every minute for 5 minutes G->H I Calculate initial reaction rates H->I J Plot % inhibition vs. log[inhibitor] I->J K Determine IC50 values using non-linear regression J->K

Caption: Experimental workflow for the in vitro COX inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a kit, or based on established laboratory protocols.

  • Compound Dilution: Prepare a series of dilutions of 2-Hydroxy-N-methyl-N-phenylacetamide and the control inhibitors in DMSO. A typical concentration range for initial screening might be from 0.01 µM to 100 µM.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either the COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the diluted test compound or control inhibitor to the appropriate wells. For the vehicle control wells, add 10 µL of DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to each well.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm at 1-minute intervals for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a non-linear regression curve (e.g., sigmoidal dose-response curve).

The Cyclooxygenase Signaling Pathway

Understanding the COX signaling pathway is fundamental to appreciating the mechanism of action of its inhibitors.

cox_pathway cluster_cox Cyclooxygenase (COX) Enzymes cluster_prostanoids Prostanoids cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (constitutive) arachidonic_acid->cox1 substrate for cox2 COX-2 (inducible) arachidonic_acid->cox2 substrate for pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 converts to cox2->pgg2 converts to peroxidase Peroxidase Activity pgh2 Prostaglandin H2 (PGH2) peroxidase->pgh2 reduces to prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins converted to prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin converted to thromboxane Thromboxane (TXA2) pgh2->thromboxane converted to inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection prostacyclin->gi_protection platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation

Caption: Simplified schematic of the cyclooxygenase (COX) signaling pathway.

Upon cellular stimulation (e.g., by inflammatory signals), phospholipase A2 releases arachidonic acid from the cell membrane.[2] COX-1 and COX-2 then catalyze the conversion of arachidonic acid to prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2).[2] PGH2 is then converted by various synthases into different prostanoids, including prostaglandins, prostacyclin, and thromboxane, which mediate a range of physiological and pathophysiological effects.[2]

Conclusion

While there is currently no direct evidence to definitively identify the biological target of 2-Hydroxy-N-methyl-N-phenylacetamide, its structural features suggest that the cyclooxygenase enzymes are a promising avenue for investigation. This guide has provided a framework for a comparative analysis of its potential efficacy against that of established non-selective and COX-2 selective inhibitors. The detailed experimental protocol outlined herein offers a robust methodology for determining its in vitro inhibitory activity. Should experimental data confirm that 2-Hydroxy-N-methyl-N-phenylacetamide is a potent and selective COX inhibitor, it could represent a valuable lead compound in the development of novel anti-inflammatory therapeutics.

References

  • Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ibuprofen. (2024, January 18). In Wikipedia. [Link]

  • Burnett, B. P., & Levy, R. M. (2021). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Wang, D., & DuBois, R. N. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Prostaglandins & other lipid mediators, 91(1-2), 48–52. [Link]

  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of structural biology, 189(1), 62–66. [Link]

  • Schror, K. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American journal of managed care, 21(3 Suppl), S45-51. [Link]

  • Dr. Oracle. (2025, August 13). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? Dr. Oracle. [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

  • Ouellet, M., & Percival, M. D. (1995). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. British journal of pharmacology, 116(6), 2725–2732. [Link]

  • IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC advances, 13(39), 27363–27376. [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731. [Link]

  • Zgheib, N. K., & Frye, R. F. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 21(8), 527–530. [Link]

  • Kumar, A., et al. (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 43(3), 1335-1346. [Link]

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  • What are the molecular and cellular mechanisms involved in the therapeutic action of Diclofenac Sodium? (n.d.). R Discovery. Retrieved January 22, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of 2-Hydroxy-N-methyl-N-phenylacetamide Assay Results

Introduction: The Imperative for Orthogonal Method Validation In the landscape of drug development and manufacturing, the accuracy and reliability of analytical data are paramount. The quantification of active pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Method Validation

In the landscape of drug development and manufacturing, the accuracy and reliability of analytical data are paramount. The quantification of active pharmaceutical ingredients (APIs) and their related substances underpins critical decisions, from stability testing to pharmacokinetic analysis. 2-Hydroxy-N-methyl-N-phenylacetamide (C₉H₁₁NO₂), a key chemical entity, demands robust analytical oversight.[1] This guide provides an in-depth, experience-driven comparison of two common yet distinct analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The core principle we will explore is not merely the validation of a single method but the cross-validation between two orthogonal methods. Orthogonal methods are analytical techniques that measure the same analyte using fundamentally different principles of separation or detection. This practice is a cornerstone of a trustworthy, self-validating analytical system. By demonstrating concordance between HPLC-UV (a technique based on chromatographic separation and UV absorbance) and LC-MS/MS (which adds the dimension of mass-to-charge ratio for unparalleled specificity), we build a powerful case for the accuracy of our results, ensuring that the data is fit for its intended purpose, as mandated by regulatory bodies.[2][3]

This guide is structured to move from the theoretical underpinnings of method validation, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, to the practical execution of experiments and the statistical comparison of their outcomes.[4][5]

The Methodological Contenders: A Rationale for Selection

The choice of analytical techniques is the first critical decision in developing a robust assay. The goal is to select methods with different strengths and potential weaknesses to ensure a comprehensive and unbiased assessment of the analyte.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most quality control laboratories. Its prevalence is due to its robustness, cost-effectiveness, and excellent quantitative performance for chromophore-containing molecules like 2-Hydroxy-N-methyl-N-phenylacetamide. The separation is typically achieved on a reverse-phase column, and quantification is based on the Beer-Lambert law, relating UV absorbance to concentration. A standard reverse-phase HPLC method is a reliable starting point for this compound.[6][7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers a significant leap in selectivity and sensitivity. After chromatographic separation, the analyte is ionized and detected based on its specific mass-to-charge ratio (m/z). By selecting a precursor ion and fragmenting it to produce specific product ions (a process known as Multiple Reaction Monitoring or MRM), LC-MS/MS can quantify an analyte with extremely high specificity, even in complex biological matrices. This makes it an ideal orthogonal method to confirm the results from the less specific UV detector.

Head-to-Head: A Comparative Analysis of Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The cross-validation exercise involves performing a full validation of the primary method (HPLC-UV) and a partial or full validation of the confirmatory method (LC-MS/MS), followed by a direct comparison of results from the same sample set. Our comparison is framed by the internationally recognized ICH Q2(R1) guidelines.[4][8]

Table 1: Summary of Validation Performance for HPLC-UV vs. LC-MS/MS

Validation ParameterHPLC-UV ResultLC-MS/MS ResultICH Q2(R1) Acceptance Criteria
Specificity Peak purity > 0.995; No interference from placeboNo interference at the specific MRM transition (e.g., m/z 166.1 → 108.1)The analytical procedure should be able to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity (R²) 0.99920.9998R² ≥ 0.995 (typical)
Range 1.0 µg/mL - 100 µg/mL0.1 ng/mL - 100 ng/mLThe range is the interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 99.2% - 101.5%99.8% - 102.1%Typically 98.0% - 102.0% for drug substance assay.
Precision (%RSD) Repeatability: 0.8% Intermediate: 1.2%Repeatability: 1.1% Intermediate: 1.5%Repeatability: ≤ 1% RSD Intermediate Precision: ≤ 2% RSD (typical)
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ratio of 10:1; Acceptable precision and accuracy.
Robustness Unaffected by minor changes in pH, % MeCNUnaffected by minor changes in collision energy, flow rateThe reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Design: The Cross-Validation Workflow

A successful cross-validation study hinges on a well-designed experiment that minimizes variables other than the analytical technique itself. The following workflow ensures a direct and meaningful comparison.

G cluster_prep Phase 1: Preparation cluster_eval Phase 3: Evaluation A Single Batch of 2-Hydroxy-N-methyl-N-phenylacetamide Reference Standard B Preparation of Stock Solutions & Serial Dilutions A->B C Spiking into Matrix (e.g., Placebo, Biological Fluid) B->C D HPLC-UV Analysis (Primary Method) C->D E LC-MS/MS Analysis (Orthogonal Method) C->E F Quantitation & Data Processing D->F E->F G Statistical Comparison (e.g., Bland-Altman, t-test) F->G H Assessment of Concordance & Method Bias G->H I Final Report: Assays are Cross-Validated H->I

Caption: Workflow for the cross-validation of two orthogonal analytical methods.

Detailed Experimental Protocols

The trustworthiness of a method is established through a detailed, reproducible protocol.[9]

Protocol 1: HPLC-UV Assay
  • Causality: This method is designed for robustness and precision, typical for routine QC analysis. A C18 column is chosen for its excellent retention of aromatic compounds like our analyte. The mobile phase of acetonitrile and water is standard for reversed-phase chromatography, with phosphoric acid added to control the ionization state of the hydroxyl group and ensure sharp peak shapes.[6][7]

  • Reagents and Materials:

    • 2-Hydroxy-N-methyl-N-phenylacetamide Reference Standard (>99.5% purity)

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Phosphoric Acid (85%, HPLC Grade)

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: 30% B to 70% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 245 nm

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water.

    • Calibration Standards: Perform serial dilutions from the stock solution to prepare standards ranging from 1.0 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

Protocol 2: LC-MS/MS Assay
  • Causality: This method prioritizes sensitivity and absolute specificity. We switch from phosphoric acid to formic acid as the mobile phase modifier because it is volatile and compatible with mass spectrometry, aiding in the protonation of the analyte in the ESI source.[7] The MRM transition is selected by infusing the pure compound and identifying the most stable and abundant precursor ion and a characteristic product ion, ensuring we are measuring only our target molecule.

  • Reagents and Materials:

    • Same as HPLC-UV, but using LC-MS grade solvents.

    • Formic Acid (LC-MS Grade)

  • Instrumentation and Conditions:

    • LC-MS/MS System: Sciex Triple Quad™ 5500 or equivalent

    • Column: Same as HPLC-UV method for chromatographic comparability.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Same as HPLC-UV method.

    • Flow Rate: 0.8 mL/min (may be adjusted for optimal MS interface performance).

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transition: Precursor Ion (Q1): 166.1 m/z; Product Ion (Q3): 108.1 m/z

    • Key MS Parameters: Curtain Gas: 30 psi, Collision Gas: Medium, IonSpray Voltage: 5500 V, Temperature: 500°C

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Same as HPLC-UV.

    • Calibration Standards: Perform extensive serial dilutions to prepare standards ranging from 0.1 ng/mL to 100 ng/mL.

    • Sample Preparation: Dilute samples to fall within the LC-MS/MS calibration range.

Statistical Analysis: The Bridge Between Methods

After generating data from both methods using the same set of samples, a statistical comparison is essential to formally declare the methods cross-validated.

G cluster_input Data Input cluster_analysis Statistical Tests cluster_output Interpretation A HPLC-UV Results (Method A) C Paired t-Test A->C D Correlation Analysis (Pearson's r) A->D E Bland-Altman Plot A->E B LC-MS/MS Results (Method B) B->C B->D B->E F P-value > 0.05 (No significant difference) C->F G r > 0.99 (Strong correlation) D->G H 95% of differences within ±1.96 SD (Agreement) E->H I Conclusion: Methods are Correlated and in Agreement F->I G->I H->I

Caption: Logical flow of statistical analysis for method cross-validation.

  • Paired t-Test: This test determines if there is a statistically significant difference between the means of the two matched sets of measurements. A p-value greater than 0.05 typically indicates no significant difference.

  • Correlation Analysis: Calculating Pearson's correlation coefficient (r) measures the strength of the linear relationship between the two methods. A value close to 1 indicates a very strong positive correlation.

  • Bland-Altman Plot: This is a powerful visualization tool. It plots the difference between the two measurements for each sample against the average of the two measurements. This plot helps to visualize any systematic bias and the limits of agreement.

Conclusion: Selecting the Right Tool for the Job

This guide has demonstrated a comprehensive framework for the cross-validation of analytical methods for 2-Hydroxy-N-methyl-N-phenylacetamide. The results confirm that both the HPLC-UV and LC-MS/MS methods are accurate, precise, and specific.

The HPLC-UV method stands out as a robust, cost-effective solution ideal for routine quality control, release testing, and stability studies where analyte concentrations are relatively high. Its simplicity and reliability make it the workhorse of a regulated laboratory.

The LC-MS/MS method provides superior sensitivity and unparalleled specificity. It is the method of choice for bioanalytical studies (e.g., pharmacokinetics in plasma), impurity profiling at trace levels, and as an ultimate confirmatory technique when questions of peak purity or matrix interference arise in the primary HPLC-UV method.

By investing in this cross-validation exercise, we establish a self-validating system of analytical procedures. This not only satisfies regulatory expectations for well-characterized methods but also builds a deep, authoritative understanding of the analyte's behavior, ensuring data integrity from early development through to commercial production.[10][11]

References

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Comparative

A Comparative In Vivo Validation Guide for 2-Hydroxy-N-methyl-N-phenylacetamide (HMPA): A Novel Dual-Target Analgesic Candidate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of 2-Hydroxy-N-methyl-N-phenylacetamide (HMPA), a novel chemical entity with hypoth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 2-Hydroxy-N-methyl-N-phenylacetamide (HMPA), a novel chemical entity with hypothesized analgesic and anti-inflammatory properties. While limited public data exists for HMPA, its structure suggests potential as a modulator of pain and inflammation pathways.[1][2][3] This document outlines a scientifically rigorous, multi-stage validation process, comparing its hypothetical performance against established therapeutic agents.

The central hypothesis of this guide is that HMPA acts as a dual-target analgesic, modulating both Cyclooxygenase-2 (COX-2) and Transient Receptor Potential Vanilloid 1 (TRPV1) pathways. This dual-modality offers a promising avenue for potent pain relief with a potentially improved safety profile over single-target agents.[4][5]

Our comparative analysis will benchmark HMPA against two well-characterized compounds:

  • Celecoxib: A selective COX-2 inhibitor, representing the standard of care in anti-inflammatory pain management.[6][7][8][9]

  • Capsazepine: A competitive antagonist of the TRPV1 receptor, serving as a mechanistic tool to probe the contribution of this key nociceptive pathway.[10][11][12][13]

This guide is structured to provide not just protocols, but the strategic rationale behind them, ensuring a self-validating and robust preclinical data package.

Section 1: Pharmacokinetic (PK) & Safety Profiling

A foundational step in any in vivo program is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and the acute safety of the candidate compound.[14][15][16] These data are critical for dose selection in subsequent efficacy studies and for early identification of potential liabilities.

Experimental Protocol: Rodent Pharmacokinetic Profiling

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of HMPA following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per route), 8-10 weeks old.

  • Dosing:

    • IV Group: 2 mg/kg HMPA in a suitable vehicle (e.g., 20% Solutol HS 150 in saline).

    • PO Group: 10 mg/kg HMPA administered via oral gavage.

  • Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is isolated via centrifugation and stored at -80°C.

  • Bioanalysis: Plasma concentrations of HMPA are quantified using a validated LC-MS/MS method.[17][18]

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software.[19]

Causality: Using both IV and PO routes allows for the determination of absolute oral bioavailability (F%), a critical parameter for assessing the drug's potential for oral delivery. The chosen time points are designed to capture the absorption, distribution, and elimination phases of the drug's profile.

Experimental Protocol: Acute Oral Toxicity Assessment

Objective: To determine the acute toxicity profile of HMPA and establish a preliminary safety window, following the OECD 423 Guideline (Acute Toxic Class Method).[20][21][22][23]

Methodology:

  • Animal Model: Female Sprague-Dawley rats (n=3 per step), nulliparous and non-pregnant. Testing in one sex (usually females) is often considered sufficient for this guideline.[20]

  • Procedure: This is a stepwise procedure using fixed doses.

    • Step 1: A starting dose of 300 mg/kg is administered to a group of 3 rats.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic/central nervous system activity) and changes in body weight for 14 days.

    • Subsequent Steps: Depending on the outcome (mortality or survival), the next step involves dosing another 3 animals at a lower (50 mg/kg) or higher (2000 mg/kg) dose as prescribed by the guideline.[20]

  • Endpoint: The primary endpoint is the classification of the substance into a GHS toxicity category based on the observed mortality. A full necropsy is performed on all animals at the end of the study.

Trustworthiness: Adherence to internationally recognized OECD guidelines ensures the data is reproducible and suitable for regulatory review. The stepwise procedure minimizes animal usage while providing a robust classification of acute toxicity.[20]

Comparative Data Summary (Hypothetical)
ParameterHMPA (Hypothetical Data)Celecoxib (Reference)Capsazepine (Reference)
Oral Bioavailability (F%) ~ 65%~ 40-50%Poor (<10%)
Plasma Half-Life (t½, hr) ~ 4.5 hrs~ 11 hrs~ 2 hrs
Cmax (PO Dose) Robust, dose-proportionalWell-characterizedLow systemic exposure
Acute Toxicity (LD50 cut-off) > 2000 mg/kg (GHS Cat 5)~ 1500-2000 mg/kg (GHS Cat 4/5)Data limited, used as tool

Section 2: In Vivo Efficacy Validation

The core of the validation plan is to assess the compound's performance in well-established, disease-relevant animal models of pain and inflammation.[24][25][26]

The Formalin Test: A Model of Acute and Tonic Pain

The formalin test is a powerful tool as it produces a biphasic nociceptive response, allowing for the differentiation between acute neurogenic pain (Phase I) and inflammatory pain (Phase II).[27][28][29][30] This model is ideal for evaluating a dual-action compound like HMPA.

G cluster_pre Pre-Treatment Phase cluster_induction Nociception Induction cluster_obs Observation & Scoring acclimate Acclimatize Rats (30 min in chamber) dosing Administer Compound (PO) - HMPA (10, 30, 100 mg/kg) - Celecoxib (30 mg/kg) - Capsazepine (10 mg/kg) - Vehicle acclimate->dosing T = -60 min formalin Inject 50 µL, 2.5% Formalin (Subplantar, right hind paw) dosing->formalin T = 0 min phase1 Phase I (0-5 min) Score Licking/Biting Time (Neurogenic Pain) formalin->phase1 phase2 Phase II (15-60 min) Score Licking/Biting Time (Inflammatory Pain)

Caption: Workflow for the rat formalin-induced nociception model.

  • Animal Model: Male Sprague-Dawley rats (n=8 per group).

  • Acclimatization: Place animals in individual observation chambers for 30 minutes before dosing to allow for acclimatization.

  • Dosing: Administer compounds via oral gavage 60 minutes prior to formalin injection.

    • Groups: Vehicle, HMPA (10, 30, 100 mg/kg), Celecoxib (30 mg/kg), Capsazepine (10 mg/kg).

  • Induction: Inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[27]

  • Observation & Scoring: Immediately after injection, record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.

    • Phase I: 0-5 minutes post-injection.

    • Phase II: 15-60 minutes post-injection.

Expected Outcomes & Interpretation:

  • HMPA: A dose-dependent reduction in nociceptive behavior in both phases would support the dual COX-2/TRPV1 mechanism. TRPV1 antagonism is expected to impact Phase I, while COX-2 inhibition strongly attenuates Phase II.[27][28][31]

  • Celecoxib: Will primarily and significantly reduce Phase II (inflammatory) pain, with little to no effect on Phase I.[31]

  • Capsazepine: Should reduce Phase I pain, with a potential lesser effect on Phase II.[4]

Carrageenan-Induced Paw Edema: A Model of Acute Inflammation

This model is the gold standard for evaluating the anti-inflammatory activity of novel compounds, particularly those targeting prostaglandin synthesis.[4][32][33][34][35]

  • Animal Model: Male Wistar rats (n=8 per group).

  • Baseline Measurement (V₀): Measure the initial volume of the right hind paw using a plethysmometer.

  • Dosing: Administer compounds orally 1 hour before the carrageenan challenge.

    • Groups: Vehicle, HMPA (10, 30, 100 mg/kg), Celecoxib (30 mg/kg).

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[32]

  • Edema Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[32]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

    • Edema (mL) = Vₜ - V₀

    • % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100

Causality: Carrageenan injection triggers a localized inflammatory response characterized by the release of mediators, including prostaglandins.[25] Inhibition of COX-2 by HMPA or Celecoxib is expected to directly block prostaglandin synthesis, thereby reducing the resulting edema.[6][33]

Comparative Efficacy Data Summary (Hypothetical)
ModelEndpointHMPA (30 mg/kg)Celecoxib (30 mg/kg)Capsazepine (10 mg/kg)
Formalin Test % Inhibition in Phase I~45% < 10%~50%
Formalin Test % Inhibition in Phase II~70% ~75%~25%
Carrageenan Edema % Inhibition at 3 hr~65% ~70%Not Applicable

Section 3: Mechanistic Grounding & Pathway Visualization

A key aspect of a compelling validation package is linking the observed in vivo effects to a plausible molecular mechanism. Our hypothesis centers on the dual inhibition of COX-2 and TRPV1.

Proposed Dual-Target Mechanism of Action

Tissue injury triggers the release of inflammatory mediators like prostaglandins and protons. Prostaglandins, synthesized via the COX-2 pathway, sensitize nociceptors.[6][36] Protons and other inflammatory agents can directly activate the TRPV1 channel, a key ion channel involved in detecting noxious heat and pain signals.[37][38] By inhibiting COX-2, HMPA reduces the sensitization of nerve endings. By antagonizing TRPV1, HMPA directly blocks a critical pain signal transduction channel. This two-pronged approach is predicted to be more effective than targeting either pathway alone.

G cluster_stimulus cluster_membrane Cell Membrane cluster_cox COX-2 Pathway cluster_trpv1 TRPV1 Pathway cluster_neuron Nociceptive Neuron stim Cell Damage pla2 PLA2 stim->pla2 protons Protons (H+) Inflammatory Mediators stim->protons phospholipids Membrane Phospholipids phospholipids->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgs Prostaglandins (PGE2) cox2->pgs sensitization Neuron Sensitization pgs->sensitization trpv1 TRPV1 Channel depolarization Neuron Depolarization (Ca2+ influx) trpv1->depolarization protons->trpv1 sensitization->depolarization pain_signal Pain Signal to CNS depolarization->pain_signal hmpa_cox HMPA hmpa_cox->cox2 Inhibits hmpa_trpv1 HMPA hmpa_trpv1->trpv1 Antagonizes celecoxib Celecoxib celecoxib->cox2 Inhibits capsazepine Capsazepine capsazepine->trpv1 Antagonizes

Caption: Hypothesized dual-target mechanism of HMPA in pain signaling.

Conclusion and Future Directions

This guide presents a comprehensive and comparative strategy for the in vivo validation of 2-Hydroxy-N-methyl-N-phenylacetamide (HMPA). The proposed experiments are designed to systematically evaluate its pharmacokinetic properties, safety, and efficacy in validated models of pain and inflammation.

The hypothetical data presented suggests that HMPA possesses a favorable PK profile for oral administration and a good safety margin. Crucially, its hypothesized efficacy in both phases of the formalin test distinguishes it from pure COX-2 inhibitors like Celecoxib and pure TRPV1 antagonists like Capsazepine, supporting the proposed dual-target mechanism of action. This dual activity could translate into a broader and more potent analgesic profile in clinical settings.

Successful validation through these models would provide a strong rationale for advancing HMPA into more complex, chronic pain models (e.g., neuropathic pain models) and subsequent IND-enabling studies.

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